Diphenyl(pyrrolidin-2-yl)methanol
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
CAS-Nummer |
63401-04-7 |
|---|---|
Molekularformel |
C17H19NO |
Molekulargewicht |
253.34 g/mol |
IUPAC-Name |
diphenyl(pyrrolidin-2-yl)methanol |
InChI |
InChI=1S/C17H19NO/c19-17(16-12-7-13-18-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16,18-19H,7,12-13H2 |
InChI-Schlüssel |
OGCGXUGBDJGFFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol, a chiral amino alcohol, stands as a cornerstone in modern asymmetric synthesis. This guide provides an in-depth exploration of its chemical identity, properties, synthesis, and pivotal applications, with a particular focus on its role as a precursor to the renowned Corey-Bakshi-Shibata (CBS) catalyst. By delving into the mechanistic underpinnings of its catalytic activity, this document serves as a critical resource for researchers aiming to leverage this versatile molecule for the stereoselective synthesis of complex chemical entities.
Compound Identification and Physicochemical Properties
(R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol, also known as α,α-Diphenyl-D-prolinol, is a chiral organic compound widely utilized in asymmetric catalysis. Its unique stereochemistry, stemming from the proline backbone and the two phenyl groups at the α-carbon, makes it a valuable ligand and catalyst precursor in a multitude of chemical transformations.
Chemical Identifiers:
Physicochemical Data Summary:
| Property | Value | Source |
| Appearance | White to off-white solid/powder to crystal.[2][4] | [2][4] |
| Melting Point | 77-80 °C[1][4] | [1][4] |
| Optical Activity | [α]20/D +69° (c = 3 in chloroform)[1][4] | [1][4] |
| Solubility | Soluble in organic solvents like chloroform, ethanol, and dichloromethane; limited solubility in water.[4] | [4] |
Synthesis and Chiral Resolution: Pathways to Enantiopurity
The synthesis of enantiomerically pure (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol is of paramount importance for its applications in asymmetric synthesis. Several synthetic routes have been developed, often starting from the readily available and inexpensive chiral pool starting material, D-proline.
Grignard Reaction with Proline Esters
A common and effective method involves the reaction of a D-proline ester with an excess of a phenyl Grignard reagent, such as phenylmagnesium bromide or phenylmagnesium chloride.[6] The causality behind this choice lies in the nucleophilic addition of the Grignard reagent to the ester carbonyl group, followed by a second addition to the resulting ketone intermediate, yielding the desired tertiary alcohol. The use of an excess of the Grignard reagent is crucial to drive the reaction to completion and avoid the formation of byproducts.
Illustrative Experimental Protocol (Conceptual):
-
Esterification of D-proline: D-proline is first converted to its corresponding ester (e.g., methyl or ethyl ester) to activate the carboxylic acid functionality for nucleophilic attack.
-
Grignard Reaction: The D-proline ester is then treated with an excess of phenylmagnesium bromide in an appropriate ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, under anhydrous conditions to prevent quenching of the Grignard reagent.[6]
-
Work-up and Purification: The reaction is quenched with a suitable proton source (e.g., saturated aqueous ammonium chloride solution), followed by extraction and purification of the crude product, typically by crystallization or column chromatography.[7]
Chiral Resolution of Racemic α,α-Diphenyl-2-pyrrolidinemethanol
In cases where a racemic mixture of α,α-diphenyl-2-pyrrolidinemethanol is synthesized, chiral resolution is necessary to isolate the desired (R)-enantiomer. Diastereomeric salt formation is a classical and scalable technique for this purpose.[8] This method leverages the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, typically a chiral acid.[9] These diastereomeric salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[9]
Workflow for Chiral Resolution:
References
- 1. (R)-(+)-α,α-二苯基脯氨醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol | 22348-32-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. (R)-(+)-a,a-Diphenyl-2-pyrrolidinemethanol | 22348-32-9 [chemicalbook.com]
- 5. (R)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol - CAS:22348-32-9 - Sunway Pharm Ltd [3wpharm.com]
- 6. US5527923A - Process for preparing enantiomerically pure diarylprolinols - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. pharmtech.com [pharmtech.com]
A Comprehensive Technical Guide to Diphenyl(pyrrolidin-2-yl)methanol: Properties, Synthesis, and Applications in Asymmetric Catalysis
Executive Summary: Diphenyl(pyrrolidin-2-yl)methanol (DPPM), commonly known as diphenylprolinol, is a chiral β-amino alcohol that has become an indispensable tool in modern organic chemistry. Available as both (R) and (S) enantiomers, its primary significance lies in its role as a precursor to highly effective catalysts for asymmetric synthesis. This guide provides an in-depth analysis of its physicochemical properties, a detailed protocol for its synthesis from the chiral pool, and a thorough exploration of its core applications, particularly in the seminal Corey-Bakshi-Shibata (CBS) reduction. This document is intended for researchers, chemists, and drug development professionals who leverage stereoselective synthesis to construct complex molecular architectures.
Introduction to this compound (DPPM)
This compound is a C2-symmetric chiral auxiliary derived from the natural amino acid proline. Its structure, featuring a rigid pyrrolidine ring, a hydroxyl group, and two bulky phenyl substituents, creates a well-defined chiral environment that is fundamental to its function. While it has found some use as a ligand and resolving agent, its most impactful application is as a stoichiometric or catalytic controller of stereochemistry in the synthesis of chiral molecules.[1][2]
The enantiomers of DPPM are precursors to the renowned oxazaborolidine catalysts used in the Corey-Bakshi-Shibata (CBS) reduction, a powerful method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[3][4] This reaction is a cornerstone of asymmetric synthesis and is widely employed in the pharmaceutical industry for the production of single-enantiomer drugs, where stereochemistry is critical for therapeutic efficacy and safety.[4][5] Understanding the properties and synthesis of DPPM is therefore essential for any scientist engaged in the stereocontrolled synthesis of organic compounds.
Physicochemical Properties and Specifications
The fundamental properties of both the (R) and (S) enantiomers of this compound are summarized below. This data is critical for its handling, characterization, and application in synthesis.
| Property | Value | References |
| Molecular Formula | C₁₇H₁₉NO | [3][6][7] |
| Molecular Weight | 253.35 g/mol | [4][6][7] |
| Appearance | White to off-white or pale yellow crystalline solid | [5][6][7] |
| Melting Point | 77-80 °C | [6] |
| CAS Number | (R)-enantiomer: 22348-32-9(S)-enantiomer: 112068-01-6 | [6][7] |
| Optical Rotation ([α]²⁰/D) | (R)-enantiomer: +69° (c=3, chloroform)(S)-enantiomer: -67° (c=3, chloroform) | |
| Solubility | Soluble in chloroform and methanol | [5][6] |
| pKa (Predicted) | 13.15 ± 0.29 | [6] |
Synthesis of Enantiopure this compound
The most common and reliable synthesis of enantiopure DPPM utilizes the corresponding enantiomer of proline as a readily available starting material from the chiral pool. The key transformation is the double addition of a phenyl Grignard reagent to the proline ester, which constructs the tertiary alcohol functionality.
Synthetic Strategy and Mechanistic Considerations
The synthesis is a robust, multi-step process that is scalable and reproducible.[1] The choice of L-proline to yield (S)-DPPM (or D-proline for (R)-DPPM) is a classic example of chiral pool synthesis, where the stereochemistry of the final product is directly inherited from the starting material.
The critical step is the Grignard reaction. Phenylmagnesium bromide is a powerful nucleophile and a strong base. Two equivalents are required to react with the ester group of the protected proline. The reaction proceeds through a ketone intermediate which is immediately attacked by a second equivalent of the Grignard reagent to form the tertiary alcohol. Anhydrous conditions are paramount, as any protic solvent (like water) will rapidly quench the Grignard reagent, halting the reaction and reducing the yield.
Detailed Experimental Protocol: Synthesis of (S)-DPPM from L-Proline
This protocol describes a laboratory-scale synthesis adapted from established procedures.[1][8]
Step 1: Esterification of L-Proline
-
Suspend L-proline (1 equiv.) in methanol (approx. 5-10 mL per gram of proline).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂, 1.2 equiv.) dropwise. The solid will dissolve as the reaction proceeds.
-
Causality: Thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the Fischer esterification of the carboxylic acid. This method avoids the need to handle gaseous HCl directly.
-
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Remove the solvent under reduced pressure to yield L-proline methyl ester hydrochloride as a white solid, which can be used in the next step without further purification.
Step 2: Grignard Addition to Proline Methyl Ester
-
Prepare a three-necked round-bottom flask, equipped with a dropping funnel and a reflux condenser, under a nitrogen atmosphere. All glassware must be rigorously dried.
-
Charge the flask with phenylmagnesium bromide solution (3.0 M in diethyl ether, >2.5 equivalents).
-
Dissolve the L-proline methyl ester hydrochloride from Step 1 in anhydrous tetrahydrofuran (THF) and add it to the dropping funnel.
-
Add the proline ester solution dropwise to the stirred Grignard reagent at 0 °C. A vigorous reaction may be observed.
-
Causality: The first equivalent of the Grignard reagent deprotonates the amine hydrochloride. The subsequent two equivalents add to the ester carbonyl to form the desired tertiary alcohol. An excess of the Grignard reagent ensures the reaction goes to completion.
-
-
After the addition is complete, stir the mixture at room temperature for 2 hours, then gently reflux for 1 hour to ensure the reaction is complete.
Step 3: Work-up and Purification
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Self-Validation: A successful quench will result in the formation of a biphasic mixture with white inorganic salts. The NH₄Cl solution is a weak acid and effectively hydrolyzes the magnesium alkoxide complex without creating a strongly acidic environment that could promote side reactions.
-
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a hexane/chloroform mixture to yield (S)-Diphenyl(pyrrolidin-2-yl)methanol as colorless crystals.[1]
Synthetic Workflow Diagram
Caption: Synthetic route to (S)-DPPM from L-proline.
Core Applications in Asymmetric Synthesis
The utility of DPPM is most profoundly demonstrated in its conversion to powerful stereodirecting catalysts.
The Corey-Bakshi-Shibata (CBS) Reduction
The premier application of DPPM is in the preparation of the CBS catalyst, an oxazaborolidine, for the enantioselective reduction of prochiral ketones.[6]
Catalyst Formation: DPPM reacts with a borane source, such as borane-dimethyl sulfide complex (BMS), to form the rigid, bicyclic oxazaborolidine structure. This catalyst coordinates to both the borane reducing agent and the substrate ketone.
Mechanism of Asymmetric Induction:
-
The oxazaborolidine catalyst coordinates to the lone pair of the ketone's carbonyl oxygen. The catalyst's structure forces the ketone to adopt a specific orientation to minimize steric clash between its substituents (one large, R_L, and one small, R_S) and the phenyl groups on the catalyst.
-
This coordination activates the ketone towards reduction.
-
A molecule of borane (BH₃) is delivered to the carbonyl carbon from the less sterically hindered face, as directed by the catalyst-substrate complex.
-
This stereospecific hydride delivery results in the formation of one enantiomer of the alcohol in high excess.
CBS Catalytic Cycle Diagram
Caption: Catalytic cycle of the CBS reduction.
Other Catalytic Applications
Derivatives of DPPM are also prominent in organocatalysis. The hydroxyl group can be converted into a bulky silyl ether, such as a trimethylsilyl (TMS) or triethylsilyl (TES) ether. These diarylprolinol silyl ethers, pioneered by Hayashi and Jørgensen, are highly effective organocatalysts for asymmetric Michael additions and aldol reactions, proceeding through enamine-based activation mechanisms.[9][10]
Analytical Characterization
Confirming the identity, purity, and enantiomeric excess of synthesized DPPM is crucial. A combination of spectroscopic and chromatographic techniques is employed.
| Technique | Expected Results & Interpretation |
| ¹H NMR | A complex multiplet region between ~7.2-7.6 ppm corresponding to the 10 aromatic protons of the two phenyl groups. Other characteristic peaks for the pyrrolidine and hydroxyl protons will also be present.[11][12] |
| ¹³C NMR | Signals in the aromatic region (~125-145 ppm) and the aliphatic region corresponding to the pyrrolidine ring carbons. The carbinol carbon (C-OH) signal is also a key identifier. |
| Mass Spectrometry (MS) | The electrospray ionization (ESI) mass spectrum should show a prominent protonated molecular ion peak [M+H]⁺ at m/z 254.3. |
| Chiral HPLC | This is the gold standard for determining enantiomeric purity (ee%). Using a chiral stationary phase (e.g., polysaccharide-based columns), the (R) and (S) enantiomers can be separated and quantified, allowing for precise measurement of the enantiomeric excess of the synthesized material. |
Safety and Handling
This compound is an irritant and should be handled with appropriate care in a well-ventilated fume hood.[13]
-
Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][13]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. For handling the solid powder, a dust mask is recommended.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[6]
Conclusion
This compound is more than a simple chemical compound; it is a gateway to a vast and powerful field of asymmetric synthesis. Its straightforward preparation from the chiral pool and its efficacy as a precursor to world-class catalysts like the CBS reagent have solidified its role as a vital tool for chemists. For professionals in drug development and fine chemical synthesis, mastery of the synthesis and application of DPPM is a critical skill, enabling the efficient and precise construction of the chiral molecules that shape modern medicine and materials.
References
- 1. books.rsc.org [books.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. Diphenylprolinol - Wikipedia [en.wikipedia.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. (S)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol: properties, synthesis and safety_Chemicalbook [chemicalbook.com]
- 6. (R)-(+)-a,a-Diphenyl-2-pyrrolidinemethanol | 22348-32-9 [chemicalbook.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Synthesis of diphenyl-2-pyrrolidinyl-methanol and diphenyl-2-pyrrolidinyl-methane [erowid.org]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (R)-(+)-a,a-Diphenyl-2-pyrrolidinemethanol(22348-32-9) 1H NMR [m.chemicalbook.com]
- 12. (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol(112068-01-6) 1H NMR spectrum [chemicalbook.com]
- 13. 2-Pyrrolidinemethanol, alpha,alpha-diphenyl-, (S)- | C17H19NO | CID 2724899 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Characterization of α,α-Diphenyl-L-prolinol
Introduction
α,α-Diphenyl-L-prolinol, also known as (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol, is a chiral amino alcohol that has garnered significant attention within the scientific community, particularly in the field of asymmetric synthesis.[1][2][3] Its rigid pyrrolidine ring and the presence of two bulky phenyl groups create a well-defined chiral environment, making it a highly effective catalyst and chiral auxiliary in a variety of stereoselective transformations.[4] This guide provides an in-depth analysis of two critical physicochemical properties of α,α-Diphenyl-L-prolinol: its melting point and specific optical rotation. Understanding these properties is paramount for its identification, purity assessment, and effective application in research and development.
Physicochemical Properties of α,α-Diphenyl-L-prolinol
The physical characteristics of a chiral compound are fundamental to its identity and purity. For α,α-Diphenyl-L-prolinol, a white to off-white crystalline powder, the melting point and specific optical rotation are key quality control parameters.[4]
Data Summary
The following table summarizes the reported values for the melting point and specific optical rotation of α,α-Diphenyl-L-prolinol from various sources.
| Parameter | Reported Value | Conditions | Source(s) |
| Melting Point | 76.0 to 80.0 °C | Not Applicable | [2][5][6] |
| 77-80 °C (lit.) | Not Applicable | [4][7][8] | |
| 79 °C | Not Applicable | ||
| 76°C to 78°C | Not Applicable | [9] | |
| Specific Optical Rotation | -66.5° | c=3, Chloroform | [4][5] |
| ([α]20/D) | -67° | c=3, Chloroform | [4] |
| -59° | c=3, Methanol, 25 °C | [4][7][8] | |
| -57.5° | c=3, Methanol | [9] |
Note: "c" refers to the concentration in g/100mL.
Experimental Methodologies
The accurate determination of melting point and optical rotation requires meticulous experimental technique. The following sections detail the standard operating procedures for these measurements, providing the causality behind the experimental choices.
Melting Point Determination
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure compound, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting point range, making it a crucial indicator of purity.[10]
Protocol:
-
Sample Preparation: A small amount of finely powdered, dry α,α-Diphenyl-L-prolinol is packed into a capillary tube to a height of 2-3 mm.[10] Proper packing ensures uniform heat distribution.
-
Apparatus: A calibrated digital melting point apparatus is used for this determination.
-
Measurement:
-
Place the capillary tube into the heating block of the apparatus.
-
Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2).
-
The melting point is reported as the range T1-T2.
-
Causality of Experimental Choices:
-
Fine Powder: Grinding the sample into a fine powder ensures efficient heat transfer throughout the sample.
-
Slow Heating Rate: A slow heating rate near the melting point is critical for ensuring that the temperature of the heating block and the sample are in equilibrium, leading to an accurate measurement.
Optical Rotation Measurement
Optical rotation is a unique property of chiral molecules, where they rotate the plane of polarized light.[11][12] The direction and magnitude of this rotation are characteristic of the compound.[13] For α,α-Diphenyl-L-prolinol, the levorotatory nature (indicated by the negative sign) is a key identifier of the (S)-enantiomer.[11]
Protocol:
-
Solution Preparation: Accurately weigh a sample of α,α-Diphenyl-L-prolinol and dissolve it in a suitable solvent (e.g., chloroform or methanol) in a volumetric flask to a known concentration (e.g., c=3, meaning 3 g/100 mL).
-
Apparatus: A calibrated polarimeter is used for this measurement. The light source is typically a sodium D-line (589 nm).
-
Measurement:
-
Calibrate the polarimeter with a blank solvent-filled cell.
-
Fill the polarimeter cell with the prepared solution, ensuring no air bubbles are present in the light path.[14]
-
Place the cell in the polarimeter and record the observed rotation (α).
-
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using Biot's Law:[11][15]
[α] = α / (l * c)
where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
Causality of Experimental Choices:
-
Solvent Choice: The solvent can influence the specific rotation, so it is crucial to report the solvent used. Chloroform and methanol are common choices for α,α-Diphenyl-L-prolinol due to its solubility.[4][7][9][16]
-
Concentration and Path Length: These parameters directly affect the observed rotation. Standardizing and accurately recording them are essential for calculating the specific rotation, which is an intrinsic property of the compound.[12]
-
Temperature Control: Optical rotation can be temperature-dependent, so measurements should be performed at a controlled temperature, typically 20°C or 25°C.
Workflow Diagrams
The following diagrams illustrate the logical flow of the experimental procedures described above.
Caption: Experimental workflow for melting point determination.
Caption: Experimental workflow for optical rotation measurement.
Conclusion
The melting point and specific optical rotation of α,α-Diphenyl-L-prolinol are fundamental physicochemical parameters that are indispensable for its quality control and effective use in synthetic applications. The well-defined melting point range of approximately 76-80 °C and a specific optical rotation of around -67° (in chloroform) are characteristic of the pure (S)-enantiomer. Adherence to rigorous experimental protocols, as outlined in this guide, is essential for obtaining accurate and reproducible data, thereby ensuring the scientific integrity of research and development endeavors that utilize this powerful chiral catalyst.
References
- 1. Buy (S)-2-amino-1,1-diphenylpropan-1-ol | 78603-91-5 [smolecule.com]
- 2. (S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol | 112068-01-6 | TCI AMERICA [tcichemicals.com]
- 3. scbt.com [scbt.com]
- 4. (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol CAS#: 112068-01-6 [m.chemicalbook.com]
- 5. (S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol | 112068-01-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. (S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol | 112068-01-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 7. chembk.com [chembk.com]
- 8. (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | 112068-01-6 [chemicalbook.com]
- 9. (S)-(-)-alpha,alpha-Diphenylprolinol, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 10. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 11. vernier.com [vernier.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Virtual Labs [cds-iiith.vlabs.ac.in]
- 14. youtube.com [youtube.com]
- 15. cdn.pasco.com [cdn.pasco.com]
- 16. (S)-(-)-2-AMINO-1,1-DIPHENYL-1-PROPANOL CAS#: 78603-91-5 [m.chemicalbook.com]
A Comprehensive Technical Guide to Diphenyl(pyrrolidin-2-yl)methanol: Synthesis, Applications, and Core Principles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of Diphenyl(pyrrolidin-2-yl)methanol, a pivotal chiral molecule in modern organic synthesis and drug development. Moving beyond a simple data sheet, this document elucidates the fundamental principles behind its synthesis, catalytic activity, and practical applications, offering field-proven insights for its effective utilization in a research and development setting.
Part 1: Nomenclature, Structure, and Physicochemical Properties
This compound, a chiral amino alcohol, is systematically named according to IUPAC standards. However, it is widely recognized in scientific literature by its common name, Diphenylprolinol .[1][2] The molecule exists as a racemic mixture or as individual enantiomers, with the (S)- and (R)- forms being particularly significant in asymmetric synthesis.
The structural formula of this compound is C₁₇H₁₉NO.[1][2] Its key structural features include a pyrrolidine ring, a hydroxyl group, and two phenyl groups attached to the same carbon atom. This arrangement gives rise to a chiral center at the 2-position of the pyrrolidine ring.
Synonyms and Identifiers:
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₁₉NO | [1][2] |
| Molar Mass | 253.34 g/mol | [1][2] |
| CAS Number (Racemate) | 63401-04-7 | [2] |
| CAS Number (R)-enantiomer | 22348-32-9 | [1][3] |
| CAS Number (S)-enantiomer | 112068-01-6 | [4] |
| Melting Point | 77-80 °C | [5][6] |
| Appearance | White to beige crystalline powder | [5] |
| Solubility | Soluble in chloroform, methanol, and other organic solvents. | [5] |
| Optical Activity ([α]20/D, c=3 in CHCl3) | (R)-(+): +69°(S)-(-): -67° | [6][7] |
Part 2: Enantioselective Synthesis – A Detailed Protocol and Mechanistic Insight
The synthesis of enantiomerically pure this compound is crucial for its application in asymmetric catalysis. A common and effective method involves the reaction of a proline derivative with a Grignard reagent. The following protocol details the synthesis of (S)-Diphenyl(pyrrolidin-2-yl)methanol from (S)-proline.
Experimental Protocol: Synthesis of (S)-Diphenyl(pyrrolidin-2-yl)methanol
This protocol is adapted from established laboratory procedures.[8]
Step 1: Esterification of (S)-Proline
-
Suspend (S)-proline in dry methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) dropwise. The causality here is the in-situ formation of methyl ester hydrochloride. Thionyl chloride reacts with methanol to form HCl and methyl sulfite, which facilitates the esterification of the carboxylic acid.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure to obtain (S)-proline methyl ester hydrochloride.
Step 2: Grignard Reaction
-
Prepare a solution of the (S)-proline methyl ester hydrochloride in a dry, aprotic solvent such as tetrahydrofuran (THF).
-
In a separate flask, prepare a solution of phenylmagnesium bromide (PhMgBr) in THF. Typically, a 2.5 to 3-fold excess of the Grignard reagent is used. This excess is necessary to account for the acidic proton on the proline nitrogen and to drive the reaction to completion.
-
Cool the Grignard solution to 0 °C.
-
Slowly add the proline ester solution to the Grignard reagent dropwise. The temperature should be maintained at 0 °C to control the exothermic reaction and minimize side products.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours to ensure complete conversion.
Step 3: Work-up and Purification
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. This protonates the alkoxide intermediate and neutralizes any remaining Grignard reagent.
-
Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., n-hexane/chloroform) to obtain pure (S)-Diphenyl(pyrrolidin-2-yl)methanol as a crystalline solid.[8]
Reaction Mechanism: Grignard Addition to Proline Ester
The synthesis relies on the nucleophilic addition of the Grignard reagent to the ester carbonyl.
Caption: Mechanism of this compound Synthesis.
The reaction proceeds through a two-fold addition of the phenylmagnesium bromide. The first equivalent attacks the ester carbonyl to form a hemiketal intermediate, which then collapses to form a diphenyl ketone intermediate. A second equivalent of the Grignard reagent then attacks the ketone to form a magnesium alkoxide, which is subsequently protonated during the aqueous work-up to yield the final tertiary alcohol.[9]
Part 3: Core Application in Asymmetric Catalysis - The Corey-Bakshi-Shibata (CBS) Reduction
The primary application of enantiomerically pure this compound is as a precursor to the chiral oxazaborolidine catalyst used in the Corey-Bakshi-Shibata (CBS) reduction.[10] This reaction is a cornerstone of modern asymmetric synthesis, enabling the highly enantioselective reduction of prochiral ketones to chiral secondary alcohols.
The CBS Catalyst and its Formation
The active catalyst is an oxazaborolidine, which is formed in situ from the reaction of this compound with a borane source, such as borane-dimethyl sulfide complex (BMS) or borane-THF complex.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Synthesis of diphenyl-2-pyrrolidinyl-methanol and diphenyl-2-pyrrolidinyl-methane [erowid.org]
- 3. rsc.org [rsc.org]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. US5527923A - Process for preparing enantiomerically pure diarylprolinols - Google Patents [patents.google.com]
- 7. (R)-(+)-a,a-Diphenyl-2-pyrrolidinemethanol(22348-32-9) 1H NMR [m.chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. grokipedia.com [grokipedia.com]
Discovery and history of diphenylprolinol catalysts
An In-Depth Technical Guide to the Discovery and History of Diphenylprolinol Catalysts
Authored by Gemini, Senior Application Scientist
Abstract
The advent of asymmetric organocatalysis marked a paradigm shift in synthetic chemistry, establishing a third pillar alongside biocatalysis and metal catalysis.[1] Within this domain, the development of small organic molecules capable of inducing high stereoselectivity has been transformative. This guide provides a comprehensive overview of the discovery, history, and application of a cornerstone class of organocatalysts: the diarylprolinol silyl ethers, commonly known as Hayashi-Jørgensen catalysts. We will explore the historical context that set the stage for their development, delve into their mechanistic underpinnings, detail their synthesis, and showcase their profound impact on asymmetric synthesis through key applications and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking a deep technical understanding of these powerful catalytic tools.
The Genesis of an Idea: From Enzymes to Amino Acids
For decades, the synthesis of single-enantiomer compounds was dominated by two primary approaches: biocatalysis, which harnesses the exquisite selectivity of enzymes, and transition metal catalysis, which uses chiral metal complexes.[2] A pivotal conceptual breakthrough occurred with the realization that the catalytic activity of some enzymes could be mimicked by their core functional units—often simple amino acids.
The groundwork was laid in the 1970s with the Hajos-Parrish-Eder-Sauer-Wiechert reaction, which demonstrated that the amino acid (S)-proline could catalyze an intramolecular aldol reaction with high enantioselectivity.[3][4] This discovery, while significant, was largely viewed as a specific curiosity rather than the dawn of a new field.[5]
The true renaissance of organocatalysis ignited in 2000 with two nearly simultaneous publications. Benjamin List, Carlos Barbas, and Richard Lerner reported that proline itself could effectively catalyze intermolecular asymmetric aldol reactions, mimicking the enamine-based mechanism of Class I aldolase enzymes.[6][7][8][9] Concurrently, David MacMillan introduced the concept of "organocatalysis" and developed chiral imidazolidinone catalysts that operated through an iminium ion activation mechanism.[10][11] This collective work, which led to the 2021 Nobel Prize in Chemistry for List and MacMillan, established that small, robust, and metal-free organic molecules could serve as general and powerful catalysts for asymmetric transformations.[10][11]
The Rise of Diphenylprolinol Catalysts: Solving Proline's Limitations
While proline was revolutionary, it was not without practical drawbacks. Its high polarity limited its solubility in many common organic solvents, and reactions often required high catalyst loadings (typically 20-30 mol%) and long reaction times.[4][12] These limitations spurred a search for more active and soluble proline derivatives.
Around 2005, two research groups independently converged on a highly effective solution: modifying the proline scaffold with a bulky, lipophilic diarylprolinol silyl ether group. The groups of Yujiro Hayashi in Japan and Karl Anker Jørgensen in Denmark introduced (S)-2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine and related structures.[13][14] These catalysts, now widely known as Hayashi-Jørgensen catalysts , proved to be far more soluble and significantly more active than proline, often achieving excellent results with catalyst loadings as low as 1-5 mol%.[13][15][16] The bulky diaryl group was the key innovation, creating a well-defined chiral pocket that sterically shielded one face of the reactive intermediate, leading to exceptional levels of enantioselectivity.[17]
Mechanism of Action: Enamine and Iminium Catalysis
Diphenylprolinol silyl ethers operate primarily through two well-established catalytic cycles, leveraging the secondary amine of the pyrrolidine ring.[13] The specific pathway depends on the nature of the substrates.
Enamine Catalysis (HOMO Activation)
This is the most common mode of action for these catalysts, particularly in reactions involving aldehydes or ketones as nucleophiles (e.g., Michael additions, aldol reactions).[6][13]
-
Enamine Formation: The catalyst's secondary amine condenses with a carbonyl compound (e.g., an aldehyde) to form a chiral enamine intermediate. This process raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the α-carbon strongly nucleophilic.
-
Stereoselective Attack: The bulky diphenyl(trimethylsilyloxy)methyl group effectively blocks one face of the enamine. The electrophile (e.g., a nitroalkene or enone) can therefore only approach from the unshielded face, ensuring a highly controlled stereochemical outcome.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by trace water, releasing the product and regenerating the chiral amine catalyst to complete the cycle.
Figure 1: Generalized enamine catalytic cycle for diphenylprolinol catalysts.
Iminium Catalysis (LUMO Activation)
When reacting α,β-unsaturated aldehydes, the catalyst can instead form a chiral iminium ion. This activation mode lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), rendering the β-carbon highly electrophilic and susceptible to attack by a nucleophile. This pathway is crucial for reactions like the Diels-Alder reaction.[14]
Synthesis of the Catalyst
The most common Hayashi-Jørgensen catalyst, (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine, is readily prepared in a two-step sequence from commercially available (S)-proline.[18][19][20]
-
Grignard Addition: The process begins with the addition of a Grignard reagent, such as phenylmagnesium bromide, to an ester of (S)-proline. This reaction introduces the two phenyl groups to form the key intermediate, (S)-α,α-diphenyl-2-pyrrolidinemethanol.[20]
-
Silylation: The resulting alcohol is then protected as a silyl ether. A common and efficient method involves reacting the alcohol with a silylating agent like trimethylsilyl chloride (TMSCl) in the presence of a base such as imidazole.[19] This step enhances the catalyst's solubility and stability.
Figure 2: Workflow for the synthesis of the Hayashi-Jørgensen catalyst.
Key Applications in Asymmetric Synthesis
The mild reaction conditions, high selectivity, and operational simplicity of diphenylprolinol silyl ether catalysts have led to their widespread adoption in a vast array of chemical transformations.
Asymmetric Michael Addition
The conjugate addition of aldehydes to Michael acceptors like enones and nitroalkenes is a flagship application.[15][16] These catalysts consistently provide products with exceptional enantioselectivities, often exceeding 95-99% ee.[15][21] The reaction is highly reliable for forming carbon-carbon bonds and setting adjacent stereocenters.
Table 1: Representative Michael Addition of Aldehydes to Methyl Vinyl Ketone Catalyzed by Diphenylprolinol Methyl Ether *
| Aldehyde (Donor) | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| Hydrocinnamaldehyde | 1 | 24 | 88 | 99 |
| Propanal | 5 | 24 | 91 | 95 |
| Hexanal | 5 | 24 | 85 | 96 |
| Cyclohexanecarboxaldehyde | 5 | 48 | 80 | 97 |
*Data sourced from Chi, Y. & Gellman, S. H. (2005). Org. Lett., 7(19), 4253-4256.[15][21]
Domino and Cascade Reactions
A significant advantage of these catalysts is their ability to orchestrate complex domino (or cascade) reactions, where multiple bond-forming events occur in a single pot.[22] For instance, a Michael addition can be followed by an intramolecular Henry (nitro-aldol) reaction to rapidly construct complex cyclic systems with multiple stereocenters from simple acyclic precursors.[23][24] This strategy dramatically increases molecular complexity in a single, highly efficient step.
Asymmetric α-Functionalization
Beyond C-C bond formation, these catalysts enable the direct and enantioselective introduction of heteroatoms at the α-position of aldehydes and ketones. This includes reactions such as α-amination and α-fluorination, providing direct access to chiral α-amino aldehydes and α-fluoro carbonyls, which are valuable building blocks in medicinal chemistry.[25][26]
Experimental Protocol: Asymmetric Michael Addition
The following protocol is a representative example of a diphenylprolinol silyl ether-catalyzed Michael addition between an aldehyde and a nitroalkene.
Figure 3: Step-by-step workflow for a typical Michael addition protocol.
Detailed Step-by-Step Methodology:
-
Preparation: To a clean, dry vial equipped with a magnetic stir bar, add the nitroalkene (1.0 equiv) and the chosen solvent (e.g., THF, CH₂Cl₂).
-
Catalyst Addition: Add the (S)-2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine catalyst (0.01-0.10 equiv).
-
Substrate Addition: Add the aldehyde (1.2-2.0 equiv) to the mixture.
-
Reaction: Seal the vial and stir the reaction mixture at the specified temperature (often room temperature) for the required time (typically 12-48 hours).
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by adding a dilute aqueous acid solution (e.g., 1N HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the desired product.
-
Analysis: Characterize the product by NMR and mass spectrometry. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Conclusion and Future Outlook
The discovery of diphenylprolinol silyl ether catalysts by Hayashi and Jørgensen was a landmark achievement in the field of organocatalysis. By elegantly addressing the practical limitations of proline, they unlocked a new level of efficiency and applicability for enamine and iminium ion catalysis. These catalysts have become indispensable tools for the construction of complex chiral molecules, finding application in total synthesis and drug discovery.[27]
The field continues to evolve, with current research focusing on immobilizing these catalysts on solid supports (such as polymers or magnetic nanoparticles) to facilitate recovery and recycling, a key principle of green chemistry.[28][29] Furthermore, their integration into continuous flow chemistry systems is enabling more efficient and scalable synthetic processes, ensuring that the legacy of diphenylprolinol catalysts will continue to shape the future of chemical synthesis.[30]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 4. Organocatalysis - Wikipedia [en.wikipedia.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. List-Barbas Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. List, B., Lerner, R.A. and Barbas III, C.F. (2000) Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122, 2395-2396. - References - Scientific Research Publishing [scirp.org]
- 8. Proline-Catalyzed Direct Asymmetric Aldol Reactions (2000) | Benjamin List | 2634 Citations [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nobel Prize recognizes development of asymmetric organic catalysis [asbmb.org]
- 11. Organocatalysis: What makes it so special? - Science to go. [science-to-go.com]
- 12. mdpi.com [mdpi.com]
- 13. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Diphenylprolinol Methyl Ether: A Highly Enantioselective Catalyst for Michael Addition of Aldehydes to Simple Enones [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine | 848821-58-9 | Benchchem [benchchem.com]
- 19. (S)-(-)-ALPHA,ALPHA-DIPHENYL-2-PYRROLIDINYL METHYLTMS ETHER | 848821-58-9 [chemicalbook.com]
- 20. US5527923A - Process for preparing enantiomerically pure diarylprolinols - Google Patents [patents.google.com]
- 21. Diphenylprolinol methyl ether: a highly enantioselective catalyst for Michael addition of aldehydes to simple enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Asymmetric Synthesis of Noradamantane Scaffolds via Diphenylprolinol Silyl Ether‐Mediated Domino Michael/Epimerization/Michael (or Aldol)/1,2‐Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 24. researchgate.net [researchgate.net]
- 25. macmillan.princeton.edu [macmillan.princeton.edu]
- 26. Direct catalytic enantioselective amination of ketones for the formation of tri- and tetrasubstituted stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 27. tcichemicals.com [tcichemicals.com]
- 28. researchgate.net [researchgate.net]
- 29. Jørgensen–Hayashi catalysts supported on poly(ethylene glycol)s as highly efficient and reusable organocatalysts for the enamine-catalyzed asymmetric Michael reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 30. Asymmetric Flow Reactions Catalyzed by Immobilized Diphenylprolinol Alkyl Ether: Michael Reaction and Domino Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical properties of chiral amino alcohols
An In-Depth Technical Guide to the Physicochemical Properties of Chiral Amino Alcohols
Authored by: Gemini, Senior Application Scientist
Abstract
Chiral amino alcohols are a cornerstone of modern pharmaceutical science, forming the structural backbone of numerous active pharmaceutical ingredients (APIs).[1][2] Their profound importance stems from the principle of chirality, where the specific three-dimensional arrangement of atoms dictates the molecule's interaction with biological targets like enzymes and receptors.[1][3] This guide provides a comprehensive exploration of the core physicochemical properties of chiral amino alcohols, offering both foundational knowledge and practical, field-proven methodologies for their characterization. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical accuracy with actionable insights, explaining the causality behind experimental choices and providing self-validating protocols for critical analyses.
The Centrality of Chirality in Biological Function
Chirality, or "handedness," is a fundamental property of a molecule that is non-superimposable on its mirror image.[3] These mirror-image isomers are known as enantiomers. In the context of drug development, the distinction between enantiomers is not merely academic; it is critical to efficacy and safety.[1][4] Biological systems are inherently chiral, built from L-amino acids and D-sugars.[5] Consequently, the two enantiomers of a chiral drug often exhibit vastly different pharmacological, toxicological, and metabolic profiles because they interact differently with their chiral biological targets.[3]
Chiral amino alcohols are indispensable building blocks in this landscape, appearing in therapeutics ranging from beta-blockers to antiviral and anticancer agents.[1] Understanding and controlling their physicochemical properties is therefore a prerequisite for rational drug design and development.
Core Physicochemical Properties and Their Pharmaceutical Relevance
The journey of a drug from administration to its site of action is governed by its physicochemical properties. For chiral amino alcohols, the most critical of these are stereochemistry, acid-base character (pKa), and lipophilicity (LogP).
Stereochemistry and Structural Integrity
The absolute configuration of the stereocenters in an amino alcohol is paramount. It dictates the molecule's shape and its ability to bind to a specific biological target.
-
Importance: A misaligned functional group can prevent the precise molecular recognition required for therapeutic effect, rendering one enantiomer highly active while its counterpart may be inactive or, in some cases, toxic.
-
Characterization Technique: X-Ray Crystallography: This is the gold standard for unambiguously determining the three-dimensional structure of a molecule, including the absolute configuration of its chiral centers.[6] It provides precise data on bond lengths, bond angles, and the conformation of the molecule in the solid state.[7][8]
Spectroscopic Properties for Chiral Discrimination
While enantiomers have identical physical properties in an achiral environment (e.g., melting point, boiling point), their interaction with other chiral entities can be used to distinguish them.
-
Importance: Verifying the enantiomeric purity of a synthesized chiral amino alcohol is a critical quality control step in pharmaceutical manufacturing.
-
Characterization Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy: Standard NMR is "blind" to chirality, as the spectral parameters for two enantiomers are identical.[5][9] However, by introducing a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), the enantiomers are converted into diastereomeric complexes. These complexes are no longer mirror images and will exhibit distinct chemical shifts in the NMR spectrum, allowing for their differentiation and quantification.[10][11] Multinuclear NMR (e.g., 19F, 31P) can further enhance shift dispersion for clearer analysis.[10]
Acid-Base Properties: The Ionization Constant (pKa)
Amino alcohols contain both a basic amino group and a weakly acidic alcohol group. The pKa is the pH at which a functional group is 50% ionized and 50% unionized.[12]
-
Importance: The pKa dictates the charge state of the molecule at a given pH. This is crucial for drug development as it influences solubility, membrane permeability, and binding to the target receptor. For instance, the charge of an API in the physiological pH range of the gut or bloodstream will determine how it is absorbed and distributed.
-
Typical Values: The amino group (in its protonated, ammonium form) typically has a pKa in the range of 9-10, while the hydroxyl group of the alcohol is very weakly acidic, with a pKa around 16-18.[13][14][15]
The logical relationship between a molecule's fundamental properties and its ultimate biological effect is illustrated below.
Caption: Interplay of physicochemical properties and biological activity.
Lipophilicity: The Partition Coefficient (LogP)
Lipophilicity describes a compound's ability to dissolve in fats, oils, and other non-polar solvents. It is most commonly quantified as the partition coefficient (P), or its logarithmic form, LogP.[16]
-
Definition: LogP is the ratio of the concentration of a compound in a non-polar solvent (typically 1-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[17]
-
LogP = log10 ([solute]organic / [solute]aqueous) [17]
-
-
Importance: Lipophilicity is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[18] A drug must have sufficient lipophilicity to pass through lipid cell membranes, but also sufficient aqueous solubility to dissolve in the bloodstream. The "sweet spot" for oral drug absorption is often considered to be in the LogP range of 1 to 3.
-
LogD vs. LogP: While LogP measures the partitioning of the neutral form of a molecule, the Distribution Coefficient (LogD) is the effective lipophilicity at a specific pH, accounting for both ionized and unionized species.[19][20] For ionizable molecules like amino alcohols, LogD is a more physiologically relevant parameter.
Quantitative Data Summary
The following tables provide reference values for the key physicochemical properties discussed.
Table 1: Typical pKa Values for Functional Groups in Amino Alcohols
| Functional Group | Form | Typical pKa Range (in Water) | Reference |
| Amino | R-NH₃⁺ (Ammonium) | 9.0 - 10.5 | [13][15] |
| Alcohol | R-OH (Hydroxyl) | 16 - 18 | [13] |
Table 2: Experimentally Determined LogP Values for Representative Chiral Amino Alcohols
| Compound | Structure | LogP Value |
| (S)-Alaninol | CH₃CH(NH₂)CH₂OH | -1.25 (Calculated) |
| (S)-Valinol | (CH₃)₂CHCH(NH₂)CH₂OH | -0.63 (Calculated) |
| (S)-Leucinol | (CH₃)₂CHCH₂CH(NH₂)CH₂OH | -0.10 (Calculated) |
| (1S,2R)-2-Amino-1,2-diphenylethanol | C₆H₅CH(OH)CH(NH₂)C₆H₅ | 1.89 (Calculated) |
Note: LogP values can vary based on the experimental or computational method used. The values presented are for illustrative purposes.
Experimental Protocols: A Practical Guide
The trustworthiness of experimental data hinges on robust and well-validated protocols. The following sections provide step-by-step methodologies for determining the key physicochemical properties of chiral amino alcohols.
Protocol: Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the amino alcohol with a strong acid or base and monitoring the pH change. The pKa is determined from the midpoint of the buffer regions on the titration curve.
Methodology:
-
Preparation: Accurately weigh ~10-20 mg of the amino alcohol and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. If solubility is low, a co-solvent like methanol or DMSO can be used, but this will yield an apparent pKa (pKaapp).
-
Acidification: Add a stoichiometric excess of standardized strong acid (e.g., 0.1 M HCl) to fully protonate the amino group.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Use a calibrated pH electrode to monitor the pH and a magnetic stirrer for continuous mixing.
-
Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise increments (e.g., 0.05 mL). Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The curve will show two equivalence points. The pKa of the ammonium group is the pH at the halfway point to the first equivalence point.
-
Validation: Perform a blank titration (without the amino alcohol) to correct for any effects of the solvent. The protocol should be validated using a compound with a known pKa (e.g., Tris buffer).
Protocol: Determination of LogP by the Shake-Flask Method
This classic method directly measures the partitioning of a solute between 1-octanol and water.[17][20] It is considered the most accurate method when performed correctly.[17]
Caption: Workflow for LogP determination via the Shake-Flask method.
Methodology:
-
Solvent Preparation (Critical Step): Pre-saturate the 1-octanol and water (or buffer for LogD) by mixing them vigorously for several hours, then allowing them to separate overnight. This ensures that the volume of each phase does not change during the experiment.
-
Stock Solution: Prepare a stock solution of the chiral amino alcohol in the phase in which it is more soluble at a concentration that will be detectable in both phases after partitioning.
-
Partitioning: In a glass vial, combine known volumes of the pre-saturated 1-octanol and pre-saturated aqueous phase. Add a small aliquot of the stock solution. The total solute concentration should typically be below 0.01 M to avoid self-association.
-
Equilibration: Seal the vial and shake it at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours).
-
Phase Separation: Centrifuge the vial at a low speed to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the amino alcohol in each aliquot using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀ (Concentration in octanol / Concentration in aqueous phase).
-
Validation: The experiment should be run in triplicate. Mass balance should be checked to ensure the total amount of compound recovered from both phases is close to the amount initially added.
Conclusion
The physicochemical properties of chiral amino alcohols—particularly their stereochemistry, pKa, and lipophilicity—are inextricably linked to their function as pharmaceutical agents. A thorough understanding and precise measurement of these properties are not merely procedural but are fundamental to the design of safe and effective medicines. The methodologies outlined in this guide provide a robust framework for researchers to generate high-quality, reliable data, thereby accelerating the drug development process from lead optimization to clinical application. By grounding experimental work in a firm understanding of the causality between these properties and biological outcomes, scientists can more effectively navigate the complex landscape of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pharma.researchfloor.org [pharma.researchfloor.org]
- 4. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]
- 5. Chiral discrimination in nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. chem.indiana.edu [chem.indiana.edu]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. iscabiochemicals.com [iscabiochemicals.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. acdlabs.com [acdlabs.com]
- 18. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Partition coefficient - Wikipedia [en.wikipedia.org]
- 20. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synthesis of (S)-Diphenyl(pyrrolidin-2-yl)methanol from L-Proline
Introduction
(S)-Diphenyl(pyrrolidin-2-yl)methanol, often referred to as (S)-diphenylprolinol, is a chiral amino alcohol that has found extensive application in asymmetric synthesis. It serves as a crucial precursor to the Corey-Bakshi-Shibata (CBS) catalyst and other oxazaborolidine-based catalysts, which are renowned for their ability to effect highly enantioselective reductions of prochiral ketones.[1][2] This guide provides a comprehensive overview and detailed protocols for the synthesis of (S)-diphenyl(pyrrolidin-2-yl)methanol, starting from the readily available and inexpensive chiral pool starting material, L-proline.[3][4][5]
The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also the underlying chemical principles and critical experimental insights to ensure a successful and reproducible synthesis.
Scientific Rationale and Strategy
The synthetic transformation of L-proline into (S)-diphenyl(pyrrolidin-2-yl)methanol hinges on a central carbon-carbon bond-forming reaction: the addition of an organometallic reagent to an electrophilic carbonyl derivative of proline. The most common and robust strategy involves the reaction of a Grignard reagent, specifically phenylmagnesium halide, with a proline ester.[6][7]
The core challenges in this synthesis are:
-
Protecting the Reactive Sites: L-proline contains three functional groups that can react with a Grignard reagent: the carboxylic acid, the secondary amine, and the target carbonyl for addition. The acidic protons of the carboxylic acid and the amine would quench the Grignard reagent. Therefore, both sites must be appropriately masked or modified prior to the Grignard addition.
-
Executing the Grignard Reaction: The addition of two equivalents of the phenyl Grignard reagent to the proline ester forms the desired tertiary alcohol.[7] This reaction must be performed under strictly anhydrous conditions to prevent the decomposition of the Grignard reagent.[8]
-
Deprotection and Purification: Subsequent removal of any protecting groups and purification of the final product are critical to obtaining the desired chiral amino alcohol in high purity.
This guide will detail a reliable and scalable two-step synthetic sequence starting from L-proline, which involves esterification followed by the Grignard reaction.
Overall Synthetic Workflow
The synthetic pathway can be visualized as a two-stage process. The first stage involves the conversion of L-proline to its methyl ester hydrochloride, which simultaneously protects the amine as an ammonium salt and converts the carboxylic acid to an ester. The second stage is the core Grignard reaction followed by an aqueous workup to yield the final product.
References
- 1. (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | 112068-01-6 [chemicalbook.com]
- 2. US5527923A - Process for preparing enantiomerically pure diarylprolinols - Google Patents [patents.google.com]
- 3. Proline - Wikipedia [en.wikipedia.org]
- 4. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. L-Proline: Properties, Sources, and Applications_Chemicalbook [chemicalbook.com]
- 6. Synthesis of diphenyl-2-pyrrolidinyl-methanol and diphenyl-2-pyrrolidinyl-methane [designer-drug.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. chemlab.truman.edu [chemlab.truman.edu]
Application Note: A Researcher's Guide to the Corey-Bakshi-Shibata (CBS) Reduction
Abstract
The Corey-Bakshi-Shibata (CBS) reduction is a cornerstone of modern asymmetric synthesis, providing a reliable and highly enantioselective method for the reduction of prochiral ketones to chiral secondary alcohols.[1][2] This protocol, also known as the Corey-Itsuno reduction, utilizes a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane source to achieve remarkable levels of stereocontrol.[1][3] Its broad substrate scope and predictable stereochemical outcomes have made it an indispensable tool in the synthesis of natural products and pharmaceutical agents.[4][5][6] This document provides an in-depth guide for researchers, covering the mechanistic underpinnings, practical experimental procedures, and critical parameters for successfully implementing the CBS reduction.
Introduction: The Significance of Asymmetric Ketone Reduction
The synthesis of enantiomerically pure secondary alcohols is a frequent challenge in organic synthesis, as these moieties are common structural features in a vast array of biologically active molecules. The CBS reduction offers a powerful catalytic solution to this challenge. Developed through the foundational work of Itsuno and the subsequent advancements by Corey, Bakshi, and Shibata, this method transforms a flat, prochiral ketone into a three-dimensional chiral alcohol with a predictable configuration.[1][7]
The reaction's success stems from the use of a C2-symmetric chiral oxazaborolidine catalyst, most commonly derived from the amino acid proline.[5][8] This catalyst, when combined with a borane reagent like borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), creates a chiral environment that directs the hydride delivery to one specific face of the ketone carbonyl.[1][2] The result is high enantiomeric excess (ee), often exceeding 95%, for a wide variety of substrates.[2][7]
The Catalytic Cycle: A Mechanistic Rationale
Understanding the mechanism of the CBS reduction is crucial for troubleshooting and optimizing the reaction. The process is a well-defined catalytic cycle founded on principles of Lewis acid-base interactions.[9][10]
The key steps are:
-
Catalyst-Borane Complex Formation: The cycle begins with the coordination of a borane molecule (BH₃) to the Lewis basic nitrogen atom of the oxazaborolidine catalyst.[1][11] This crucial step serves a dual purpose: it activates the borane, making it a more potent hydride donor, and it significantly increases the Lewis acidity of the endocyclic boron atom within the catalyst.[1][2][10]
-
Ketone Coordination: The now highly Lewis-acidic endocyclic boron atom of the catalyst complex coordinates to the carbonyl oxygen of the ketone substrate. This coordination is sterically governed; the ketone orients itself to minimize steric repulsion between its larger substituent (Rₗ) and the chiral framework of the catalyst. The ketone's more sterically accessible lone pair binds the boron, positioning the smaller substituent (Rₛ) closer to the catalyst ring.[1][11]
-
Intramolecular Hydride Transfer: With the ketone held in a rigid, chiral conformation, the activated borane delivers a hydride to the carbonyl carbon. This transfer occurs through a highly organized, six-membered ring transition state.[1][2] This face-selective transfer establishes the new stereocenter.
-
Product Release and Catalyst Regeneration: Following the hydride transfer, an alkoxyborane intermediate is formed and released.[1][11] The oxazaborolidine catalyst is regenerated and can then enter a new catalytic cycle. An acidic workup is performed at the end of the reaction to hydrolyze the alkoxyborane and liberate the final chiral alcohol product.[1][10]
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 4. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. nbinno.com [nbinno.com]
- 7. grokipedia.com [grokipedia.com]
- 8. (S)-2-Methyl-CBS-oxazaborolidine | 112022-81-8 | Benchchem [benchchem.com]
- 9. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
The Asymmetric Michael Addition: A Detailed Guide to Stereoselective C-C Bond Formation
The Michael addition, a cornerstone of carbon-carbon bond formation, has been profoundly enhanced by the advent of asymmetric catalysis.[1][2] This powerful transformation enables the stereocontrolled construction of chiral molecules, a critical task for researchers in drug development and natural product synthesis.[3][4] This guide provides an in-depth exploration of the asymmetric Michael addition, detailing the mechanistic principles and offering step-by-step protocols for its practical application in the laboratory.
Theoretical Foundation: Understanding Stereocontrol
The Michael addition involves the conjugate 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[2][5] In its asymmetric variant, a chiral catalyst orchestrates the approach of the reactants to favor the formation of one specific stereoisomer. This control is paramount, as different enantiomers of a drug can exhibit vastly different biological activities.
Two dominant catalytic strategies have emerged: organocatalysis and chiral Lewis acid catalysis.
Organocatalysis: The Power of Chiral Amines
Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. In the context of the asymmetric Michael addition, chiral secondary amines, often derived from proline, are workhorse catalysts.[5] The catalytic cycle typically proceeds through two primary activation modes:
-
Enamine Catalysis: The chiral secondary amine catalyst reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate.[6][7] This enamine is more reactive than the corresponding enolate and attacks the Michael acceptor. The chiral environment provided by the catalyst directs this attack to one face of the acceptor, establishing the desired stereochemistry.[5] After the addition, the catalyst is regenerated upon hydrolysis.[6]
-
Iminium Catalysis: This mode activates the α,β-unsaturated aldehyde or ketone acceptor. The chiral amine catalyst forms a transient iminium ion with the acceptor, lowering its LUMO (Lowest Unoccupied Molecular Orbital) and making it more susceptible to nucleophilic attack.
Bifunctional catalysts, such as those incorporating a thiourea moiety alongside a chiral amine, have shown remarkable efficacy.[7][8] These catalysts can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding interactions, leading to highly organized, stereoselective transition states.[7]
Caption: Generalized catalytic cycle for an enamine-mediated asymmetric Michael addition.
Chiral Lewis Acid Catalysis
Chiral Lewis acid (CLA) catalysts operate by coordinating to the Michael acceptor, typically through a carbonyl oxygen.[9] This coordination polarizes the acceptor, increasing its electrophilicity and activating it for nucleophilic attack. The chiral ligands attached to the metal center create a defined stereochemical environment, effectively shielding one face of the acceptor and directing the incoming nucleophile to the other.[9]
A variety of metals, including scandium, yttrium, nickel, and hafnium, have been successfully employed in CLA-catalyzed Michael additions.[10][11][12] The choice of metal and ligand is crucial, as it can dramatically influence both reactivity and the sense of asymmetric induction.[10][13] In some cases, changing the metal while using the same chiral ligand can even reverse the enantioselectivity of the product.[10][14]
Experimental Protocols and Methodologies
The success of an asymmetric Michael addition hinges on careful experimental execution. The following sections provide detailed protocols for both an organocatalyzed and a metal-catalyzed reaction, representing common laboratory practices.
Protocol 1: Organocatalytic Michael Addition of a Ketone to a Nitroalkene
This protocol describes the addition of cyclohexanone to β-nitrostyrene catalyzed by a bifunctional thiourea catalyst, a reaction known for high yields and stereoselectivities.[7][15]
Principle: A primary amine on the catalyst forms an enamine with cyclohexanone.[15] Simultaneously, the thiourea moiety activates the nitroalkene via dual hydrogen bonding, orienting the reactants for a highly stereoselective C-C bond formation.[7]
Materials and Reagents:
-
(R,R)-1,2-Diphenylethylenediamine (DPEN)-based thiourea catalyst
-
trans-β-Nitrostyrene
-
Cyclohexanone (freshly distilled)
-
4-Nitrophenol (additive)
-
Solvent (e.g., Toluene or Water)[7]
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Silica Gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add the thiourea catalyst (e.g., 0.020 mmol, 10 mol%) and 4-nitrophenol (5 mol%).[7]
-
Reagent Addition: Add trans-β-nitrostyrene (0.20 mmol, 1.0 equiv) to the vial. Dissolve the solids in the chosen solvent (1.0 mL).[7]
-
Initiation: Add cyclohexanone (2.0 mmol, 10.0 equiv) to the stirring mixture at room temperature.[7]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Typically, reactions are complete within 5-24 hours.
-
Work-up: Upon completion, quench the reaction by adding 1M HCl (2 mL). Extract the aqueous layer with dichloromethane (3 x 5 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure Michael adduct.
-
Characterization:
-
Determine the structure and purity using ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
Determine the diastereomeric ratio (dr) from the ¹H NMR spectrum of the crude product.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a suitable chiral stationary phase.
-
Typical Results and Troubleshooting:
| Substrate/Conditions | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| Cyclohexanone + β-Nitrostyrene | 88-99% | >9:1 | 76-99% |
| Cyclopentanone + β-Nitrostyrene | ~95% | >9:1 | ~98% |
| Data adapted from representative literature.[7][15] |
Troubleshooting:
-
Low Yield: Ensure reagents are pure and dry. Increase catalyst loading or reaction time.
-
Low Enantioselectivity: Temperature control is critical; running the reaction at lower temperatures often improves ee. Ensure the catalyst is of high optical purity. The choice of solvent can also significantly impact stereoselectivity.[14]
Protocol 2: Chiral Lewis Acid-Catalyzed Michael Addition of a Thiol
This protocol details the addition of a thiol to a 3-(2-alkenoyl)-2-oxazolidinone acceptor, catalyzed by a chiral hafnium complex.[11]
Principle: The chiral hafnium(IV) triflate catalyst, prepared in situ from Hf(OTf)₄ and a chiral ligand, acts as a Lewis acid.[11] It coordinates to the oxazolidinone auxiliary, activating the Michael acceptor and creating a chiral environment for the conjugate addition of the thiol.
Materials and Reagents:
-
Hafnium(IV) triflate [Hf(OTf)₄]
-
Chiral ligand (e.g., a BINOL-derived ligand)
-
3-(2-propenoyl)-2-oxazolidinone (Michael Acceptor)
-
Dodecanethiol (Michael Donor)
-
Toluene (anhydrous)
-
Inert atmosphere glovebox or Schlenk line
-
Standard work-up and purification reagents (as in Protocol 1)
Step-by-Step Procedure:
-
Catalyst Preparation (In Situ): In a glovebox or under an inert atmosphere, add Hf(OTf)₄ (0.02 mmol, 10 mol%) and the chiral ligand (0.024 mmol, 12 mol%) to a flame-dried Schlenk flask. Add anhydrous toluene (0.5 mL) and stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -20 °C).
-
Reagent Addition: Add the 3-(2-propenoyl)-2-oxazolidinone (0.2 mmol, 1.0 equiv) to the flask. Then, add the dodecanethiol (0.24 mmol, 1.2 equiv) dropwise.
-
Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by TLC.
-
Work-up: Once the starting material is consumed, quench the reaction with saturated aqueous NaHCO₃ solution. Warm the mixture to room temperature and extract with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
-
Characterization: Characterize the product as described in Protocol 1, including determination of yield and enantiomeric excess via chiral HPLC.
General Workflow and Data Analysis
Regardless of the catalytic system, a systematic workflow is essential for reproducible results.
Caption: A standard experimental workflow for performing an asymmetric Michael addition.
Applications in Drug Development
The asymmetric Michael addition is a key strategy for synthesizing chiral building blocks used in pharmaceuticals.[3] For example, the synthesis of the neurological drug Rolipram involves an asymmetric Michael addition as the key stereochemistry-defining step.[12] The ability to construct complex chiral architectures with high precision makes this reaction an invaluable tool for medicinal chemists and process development professionals aiming to produce enantiomerically pure active pharmaceutical ingredients.
References
- 1. Recent advances in organocatalytic asymmetric Michael reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Asymmetric Michael Addition - Buchler GmbH [buchler-gmbh.com]
- 3. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives [mdpi.com]
- 4. Metal-Catalyzed Asymmetric Michael Addition in Natural Product Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chiral Lewis acid - Wikipedia [en.wikipedia.org]
- 10. Origin of enantioselectivity reversal in Lewis acid-catalysed Michael additions relying on the same chiral source - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thieme-connect.com [thieme-connect.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Versatile Chiral Auxiliary: Diphenyl(pyrrolidin-2-yl)methanol in Asymmetric Synthesis
In the landscape of modern synthetic organic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realm of drug development and materials science. Chiral auxiliaries remain a powerful and reliable strategy for achieving high levels of stereocontrol in chemical transformations. Among the diverse array of these molecules, (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (DPPM) has emerged as a highly effective and versatile chiral auxiliary. Derived from the readily available and inexpensive chiral pool starting material, L-proline, this auxiliary offers a robust platform for a variety of asymmetric reactions, including aldol additions, Michael reactions, and alkylations.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the practical applications of diphenyl(pyrrolidin-2-yl)methanol as a chiral auxiliary. We will delve into the mechanistic basis of its stereodirecting power and provide detailed, field-proven protocols for its use in key asymmetric transformations, as well as its subsequent removal to afford the desired enantiomerically enriched products.
The Foundation of Stereocontrol: Synthesis and Properties
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol is a white to off-white crystalline solid with a melting point of 77-80 °C.[1] Its efficacy as a chiral auxiliary stems from its rigid pyrrolidine ring, which, when incorporated into a substrate, effectively shields one face of the reactive center. The two bulky phenyl groups further enhance this steric blockade, forcing incoming reagents to approach from the less hindered face, thus dictating the stereochemical outcome of the reaction.
The synthesis of (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol is typically achieved from L-proline, a common and inexpensive chiral starting material. A common synthetic route involves the reaction of an N-protected proline ester with a Grignard reagent, such as phenylmagnesium bromide, followed by deprotection.
Core Applications in Asymmetric Synthesis
The true utility of this compound as a chiral auxiliary is demonstrated in its ability to direct a range of carbon-carbon bond-forming reactions with high diastereoselectivity. Below are detailed protocols for its application in asymmetric aldol reactions, Michael additions, and alkylations.
Asymmetric Aldol Reactions
The aldol reaction is a cornerstone of organic synthesis for the formation of β-hydroxy carbonyl compounds. The use of a chiral auxiliary allows for the diastereoselective construction of these valuable building blocks.
Protocol 1: Asymmetric Aldol Addition
This protocol outlines the general procedure for the diastereoselective aldol reaction of an N-acyl pyrrolidine derivative of this compound with an aldehyde.
Step 1: Attachment of the Chiral Auxiliary
-
To a solution of a carboxylic acid (1.0 equiv.) in dichloromethane (DCM), add oxalyl chloride (1.2 equiv.) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
Stir the reaction mixture at room temperature for 1 hour or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in anhydrous DCM and add it dropwise to a solution of (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (1.0 equiv.) and triethylamine (1.5 equiv.) in DCM at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with DCM. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Step 2: Diastereoselective Aldol Reaction
-
To a solution of the N-acyl pyrrolidine derivative (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C, add a solution of lithium diisopropylamide (LDA) (1.1 equiv.) dropwise.
-
Stir the mixture at -78 °C for 30 minutes to form the lithium enolate.
-
Add the desired aldehyde (1.2 equiv.) to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The diastereomeric ratio can be determined by ¹H NMR spectroscopy of the crude product, which is then purified by column chromatography.
Mechanism of Stereocontrol:
The high diastereoselectivity observed in this reaction is attributed to the formation of a rigid, chelated transition state. The lithium cation coordinates to both the carbonyl oxygen of the N-acyl group and the oxygen of the enolate, forming a six-membered ring. The bulky diphenylmethyl group of the auxiliary effectively blocks one face of the enolate, directing the electrophilic aldehyde to approach from the opposite, less hindered face.
Asymmetric Michael Additions
The Michael addition is a powerful method for the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The use of this compound as a chiral auxiliary can control the stereochemistry of the newly formed chiral center.
Protocol 2: Asymmetric Michael Addition
This protocol describes the conjugate addition of an enolate derived from an N-acyl pyrrolidine to a Michael acceptor.
Step 1: Formation of the N-Acyl Pyrrolidine
Follow Step 1 of Protocol 1.
Step 2: Diastereoselective Michael Addition
-
Generate the lithium enolate of the N-acyl pyrrolidine derivative as described in Step 2 of Protocol 1.
-
To the enolate solution at -78 °C, add a solution of the Michael acceptor (e.g., an α,β-unsaturated ester or ketone) (1.2 equiv.) in anhydrous THF.
-
Stir the reaction at -78 °C for 4-6 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Work up the reaction as described in Protocol 1. The diastereoselectivity is determined by ¹H NMR analysis of the crude product, which is then purified by column chromatography.
Mechanism of Stereocontrol:
Similar to the aldol reaction, the stereochemical outcome of the Michael addition is governed by a chelated transition state. The steric bulk of the diphenylmethyl group on the chiral auxiliary directs the approach of the Michael acceptor to the less hindered face of the enolate.
Asymmetric Alkylations
The alkylation of enolates is a fundamental method for forming carbon-carbon bonds. By employing a chiral auxiliary, this reaction can be rendered highly diastereoselective.
Protocol 3: Asymmetric Alkylation
This protocol provides a general procedure for the diastereoselective alkylation of an N-acyl pyrrolidine derivative.
Step 1: Formation of the N-Acyl Pyrrolidine
Follow Step 1 of Protocol 1.
Step 2: Diastereoselective Alkylation
-
Generate the lithium enolate of the N-acyl pyrrolidine derivative as described in Step 2 of Protocol 1.
-
To the enolate solution at -78 °C, add the alkylating agent (e.g., an alkyl halide) (1.5 equiv.).
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Work up the reaction as described in Protocol 1. The diastereoselectivity is determined by ¹H NMR analysis of the crude product, which is then purified by column chromatography.
Data Summary Table:
| Reaction Type | Electrophile/Acceptor | Typical Diastereoselectivity (d.r.) |
| Aldol Addition | Aromatic & Aliphatic Aldehydes | >95:5 |
| Michael Addition | α,β-Unsaturated Esters/Ketones | >90:10 |
| Alkylation | Alkyl Halides | >95:5 |
Cleavage of the Chiral Auxiliary
A critical step in any chiral auxiliary-based synthesis is the efficient and non-racemizing removal of the auxiliary to reveal the desired enantiomerically pure product. This compound can be cleaved under various conditions, allowing for the isolation of different functional groups.
Protocol 4: Reductive Cleavage to the Alcohol
-
To a solution of the purified N-acyl pyrrolidine product (1.0 equiv.) in anhydrous THF at 0 °C, add lithium aluminum hydride (LiAlH₄) (2.0 equiv.) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography to yield the chiral alcohol. The chiral auxiliary can often be recovered from the reaction mixture.
Protocol 5: Hydrolytic Cleavage to the Carboxylic Acid
-
To a solution of the purified N-acyl pyrrolidine product (1.0 equiv.) in a mixture of THF and water (3:1), add lithium hydroxide (LiOH) (5.0 equiv.).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Acidify the reaction mixture to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the chiral carboxylic acid.
Conclusion
This compound stands as a powerful and versatile chiral auxiliary for asymmetric synthesis. Its straightforward preparation from L-proline, coupled with its ability to induce high levels of diastereoselectivity in a range of important C-C bond-forming reactions, makes it an invaluable tool for the modern organic chemist. The protocols detailed herein provide a solid foundation for researchers to harness the full potential of this exceptional chiral auxiliary in their synthetic endeavors.
References
Application Note & Protocol: Synthesis of a Chiral Oxazaborolidine Catalyst from (S)-Diphenylprolinol for Asymmetric Ketone Reduction
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the preparation, characterization, and application of the (S)-tetrahydro-1-phenyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c]oxazaborole, commonly known as the Corey-Bakshi-Shibata (CBS) catalyst, derived from (S)-diphenylprolinol. This chiral oxazaborolidine is a cornerstone of modern asymmetric synthesis, enabling the highly enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols. This protocol is designed for researchers in organic chemistry, medicinal chemistry, and drug development, offering detailed, step-by-step procedures grounded in established chemical principles.
Introduction: The Significance of Chiral Oxazaborolidines
The demand for enantiomerically pure compounds, particularly chiral alcohols, is immense in the pharmaceutical and fine chemical industries. Asymmetric catalysis offers the most efficient route to these molecules, and among the various catalytic systems, the oxazaborolidine-mediated reduction of ketones, pioneered by Corey, Bakshi, and Shibata, stands out for its operational simplicity, high enantioselectivity, and broad substrate scope.
The catalyst is typically generated in situ or pre-formed from a chiral β-amino alcohol and a borane source. The most widely used precursor is (S)- or (R)-α,α-diphenyl-2-pyrrolidinemethanol ((S)- or (R)-diphenylprolinol), which imparts a rigid and well-defined chiral environment to the catalytic center. This guide focuses on the preparation of the catalyst from (S)-diphenylprolinol and its subsequent use in a model asymmetric reduction.
Mechanism of Catalyst Formation and Catalytic Reduction
The formation of the oxazaborolidine catalyst involves the reaction of (S)-diphenylprolinol with a borane source, typically borane-dimethyl sulfide complex (BMS). The reaction proceeds through a stepwise process involving the coordination of the borane to the amino alcohol followed by the elimination of hydrogen to form the stable five-membered oxazaborolidine ring.
Catalytic Cycle of CBS Reduction: The established mechanism for the CBS reduction involves the coordination of the borane reducing agent (e.g., borane-THF or BMS) to the nitrogen atom of the oxazaborolidine catalyst. This is followed by coordination of the ketone to the Lewis acidic boron atom of the catalyst. The steric hindrance imposed by the diphenylmethyl group of the prolinol moiety directs the hydride transfer from the borane to one face of the ketone, leading to the formation of the chiral alcohol with high enantioselectivity.
Figure 1: Overview of Catalyst Formation and Application.
Experimental Protocol: Preparation of the (S)-CBS Catalyst
This protocol details the preparation of the (S)-oxazaborolidine catalyst from (S)-diphenylprolinol and borane-dimethyl sulfide complex.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | CAS Number |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | ≥98% | Sigma-Aldrich | 112068-01-6 |
| Borane-dimethyl sulfide complex (BMS) | ~10 M in THF | Sigma-Aldrich | 13292-87-0 |
| Anhydrous Toluene | DriSolv® | MilliporeSigma | 108-88-3 |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® | MilliporeSigma | 109-99-9 |
| Argon or Nitrogen Gas | High Purity | Airgas | 7440-37-1 / 7727-37-9 |
3.2. Equipment
-
Schlenk line or glovebox for inert atmosphere operations
-
Round-bottom flasks, oven-dried
-
Magnetic stirrer and stir bars
-
Syringes and needles for transfer of air-sensitive reagents
-
Cannula for solvent transfer
-
Rotary evaporator
3.3. Step-by-Step Synthesis Protocol
-
Preparation of the Reaction Vessel: Oven-dry a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow the flask to cool to room temperature under a stream of argon or nitrogen.
-
Addition of (S)-Diphenylprolinol: To the flask, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (2.53 g, 10.0 mmol).
-
Dissolution in Anhydrous Toluene: Add anhydrous toluene (40 mL) via cannula to dissolve the diphenylprolinol. Stir the solution at room temperature until all the solid has dissolved.
-
Addition of Borane-Dimethyl Sulfide Complex: Slowly add borane-dimethyl sulfide complex (1.1 mL of a 10 M solution in THF, 11.0 mmol) to the stirred solution at room temperature using a syringe. Caution: Hydrogen gas is evolved during this step. Ensure proper ventilation.
-
Reaction Completion: Stir the reaction mixture at room temperature for 1 hour. The evolution of hydrogen should cease, and the solution should become clear.
-
Removal of Solvent: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude (S)-oxazaborolidine catalyst as a white solid.
-
Purification (Optional but Recommended): The catalyst can be further purified by recrystallization from a mixture of hot toluene and hexane. Dissolve the crude product in a minimal amount of hot toluene and add hexane until turbidity is observed. Allow the solution to cool to room temperature and then to 0 °C to induce crystallization. Collect the crystals by filtration under an inert atmosphere.
-
Storage: The prepared catalyst is moisture-sensitive and should be stored under an inert atmosphere (argon or nitrogen) in a sealed container at low temperature (e.g., in a freezer).
Figure 2: Workflow for the Synthesis of the (S)-CBS Catalyst.
Characterization of the (S)-CBS Catalyst
The prepared catalyst can be characterized by various spectroscopic methods to confirm its structure and purity.
-
¹H NMR (Nuclear Magnetic Resonance) Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the diphenyl groups and the protons of the pyrrolidine ring.
-
¹¹B NMR Spectroscopy: The boron NMR spectrum is a crucial tool for confirming the formation of the oxazaborolidine ring. A characteristic signal should be observed in the region of +20 to +30 ppm.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum should show the absence of the O-H and N-H stretching bands of the starting amino alcohol and the appearance of B-O and B-N stretching vibrations.
Application Protocol: Asymmetric Reduction of Acetophenone
This protocol describes the use of the prepared (S)-CBS catalyst for the enantioselective reduction of acetophenone to (S)-1-phenylethanol.
5.1. Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | CAS Number |
| (S)-CBS Catalyst | As prepared | - | - |
| Acetophenone | ≥99% | Sigma-Aldrich | 98-86-2 |
| Borane-dimethyl sulfide complex (BMS) | ~10 M in THF | Sigma-Aldrich | 13292-87-0 |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® | MilliporeSigma | 109-99-9 |
| Methanol | ACS Grade | Fisher Scientific | 67-56-1 |
| 1 M Hydrochloric Acid | - | Fisher Scientific | 7647-01-0 |
| Diethyl Ether | ACS Grade | Fisher Scientific | 60-29-7 |
| Anhydrous Magnesium Sulfate | - | Fisher Scientific | 7487-88-9 |
5.2. Step-by-Step Reduction Protocol
-
Preparation of the Reaction Vessel: To an oven-dried 50 mL round-bottom flask under an argon atmosphere, add the (S)-CBS catalyst (0.05 mmol, 5 mol%).
-
Addition of Solvent and Ketone: Add anhydrous THF (10 mL) and acetophenone (0.12 g, 1.0 mmol). Cool the solution to 0 °C in an ice bath.
-
Addition of Borane-Dimethyl Sulfide Complex: Slowly add borane-dimethyl sulfide complex (0.12 mL of a 10 M solution in THF, 1.2 mmol) to the stirred solution over 10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching the Reaction: Once the reaction is complete (typically within 1-2 hours), slowly add methanol (2 mL) to quench the excess borane. Caution: Hydrogen gas is evolved.
-
Work-up: Add 1 M HCl (5 mL) and stir for 10 minutes. Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-1-phenylethanol.
-
Purification and Analysis: The crude product can be purified by flash column chromatography on silica gel. The enantiomeric excess of the product can be determined by chiral HPLC or GC analysis.
Troubleshooting and Safety Considerations
-
Low Enantioselectivity: This can be due to moisture in the reaction. Ensure all glassware is thoroughly dried and all reagents and solvents are anhydrous. The purity of the (S)-diphenylprolinol is also critical.
-
Slow or Incomplete Reaction: The activity of the borane-dimethyl sulfide complex can decrease over time. Use a fresh bottle or titrate the solution to determine its exact concentration.
-
Safety: Borane-dimethyl sulfide complex is a corrosive and flammable liquid that reacts violently with water. Handle it in a well-ventilated fume hood. Hydrogen gas is evolved during the catalyst preparation and quenching steps; ensure there are no ignition sources nearby. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Application Note: Enantioselective Reduction of Ketones Using a Corey-Bakshi-Shibata (CBS) Catalyst
This document provides a detailed guide for researchers, chemists, and drug development professionals on the theory, application, and practical execution of the enantioselective reduction of prochiral ketones to chiral secondary alcohols using the Corey-Bakshi-Shibata (CBS) catalyst system.
Foundational Principles and Strategic Value
The Corey-Bakshi-Shibata (CBS) reduction, also known as the Corey-Itsuno reduction, stands as a cornerstone of modern asymmetric synthesis.[1][2] Its prominence stems from its ability to reliably produce chiral secondary alcohols from prochiral ketones with exceptionally high levels of enantiomeric excess (ee), often exceeding 95%.[3] The reaction's predictability, broad substrate scope, and operational simplicity have cemented its role in the synthesis of pharmaceuticals, natural products, and complex chiral building blocks.[1][3]
The strategic advantage of the CBS reduction lies in its catalytic nature and the elegant mechanism of stereochemical induction. Unlike stoichiometric chiral reducing agents, the CBS method employs a chiral oxazaborolidine catalyst, derived from readily available amino acids like proline, at low loadings (typically 1-10 mol%).[4][5] This bifunctional catalyst orchestrates the transfer of a hydride from a simple achiral borane source to one specific enantiotopic face of the ketone.[2][5]
The Mechanism of Stereochemical Control
The remarkable enantioselectivity of the CBS reduction is not accidental; it is the result of a highly organized, catalyst-controlled transition state. The process relies on a dual activation strategy where the catalyst engages both the reducing agent and the ketone substrate simultaneously.[6][7][8]
The catalytic cycle can be understood through the following key steps:
-
Catalyst-Borane Complex Formation: The reaction initiates with the coordination of the borane reducing agent (e.g., BH₃·THF) to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination serves a dual purpose: it activates the borane, making it a more potent hydride donor, and it significantly enhances the Lewis acidity of the endocyclic boron atom within the catalyst ring.[1][6][9]
-
Ketone Coordination: The now highly Lewis acidic endocyclic boron atom coordinates to the carbonyl oxygen of the ketone substrate. For steric reasons, this coordination occurs on the more accessible convex face of the bicyclic catalyst structure.[7] The ketone orients itself to minimize steric repulsion between its substituents (RLarge and RSmall) and the catalyst's chiral framework. The larger substituent (RLarge) preferentially occupies a pseudo-equatorial position, pointing away from the catalyst's bulky diphenyl group, while the smaller substituent (RSmall) occupies the more sterically demanding pseudo-axial position.[7][10]
-
Intramolecular Hydride Transfer: With both the ketone and the borane source co-located and activated within a single complex, a highly organized, six-membered ring transition state is formed.[3][6] The hydride is delivered intramolecularly from the borane to the carbonyl carbon. Due to the enforced steric arrangement in the previous step, this hydride transfer occurs selectively to one face of the ketone.
-
Product Release and Catalyst Regeneration: After hydride transfer, an alkoxyborane intermediate is formed. This intermediate is displaced by another molecule of borane, regenerating the active catalyst-borane complex (Step 1) and releasing the product as a borinate ester. An acidic or methanolic work-up then liberates the final chiral secondary alcohol.[3][6]
Visualization of the Catalytic Cycle
Caption: The catalytic cycle of the CBS reduction.
Experimental Design and Parameter Optimization
Achieving optimal results with the CBS reduction requires careful consideration of several key parameters. The causality behind these choices is critical for both success and troubleshooting.
-
Catalyst Selection: The most common catalyst is (S)- or (R)-2-Methyl-CBS-oxazaborolidine ((S)- or (R)-Me-CBS). The methyl group on the boron provides a good balance of reactivity and stability. However, for challenging substrates or to further enhance selectivity, other variants with different alkyl or aryl groups (e.g., Butyl-CBS, Phenyl-CBS) can be employed. A bulkier group on the boron can increase steric interactions in the transition state, potentially leading to higher ee.[7][10]
-
Choice of Reducing Agent:
-
Borane-THF complex (BH₃·THF): Widely used, but commercially available solutions can contain trace borohydride species, which may perform a non-selective background reduction, lowering the overall ee.[1]
-
Borane-dimethyl sulfide complex (BH₃·SMe₂): More stable than BH₃·THF and generally of higher purity. The DMS must be removed from the product during work-up.
-
Catecholborane: A less reactive and milder reducing agent. It allows for reactions to be run at very low temperatures (e.g., -78°C to -126°C), which can be beneficial for maximizing enantioselectivity.[1][6]
-
-
Solvent and Temperature: The reaction must be conducted under strictly anhydrous conditions, as water can hydrolyze the borane and catalyst, severely diminishing enantioselectivity.[1][6][9][10] Anhydrous tetrahydrofuran (THF) or toluene are the most common solvents. Temperature is a critical lever for controlling selectivity; lower temperatures generally lead to higher ee values by favoring the more organized, lower-energy transition state over competing pathways.[1]
Detailed Experimental Protocol: General Procedure
This protocol describes a general method for the enantioselective reduction of a prochiral ketone. All operations should be performed in an inert atmosphere (Nitrogen or Argon) using oven-dried glassware and anhydrous solvents.
Materials and Reagents
-
Prochiral Ketone (1.0 equiv)
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene, 0.05 - 0.1 equiv)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M, 0.6 - 1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (for quenching)
-
1 M Hydrochloric Acid (for work-up)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethyl Acetate or Dichloromethane (for extraction)
Reaction Setup & Execution
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the prochiral ketone (e.g., 10 mmol, 1.0 equiv) and dissolve it in anhydrous THF (e.g., 20 mL).
-
Cool the solution to 0°C using an ice-water bath.
-
Slowly add the CBS catalyst solution (e.g., 1 mL of 1 M solution, 0.1 equiv, 10 mol%) via syringe. Stir for 10-15 minutes at 0°C.
-
In a separate flame-dried flask, dilute the required amount of BH₃·SMe₂ (e.g., 0.6 mL, ~6 mmol, 0.6 equiv) with anhydrous THF (e.g., 10 mL).
-
Add the BH₃·SMe₂ solution dropwise to the ketone/catalyst mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5°C. The slow addition is crucial to control the reaction rate and prevent a competing, non-catalyzed reduction.
-
Upon completion of the addition, allow the reaction to stir at 0°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 1-4 hours).
Work-up and Purification
-
Once the reaction is complete, cool the mixture to 0°C and slowly quench by the dropwise addition of methanol (e.g., 5 mL). Vigorous gas evolution (hydrogen) will be observed.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add 1 M HCl (e.g., 10 mL) and stir for another 30 minutes to hydrolyze the borate esters.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude chiral alcohol.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the final product and determine the enantiomeric excess (ee) using chiral HPLC or GC.
Experimental Workflow Visualization
Caption: A typical experimental workflow for the CBS reduction.
Applications and Substrate Scope
The CBS reduction is effective for a wide array of ketone substrates.[1][3] High enantioselectivity is generally achieved when there is a significant steric or electronic difference between the two substituents attached to the carbonyl.
| Ketone Substrate Class | Example | Typical Conditions | Yield (%) | ee (%) |
| Aryl-Alkyl Ketones | Acetophenone | (S)-Me-CBS (10 mol%), BH₃·THF, THF, RT | 95 | 97 |
| Di-Alkyl Ketones | 1-Tetralone | (R)-Me-CBS (5 mol%), BH₃·SMe₂, THF, -20°C | 92 | >99 |
| α,β-Unsaturated Ketones | Cyclopentenone | (R)-Me-CBS (20 mol%), Catecholborane, Toluene, -78°C | 85 | 96 |
| Heteroatom-Containing | 2-Chloroacetophenone | (S)-Me-CBS (10 mol%), BH₃·THF, THF, 0°C | 90 | 94 |
| Trifluoromethyl Ketones | 1,1,1-Trifluoroacetophenone | (S)-Me-CBS (10 mol%), BH₃·SMe₂, THF, -40°C | 88 | 91 |
Note: Conditions, yields, and ee values are representative and may vary based on the specific substrate and precise experimental setup.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Enantioselectivity (ee) | Moisture: Presence of water in reagents or solvent. | Ensure all glassware is rigorously dried. Use freshly distilled or purchased anhydrous solvents. Handle reagents under an inert atmosphere. |
| Impure Borane Source: Presence of borohydride contaminants.[1] | Use a high-purity source like BH₃·SMe₂ or catecholborane. If using BH₃·THF, use a fresh bottle from a reliable supplier. | |
| Reaction Temperature Too High: The uncatalyzed background reaction becomes competitive at higher temperatures. | Perform the reaction at a lower temperature (e.g., 0°C, -20°C, or -78°C). | |
| Poor Substrate Steric Bias: The two ketone substituents are too similar in size. | Modify the CBS catalyst (e.g., use a bulkier Bu-CBS) to amplify small steric differences.[7][10] | |
| Low Yield / Incomplete Reaction | Insufficient Reducing Agent: Stoichiometry of borane is too low. | Increase the equivalents of the borane source (e.g., from 0.6 to 0.8 equiv). Note that 1 equiv of BH₃ provides 3 hydrides, but in practice, an excess is often avoided to minimize background reduction. |
| Catalyst Deactivation: Catalyst was improperly stored or handled. | Use a fresh batch of catalyst. Store catalyst solutions under inert gas and refrigerated. | |
| Slow Reaction Rate: Substrate is sterically hindered or electronically deactivated. | Increase the reaction temperature slightly (this may be a trade-off with ee). Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). |
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. CBS catalyst - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
Application Notes & Protocols: Asymmetric Alkylation Reactions Catalyzed by Diphenylprolinol Derivatives
Prepared by: Gemini, Senior Application Scientist
Introduction: The Rise of Diphenylprolinol Derivatives in Organocatalysis
The field of asymmetric organocatalysis has revolutionized modern organic synthesis by providing metal-free alternatives for the construction of chiral molecules. Within this domain, chiral secondary amines have emerged as exceptionally versatile catalysts. Among the most powerful and widely utilized are the diarylprolinol silyl ethers, often referred to as Hayashi-Jørgensen catalysts.[1] First reported in 2005, these catalysts have demonstrated remarkable efficacy in a vast array of transformations, primarily leveraging enamine and iminium-ion activation modes.[2]
Their sterically demanding diarylmethylsilyl ether moiety provides an exquisite chiral environment, enabling exceptional levels of stereocontrol in the formation of new carbon-carbon and carbon-heteroatom bonds. This has made them indispensable tools in the synthesis of complex molecules, including natural products and pharmaceutical agents.[2][3] For instance, an extremely concise synthesis of the antiviral drug Tamiflu was achieved using an organocatalytic asymmetric 1,4-addition as the key step.[1]
This guide provides an in-depth exploration of the mechanisms, applications, and practical protocols for employing diphenylprolinol derivatives in asymmetric alkylation reactions. It is designed for researchers, scientists, and drug development professionals seeking to leverage these powerful catalysts for the efficient construction of enantiomerically enriched compounds.
The Catalyst: Mechanism of Action and Stereochemical Rationale
The efficacy of diphenylprolinol silyl ether catalysts stems from their ability to reversibly react with carbonyl compounds, primarily aldehydes and ketones, to form one of two key reactive intermediates: an enamine or an iminium ion . The specific intermediate formed dictates the type of transformation that can occur.
Dual Catalytic Cycles
-
Enamine Catalysis: When an aldehyde or ketone acts as a nucleophile , it condenses with the secondary amine of the catalyst to form a chiral enamine. This process increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, activating it for nucleophilic attack on a suitable electrophile. This pathway is central to reactions like the Michael addition of aldehydes to nitroalkenes or the α-alkylation of aldehydes.[4][5]
-
Iminium Catalysis: When an α,β-unsaturated aldehyde acts as an electrophile , it condenses with the catalyst to form a chiral iminium ion. This activation mode lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the enal, rendering it highly susceptible to attack by a nucleophile at the β-position.[1][6] This is the operative mechanism in conjugate addition reactions.
The catalytic cycle is a finely tuned process where the formation of these intermediates is often facilitated by acid or base co-catalysts, which can influence reaction rates and selectivity.[6][7]
References
- 1. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Curtin-Hammett paradigm for stereocontrol in organocatalysis by diarylprolinol ether catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organocatalytic asymmetric 1,4-addition of aldehydes to acridiniums catalyzed by a diarylprolinol silyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric Synthesis of Noradamantane Scaffolds via Diphenylprolinol Silyl Ether‐Mediated Domino Michael/Epimerization/Michael (or Aldol)/1,2‐Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Diphenyl(pyrrolidin-2-yl)methanol by Recrystallization
An in-depth technical guide for researchers, scientists, and drug development professionals.
As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting strategies for the recrystallization of Diphenyl(pyrrolidin-2-yl)methanol (D2PM). The methodologies described herein are designed to ensure scientific integrity, maximize purity and yield, and provide a self-validating framework for your purification process.
Introduction to this compound (D2PM)
This compound, often referred to as Diphenylprolinol, is a chiral amino alcohol widely used as a precursor for chiral catalysts, such as in Corey-Bakshi-Shibata (CBS) reductions, and as a key building block in pharmaceutical synthesis.[1][2][3] The efficacy of these applications is highly dependent on the enantiomeric and chemical purity of the D2PM. Recrystallization is a powerful technique for purifying this solid intermediate, but it presents challenges that require a systematic approach to overcome.[4][5]
Key Physicochemical Properties:
-
Appearance: White to off-white or beige crystalline powder.[6][7]
-
Solubility: Generally soluble in chlorinated solvents like chloroform and dichloromethane; less soluble in non-polar hydrocarbons like hexane.[6][8]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the recrystallization of D2PM in a practical question-and-answer format.
Part 1: Getting Started - Solvent Selection and Protocol
Question: How do I select the best solvent system for recrystallizing D2PM?
Answer: The ideal solvent for recrystallization should dissolve the compound when hot but not when cold, while impurities should remain either completely soluble or insoluble at all temperatures.[10][11] For D2PM, a mixed-solvent system is often most effective due to its dual polar (hydroxyl, amine) and non-polar (diphenyl) characteristics.
A common and effective approach is the "solvent/antisolvent" method.[4][10]
-
Good Solvent: A solvent that dissolves D2PM well at room temperature. Chloroform or Dichloromethane are excellent starting points.[6]
-
Antisolvent (or "Poor" Solvent): A miscible solvent in which D2PM is poorly soluble. Non-polar solvents like n-hexane or cyclohexane are suitable candidates.
A literature-reported system for D2PM is a mixture of n-hexane and chloroform (1:1), which can serve as a validated starting point.[12]
Solvent Screening Protocol:
-
Place ~50 mg of crude D2PM into a small test tube.
-
Add a potential "good" solvent (e.g., chloroform) dropwise at room temperature until the solid just dissolves.
-
Slowly add the "antisolvent" (e.g., n-hexane) dropwise until persistent cloudiness (turbidity) appears. This indicates the solution is saturated.
-
Gently warm the mixture until the solution becomes clear again.
-
Allow the test tube to cool slowly to room temperature, then place it in an ice bath.
-
Observe the quantity and quality of the crystals formed. The best system will produce a high yield of well-formed crystals with minimal oiling.
| Solvent Type | Example | Role in D2PM Recrystallization | Rationale |
| Good Solvent | Chloroform, Dichloromethane | To dissolve the crude D2PM at an elevated temperature. | D2PM shows good solubility in these polar aprotic solvents.[6][8] |
| Antisolvent | n-Hexane, Cyclohexane, Heptane | To reduce the solubility of D2PM upon cooling, inducing crystallization. | D2PM is poorly soluble in non-polar hydrocarbon solvents. |
| Single Solvents (Less Ideal) | Toluene, Ethyl Acetate | May work but can be difficult to achieve the required solubility differential between hot and cold states. | The solubility curve may not be steep enough for high recovery. |
| Protic Solvents | Ethanol, Isopropanol | Generally not recommended as a primary solvent due to strong hydrogen bonding, which can complicate crystal lattice formation. Can sometimes be used in mixed systems. | May lead to lower yields as D2PM might retain some solubility even when cold. |
Question: What is a reliable, step-by-step protocol for recrystallizing crude D2PM?
Answer: The following is a robust, general-purpose protocol based on a mixed-solvent system.
Experimental Protocol:
-
Dissolution: Place the crude D2PM in an Erlenmeyer flask with a stir bar. Heat the flask in a water bath and add the minimum amount of the "good" solvent (e.g., chloroform) required to fully dissolve the solid. Using excess solvent is the most common reason for poor yield.[13][14]
-
Decolorization (If Necessary): If the solution is colored by impurities, add a small amount (1-2% w/w) of activated charcoal and heat for a few minutes.
-
Hot Filtration (If Necessary): To remove charcoal or other insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed flask. This must be done quickly to prevent premature crystallization in the funnel.[15]
-
Crystallization: Re-heat the clear solution and add the "antisolvent" (e.g., n-hexane) dropwise with stirring until the solution becomes persistently cloudy. Add a few more drops of the "good" solvent until the solution is clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals and preventing the inclusion of impurities.[11][16][17]
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the collected crystals sparingly with a small volume of ice-cold antisolvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent. The purity can be assessed by melting point analysis, which should be sharp and within the literature range (77-80 °C).[15]
Part 2: Troubleshooting Common Problems
Question: My product has "oiled out" instead of forming crystals. What happened and how do I fix it?
Answer: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid.[13][18] This happens when the saturation temperature of the solution is higher than the melting point of the compound. For D2PM (m.p. 77-80 °C), this is a common issue, especially if high-boiling solvents are used or if the crude material is very impure, causing significant melting point depression.[13][19] Oiled out products are typically impure because the oil acts as a solvent for impurities.[18]
Immediate Corrective Actions:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional "good" solvent to decrease the saturation temperature.[13][20]
-
Attempt to re-crystallize by cooling even more slowly. Insulating the flask can help.
-
If oiling persists, try adding a seed crystal (a small, pure crystal of D2PM) at a temperature just above where it oils out. This can template the correct crystal growth.[4][21]
Preventative Strategies:
-
Change Solvent System: Use a solvent system with a lower boiling point.
-
Reduce Impurity Load: If the crude is highly impure, consider a preliminary purification step (e.g., a quick silica gel plug filtration) before recrystallization.[22]
-
Control Supersaturation: Create supersaturation more slowly by cooling gradually or by adding the antisolvent at a slower rate.[18]
Question: No crystals have formed after cooling, even in an ice bath. What should I do?
Answer: This is a very common issue, and it almost always points to one of two causes: either too much solvent was used, or the solution is supersaturated but nucleation has not occurred.[13][15]
Troubleshooting Steps:
-
Induce Nucleation: First, try scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[13][16]
-
Add a Seed Crystal: If you have a pure crystal of D2PM, add a tiny amount to the cold solution. This provides a template for crystallization.
-
Reduce Solvent Volume: If the above steps fail, you have likely used too much solvent.[14] Gently heat the solution to boil off a portion of the solvent (10-20%) and then repeat the cooling process.[13]
-
Increase Antisolvent: If using a mixed-solvent system, you can try adding a small amount of additional antisolvent to the cold solution to further decrease the compound's solubility.
Question: My final yield is very low. How can I improve it?
Answer: A low yield suggests that a significant amount of your product remained dissolved in the mother liquor.[13] Purity and yield are often a trade-off; optimizing for one may compromise the other.
Causes and Solutions:
-
Excess Solvent: This is the most frequent cause. Use only the absolute minimum amount of hot solvent needed for dissolution.[16][23]
-
Premature Filtration: If you filter the crystals before crystallization is complete (i.e., not enough time in the ice bath), the yield will be lower.
-
Washing with Too Much Solvent: Washing the collected crystals with excessive cold solvent, or with solvent that is not ice-cold, will dissolve some of your product.[23] Use a minimal amount of the coldest possible solvent for washing.
-
Inappropriate Solvent Choice: The solvent may be too "good," meaning the compound has significant solubility even at low temperatures. Re-evaluate your solvent system.[23]
-
Second Crop Recovery: You can often recover more product from the filtrate (mother liquor). Concentrate the filtrate by boiling off about half the solvent and re-cool to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.[13]
References
- 1. Diphenylprolinol - Wikipedia [en.wikipedia.org]
- 2. (S)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol: properties, synthesis and safety_Chemicalbook [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. mt.com [mt.com]
- 5. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol CAS#: 112068-01-6 [m.chemicalbook.com]
- 7. (R)-(+)-a,a-Diphenyl-2-pyrrolidinemethanol | 22348-32-9 [chemicalbook.com]
- 8. (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | 112068-01-6 [chemicalbook.com]
- 9. (R)-(+)-α,α-二苯基脯氨醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 11. edu.rsc.org [edu.rsc.org]
- 12. books.rsc.org [books.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. ck12.org [ck12.org]
- 17. echemi.com [echemi.com]
- 18. mt.com [mt.com]
- 19. reddit.com [reddit.com]
- 20. brainly.com [brainly.com]
- 21. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 22. reddit.com [reddit.com]
- 23. web.mnstate.edu [web.mnstate.edu]
Overcoming "oiling out" during crystallization of diphenylprolinol
Welcome to the technical support center for crystallization. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol, commonly known as diphenylprolinol. Specifically, we will address the prevalent and often frustrating issue of "oiling out." As a chiral auxiliary and catalyst precursor, the purity and solid-state form of diphenylprolinol are critical for its performance in asymmetric synthesis[1]. This resource provides in-depth troubleshooting advice and optimized protocols to help you achieve robust and reproducible crystallizations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers have when facing crystallization failures.
Q1: What exactly is "oiling out," and why is it happening during my diphenylprolinol crystallization?
A1: Oiling out, also known as liquid-liquid phase separation (LLPS), is a phenomenon where your dissolved compound separates from the solution as a super-saturated liquid phase (an "oil") rather than as a solid crystalline phase[2][3]. This oil is a solute-rich liquid that is immiscible with the surrounding solvent. This occurs when the crystallization process is kinetically hindered or when the system is subjected to very high supersaturation[2]. Essentially, the diphenylprolinol molecules aggregate into disordered liquid droplets faster than they can arrange themselves into an ordered crystal lattice.
Q2: What are the primary causes of oiling out?
A2: Oiling out is typically driven by one or more of the following factors:
-
High Supersaturation : This is the most common cause. If you generate supersaturation too quickly (e.g., through rapid cooling or fast anti-solvent addition), the system can bypass the normal nucleation and growth window, entering a zone where forming a liquid is kinetically favored[4][5].
-
Inappropriate Solvent Choice : The solvent system plays a critical role. If diphenylprolinol is too soluble, it may require extreme conditions (very low temperatures or large amounts of anti-solvent) to crystallize, which promotes high supersaturation. Conversely, a very poor solvent can cause the compound to crash out of solution amorphously[4].
-
Presence of Impurities : Impurities from the synthesis, such as unreacted starting materials or byproducts, can interfere with the crystal lattice formation, acting as "crystal poisons" and promoting the formation of an oil[6][7].
-
Temperature Profile : Oiling out is more likely to occur if the temperature at which the solution becomes supersaturated is higher than the melting point of the solute[7]. Diphenylprolinol has a relatively low melting point (approx. 77-80°C)[8]. If you are using a high-boiling solvent and the solution is still above this temperature when saturation is exceeded, the compound will separate as a molten liquid.
Q3: How can I visually identify if my compound has oiled out?
A3: Instead of seeing fine, crystalline solids forming or a gentle cloudiness (turbidity) that resolves into particles, you will observe the formation of a distinct second liquid phase. This can manifest as:
-
Small, spherical droplets, giving the solution an emulsified or milky appearance[2].
-
A dense, continuous liquid layer that settles at the bottom of the vessel.
-
A sticky, viscous "gum" or "goo" adhering to the walls of the flask or the stirrer. In-situ microscopy can definitively distinguish oil droplets from true crystals[3].
Q4: What are the negative consequences of oiling out for my final product?
A4: Oiling out is highly detrimental to product quality for several reasons:
-
Poor Purification : The oil phase is an excellent solvent for impurities, which become entrapped when the oil eventually solidifies. This leads to a final product with significantly lower purity than one obtained from a direct crystallization[2][5].
-
Amorphous or Poorly Crystalline Product : The subsequent solidification of the oil is often rapid and uncontrolled, resulting in an amorphous or poorly crystalline solid. This can affect the material's handling, stability, and performance.
-
Difficult Isolation and Handling : Oiled-out products are often sticky and difficult to filter and dry, leading to yield losses and operational challenges[5].
Q5: Is there a difference between oiling out and liquid-liquid phase separation (LLPS)?
A5: The terms are often used interchangeably. Oiling out is a specific manifestation of LLPS within a crystallization context[9]. LLPS can be a stable thermodynamic phenomenon (a miscibility gap) or a kinetic one[2]. In the context of crystallization, it is usually a kinetic event driven by high supersaturation, which we aim to control and avoid.
Part 2: Troubleshooting Guide
If you have already observed oiling out, this guide provides actionable steps to rectify the experiment.
Problem: An oil/emulsion formed upon cooling the solution.
-
Probable Cause : The rate of supersaturation generation is too high due to excessively rapid cooling.
-
Solution 1: Re-heat and Cool Slowly :
-
Gently re-heat the mixture until the oil redissolves and the solution becomes clear again.
-
If the concentration is too high, add a small amount (5-10% v/v) of additional fresh solvent[6].
-
Cool the solution at a much slower, controlled rate (e.g., 5-10 °C per hour). Slow cooling is crucial for allowing molecules to integrate into the crystal lattice properly[10][11].
-
Ensure adequate agitation to maintain thermal homogeneity and avoid localized areas of high supersaturation[2].
-
-
Solution 2: Isolate and Re-attempt :
-
If re-heating is not feasible, decant the supernatant solvent.
-
Attempt to dissolve the remaining oil in a different, more suitable solvent system (see Part 3) and re-crystallize.
-
Problem: My added seed crystals dissolve instead of promoting growth.
-
Probable Cause : You are adding the seed crystals outside the metastable zone width (MSZW). The solution is still undersaturated at the point of addition.
-
Solution : You must add seed crystals only when the solution is slightly supersaturated, within the MSZW[2].
-
Determine the MSZW for your specific diphenylprolinol/solvent system. This can be done by cooling a clear solution and noting the temperature at which it becomes turbid (nucleation) and the temperature at which it becomes clear upon reheating (dissolution). The MSZW is the region between these two temperatures.
-
Re-run the experiment. Cool the clear solution to a temperature inside the MSZW (i.e., a few degrees below the dissolution temperature).
-
Add a small amount (1-2% by weight) of finely ground, pure diphenylprolinol seed crystals[4].
-
Hold at this temperature for 1-2 hours to allow for controlled crystal growth before resuming a slow cooling profile[5].
-
Problem: The oil solidified into a single amorphous chunk or a sticky solid.
-
Probable Cause : Uncontrolled solidification from the highly supersaturated oil phase.
-
Solution: Slurry Conversion :
-
Break up the solid mass as much as possible.
-
Add a solvent system in which the compound is only sparingly soluble at room temperature (e.g., hexanes or a heptane/ethyl acetate mixture).
-
Stir the resulting slurry at a controlled temperature for an extended period (12-24 hours). This process, known as slurry conversion or aging, allows the amorphous material to slowly dissolve and re-precipitate as a more stable crystalline form[9].
-
Monitor the solid form transformation using techniques like microscopy or XRPD.
-
Part 3: Preventative Strategies & Optimized Protocols
The most effective way to deal with oiling out is to design a crystallization process that avoids it entirely.
Strategy 1: Master Supersaturation Control
High supersaturation is the primary driver of oiling out[4]. The goal is to generate and maintain a level of supersaturation that stays within the Metastable Zone Width (MSZW), where crystal growth is favored over nucleation of an oil.
-
Reduce Cooling Rate : A slow, linear cooling profile is the most powerful tool to prevent oiling out. A rate of <10°C/hour is a good starting point[12].
-
Decrease Solute Concentration : Starting with a more dilute solution reduces the likelihood of reaching the critical supersaturation level where oiling out occurs[4].
-
Slow Anti-Solvent Addition : If using an anti-solvent method, add the anti-solvent slowly and sub-surface with good mixing to avoid localized high supersaturation[2].
Strategy 2: Rational Solvent System Selection
The choice of solvent is critical[13]. An ideal solvent for diphenylprolinol will show a steep solubility curve with temperature—high solubility at elevated temperatures and low solubility at room temperature or below.
| Solvent System Example | Polarity | Boiling Point (°C) | Rationale & Potential Issues |
| Toluene | Non-polar | 111 | Good for dissolving at high temp. Can be effective for slow cooling. |
| Ethyl Acetate / Heptane | Medium / Non-polar | 77 / 98 | A versatile system. Dissolve in minimal hot ethyl acetate, then slowly add heptane as an anti-solvent. |
| Isopropanol (IPA) | Polar Protic | 82 | Can be a good single solvent. Diphenylprolinol has moderate solubility. |
| Dichloromethane (DCM) | Polar Aprotic | 40 | Often too good a solvent, leading to low recovery. High volatility makes slow, controlled crystallization difficult[14]. |
| Hexanes | Non-polar | 69 | Typically used as an anti-solvent or for precipitating from a more polar solvent[15]. |
Protocol 1: Systematic Solvent Screening
This protocol helps you empirically determine the best solvent system.
-
In small (2 mL) vials, add ~50 mg of impure diphenylprolinol.
-
Add a candidate solvent (e.g., Toluene, IPA, Ethyl Acetate) dropwise at 60°C until the solid just dissolves. Note the approximate volume.
-
Allow the vials to cool slowly to room temperature, then transfer to a 4°C refrigerator.
-
Observe the outcome after 24 hours. Note whether the product formed crystals, an oil, an amorphous solid, or remained in solution.
-
Isolate any solid material and analyze for purity (e.g., by HPLC or NMR) to identify the system that provides the best purification.
Strategy 3: The Power of Seeding
Seeding is a robust technique to bypass the stochastic nature of primary nucleation and direct the system towards controlled crystal growth, effectively preventing oiling out[4][5].
Protocol 2: Optimized Cooling Crystallization with Seeding
-
Dissolution : Dissolve the crude diphenylprolinol in a suitable solvent (e.g., isopropanol, ~5 mL/g) at an elevated temperature (e.g., 65°C) until the solution is completely clear.
-
Controlled Cooling : Slowly cool the solution at a rate of 10°C/hour.
-
Seeding : Once the solution has cooled to a temperature known to be within the MSZW (e.g., 45-50°C), add a small amount (1-2% w/w) of pure, finely ground diphenylprolinol seed crystals to create a seed bed[4].
-
Maturation : Hold the seeded solution at this temperature with gentle agitation for 2-4 hours. You should observe the seed crystals growing in size.
-
Final Cooling : Resume slow cooling (10°C/hour) to the final isolation temperature (e.g., 0-5°C).
-
Isolation : Hold at the final temperature for at least 2 hours to maximize yield before filtering the crystals. Wash the filter cake with a small amount of cold solvent and dry under vacuum.
Part 4: Visualization & Workflows
Diagram 1: Troubleshooting Flowchart for Oiling Out
This diagram provides a logical decision-making path when you encounter oiling out during an experiment.
Caption: A step-by-step guide for troubleshooting oiling out.
Diagram 2: Kinetic vs. Thermodynamic Pathways
This diagram illustrates why oiling out occurs from an energy perspective. The system follows the path of least kinetic resistance (oiling out) rather than the more energetically favorable but slower path to crystallization.
References
- 1. nbinno.com [nbinno.com]
- 2. mt.com [mt.com]
- 3. mt.com [mt.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemjobber: Process Wednesday: Oiling out [chemjobber.blogspot.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. chembk.com [chembk.com]
- 9. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 10. reddit.com [reddit.com]
- 11. atlantis-press.com [atlantis-press.com]
- 12. Effects of the cooling rate on the crystallization behaviors of the CaO–Al2O3–B2O3–CaF2-based mold flux - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. unifr.ch [unifr.ch]
- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Enantioselectivity in CBS Reductions
Welcome to the technical support center for the Corey-Bakshi-Shibata (CBS) reduction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize enantioselectivity in their experiments. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, grounded in established mechanistic understanding.
Troubleshooting Guide
This section addresses common issues encountered during the enantioselective reduction of ketones using CBS catalysts.
Issue 1: Low Enantiomeric Excess (ee)
Question: My CBS reduction is yielding the desired alcohol but with poor enantioselectivity. What are the likely causes and how can I improve the ee?
Answer:
Low enantiomeric excess is a frequent challenge and can stem from several factors. The key is to ensure the catalyzed pathway is significantly faster and more selective than any background or competing non-selective reduction pathways.
Potential Causes & Recommended Solutions:
-
Presence of Water: Moisture is highly detrimental. It can hydrolyze the borane reagent and the oxazaborolidine catalyst, leading to a non-selective reduction pathway.[1][2][3][4]
-
Causality: The oxazaborolidine catalyst and the borane-THF complex are moisture-sensitive. Hydrolysis of the borane reagent generates borohydride species that can reduce the ketone non-selectively, eroding the enantiomeric excess.[1]
-
Solution: Ensure all glassware is rigorously oven-dried or flame-dried under vacuum. The reaction must be performed under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. Commercial borane solutions should be fresh or recently titrated.
-
-
Suboptimal Temperature: Temperature plays a critical role in the enantioselectivity of the CBS reduction.[1][2] Generally, lower temperatures favor higher enantioselectivity.[2]
-
Causality: The transition state of the desired enantioselective reaction is more ordered and has a lower activation enthalpy compared to the non-selective background reaction. Lowering the temperature increases the energy difference between these competing pathways, thus favoring the more selective route. However, there can be a non-linear relationship, and excessively low temperatures might slow down the desired catalytic cycle.[5]
-
Solution: A temperature screen is highly recommended to find the optimal balance for your specific substrate. Common screening temperatures are 0 °C, -20 °C, -40 °C, and -78 °C.[2]
-
-
Incorrect Stoichiometry: An improper ratio of catalyst to borane or substrate can lead to a significant background, non-catalyzed reduction.[2]
-
Causality: The mechanism relies on the coordination of borane to the catalyst, which then coordinates to the ketone.[3][4][6] If there is a large excess of borane relative to the catalyst-substrate complex, the uncatalyzed reduction can become a competitive pathway.
-
Solution: Carefully control the stoichiometry of all reagents. Typically, 5-10 mol% of the catalyst is used. The borane is usually added slowly to a solution of the catalyst and the substrate.
-
-
Impure Reagents: Impurities in the ketone substrate, solvent, or borane solution can interfere with the catalyst.[2]
-
Causality: Acidic or basic impurities can react with the catalyst or the borane reagent. Trace amounts of borohydride species in aged borane solutions can lead to non-selective reduction.[1]
-
Solution: Use highly purified substrates and solvents. Ensure the borane solution is fresh or has been properly stored and handled to minimize decomposition.[1] Using freshly prepared or purchased borane solutions is advisable.
-
Issue 2: Low or No Reaction Conversion
Question: My CBS reduction is not proceeding, or the conversion to the product is very low. What should I investigate?
Answer:
Low or no conversion typically points to an issue with the catalyst's activity or the overall reaction conditions.
Potential Causes & Recommended Solutions:
-
Catalyst Inactivity: The oxazaborolidine catalyst may not have formed correctly in situ or may have degraded upon storage.[5]
-
Causality: The active catalyst is the oxazaborolidine, formed from a chiral amino alcohol and a borane source.[1][5] Incomplete formation or decomposition (e.g., due to moisture) will result in a lack of catalytic activity.
-
Solution: If preparing the catalyst in situ, ensure the reaction between the amino alcohol and the borane source is complete before adding the ketone. Allow sufficient time for this pre-formation step, typically 15-60 minutes at a specified temperature.[2] If using a commercial catalyst solution, check its age and storage conditions. Consider purchasing from a reputable supplier and titrating the solution if in doubt.[7]
-
-
Insufficient Reaction Time or Temperature: The reaction may be too slow under the chosen conditions.
-
Causality: As with any chemical reaction, the rate of a CBS reduction is dependent on temperature and concentration. While lower temperatures often improve enantioselectivity, they also decrease the reaction rate.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or LC-MS). If the reaction is stalled at a low temperature, consider allowing it to stir for a longer period. If that is not effective, a systematic increase in temperature may be necessary, while carefully monitoring the impact on enantioselectivity.
-
-
Poor Quality Borane Source: The borane reagent may have degraded.
-
Causality: Borane solutions, particularly BH₃•THF, can degrade over time, especially if not stored properly.
-
Solution: Use a fresh bottle of the borane reagent or titrate the existing solution to determine its active concentration. Consider alternative, more stable borane sources like BH₃•SMe₂ or catecholborane.[1][8]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right CBS catalyst for my ketone?
A1: The choice of catalyst depends on the desired stereochemistry of the product alcohol. The (S)-catalyst will typically produce the (R)-alcohol, and the (R)-catalyst will produce the (S)-alcohol. The substituents on the catalyst can also influence selectivity. The most common catalyst is derived from (S)- or (R)-diphenylprolinol. For ketones with two substituents of significantly different sizes, standard catalysts usually provide high enantioselectivity.[9] For more challenging substrates, such as those with less steric differentiation, screening different catalysts (e.g., with varying alkyl groups on the boron) may be necessary.[10]
Q2: What is the mechanistic basis for enantioselectivity in the CBS reduction?
A2: The enantioselectivity arises from a highly organized, chair-like six-membered transition state.[3] The reaction proceeds through a series of coordinated steps:
-
The borane reagent coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom.[1][3][4]
-
The prochiral ketone then coordinates to the now more Lewis-acidic endocyclic boron. The ketone orients itself to minimize steric interactions between its substituents and the catalyst's chiral framework. The larger substituent on the ketone preferentially occupies a pseudo-equatorial position to avoid steric clash with the catalyst's substituents.[11]
-
An intramolecular hydride transfer from the activated borane to the carbonyl carbon occurs through the aforementioned six-membered transition state.[3][4] This face-selective hydride delivery results in the formation of one enantiomer of the alcohol product in excess.
Recent studies also suggest that attractive London dispersion interactions between the catalyst and the substrate play a crucial role in determining the enantioselectivity, not just steric repulsion.[12][13]
Caption: The catalytic cycle of the CBS reduction.
Q3: Can I use a different solvent than THF?
A3: Tetrahydrofuran (THF) is the most common and generally effective solvent for CBS reductions.[2] However, other aprotic solvents like toluene or dichloromethane can be used. The optimal solvent may be substrate-dependent. In some cases, toluene has been shown to provide higher enantioselectivity, particularly at very low temperatures. It is crucial that any solvent used is anhydrous.
Q4: How does the choice of borane source affect the reaction?
A4: The source of borane can influence both the reactivity and the enantioselectivity of the reduction.
-
BH₃•THF: The most common source, but can contain trace borohydride impurities which lead to non-selective reduction.[1] Its stability can also be a concern over time.
-
BH₃•SMe₂ (Borane Dimethyl Sulfide): A more stable and often purer source of borane. It can be a good alternative if BH₃•THF is suspected to be of poor quality.[8]
-
Catecholborane: This reagent can be used at very low temperatures (as low as -126 °C) and has been shown to provide excellent enantioselectivity, potentially offering a solution for improving ee values that are diminished at moderately low temperatures.[1]
Experimental Protocols
Protocol 1: General Procedure for CBS Reduction of a Prochiral Ketone
This protocol describes a general method for the asymmetric reduction of acetophenone as a model substrate.
-
Preparation:
-
Under an inert atmosphere (N₂ or Ar), add a magnetic stir bar to an oven-dried, three-neck round-bottom flask.
-
Add the (S)-2-Methyl-CBS-oxazaborolidine catalyst (e.g., 0.1 mmol, 10 mol%) as a 1 M solution in toluene.
-
Add anhydrous THF (5 mL).
-
Cool the solution to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.
-
-
Reaction:
-
Slowly add the borane reagent (e.g., BH₃•THF, 1 M solution, 1.2 mmol) dropwise to the stirred catalyst solution over 5 minutes.
-
In a separate flame-dried flask, prepare a solution of the ketone (e.g., acetophenone, 1.0 mmol) in anhydrous THF (2 mL).
-
Add the ketone solution dropwise to the catalyst-borane mixture over a period of 30 minutes using a syringe pump to ensure slow and controlled addition.
-
Stir the reaction mixture at the chosen temperature.
-
-
Monitoring and Workup:
-
Monitor the reaction's progress by TLC or GC analysis.
-
Once the starting material is consumed, quench the reaction by slowly adding methanol (2 mL) at the reaction temperature.
-
Allow the mixture to warm to room temperature.
-
Remove the solvent under reduced pressure.
-
Add 1 N HCl (10 mL) and stir for 30 minutes.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the purified alcohol by chiral HPLC or GC analysis.
-
Protocol 2: Troubleshooting Workflow for Low ee
This workflow provides a systematic approach to diagnosing and solving issues of low enantioselectivity.
Caption: Decision tree for troubleshooting low enantioselectivity.
Data Summary
The following table summarizes the effect of temperature on the enantioselectivity for the CBS reduction of a model ketone. Note that these are representative values and the optimal temperature will be substrate-dependent.
| Temperature (°C) | Enantiomeric Excess (% ee) | Notes |
| 25 (Room Temp) | 85 | Faster reaction, lower selectivity. |
| 0 | 92 | Good balance of reaction rate and selectivity. |
| -20 | 96 | Improved selectivity with a moderate increase in reaction time. |
| -40 | 98 | Often near-optimal selectivity.[5] |
| -78 | >99 | Highest selectivity, but reaction can be very slow. |
Data are illustrative for a typical aryl alkyl ketone and may vary.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. youtube.com [youtube.com]
- 5. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. reddit.com [reddit.com]
- 8. Chiral Epoxides via Borane Reduction of 2-Haloketones Catalyzed By Spiroborate Ester: Application to the Synthesis of Optically Pure 1,2-Hydroxy Ethers and 1,2-Azido Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 10. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Diphenyl(pyrrolidin-2-yl)methanol
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of (S)-Diphenyl(pyrrolidin-2-yl)methanol (DPPM), a critical chiral auxiliary and catalyst precursor. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help researchers, scientists, and drug development professionals navigate the complexities of this multi-step synthesis. Our goal is to explain the causality behind experimental choices, empowering you to overcome common challenges and achieve high yields of a pure product.
Overview of the Synthetic Pathway
The most common and reliable synthesis of enantiopure (S)-Diphenyl(pyrrolidin-2-yl)methanol begins with the natural chiral building block, (S)-proline.[1] The synthesis involves three key transformations: protection of the secondary amine, a double Grignard addition to an ester derivative, and final deprotection. Each stage presents unique challenges and potential side reactions that must be carefully managed.
Caption: General synthetic workflow for (S)-Diphenyl(pyrrolidin-2-yl)methanol.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the strategic choices made during the synthesis.
Q1: Why is it mandatory to protect the nitrogen of proline before the Grignard reaction?
A: The secondary amine (N-H) in the pyrrolidine ring is acidic. Grignard reagents, such as phenylmagnesium bromide (PhMgBr), are extremely strong bases.[2][3] If the nitrogen is left unprotected, the Grignard reagent will act as a base and deprotonate the N-H group, consuming one equivalent of the reagent and forming an unreactive magnesium amide salt. This quenching reaction prevents the Grignard reagent from performing its primary function as a nucleophile at the ester carbonyl, leading to reaction failure.[4] Protecting groups like benzyl (Bn) or tert-butyloxycarbonyl (Boc) replace the acidic proton with a non-reactive group, ensuring the Grignard reagent exclusively attacks the desired electrophilic site.[3][5]
Q2: Why is the carboxylic acid of proline converted to an ester before reacting with the Grignard reagent?
A: Similar to the N-H proton, the carboxylic acid O-H proton is highly acidic and would instantly quench the Grignard reagent. While one could theoretically use multiple equivalents of the Grignard to deprotonate the acid and then react, the resulting carboxylate is generally unreactive towards further nucleophilic attack by Grignard reagents. Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) transforms the functional group into a suitable electrophile for the double addition reaction required to form the tertiary alcohol.[4][6]
Q3: How many equivalents of phenylmagnesium bromide are required and why?
A: A minimum of two equivalents of the Grignard reagent are required. The reaction proceeds via a two-step mechanism:
-
The first equivalent of PhMgBr adds to the ester carbonyl, forming a tetrahedral intermediate.[7]
-
This intermediate is unstable and collapses, eliminating the alkoxy group (e.g., -OMe) to form a ketone intermediate (an N-protected 2-benzoylpyrrolidine).[7][8]
-
This newly formed ketone is more reactive than the starting ester and rapidly consumes a second equivalent of PhMgBr to form the tertiary alkoxide, which is then protonated during acidic workup to yield the final alcohol product.[7]
In practice, using a slight excess (e.g., 2.5 to 3.0 equivalents) is recommended to compensate for any inadvertent quenching and to drive the reaction to completion.[5][9] Using only one equivalent would result in the ketone as the major product.[6]
Troubleshooting Guide: Side Reactions & Solutions
This guide addresses specific experimental issues, their mechanistic origins, and corrective actions.
Problem 1: Low or No Yield of the Grignard Adduct
-
Symptom: TLC or NMR analysis of the crude product shows primarily unreacted N-protected proline ester.
-
Possible Cause: Failure of the Grignard reaction due to reagent decomposition. Grignard reagents are highly sensitive to moisture and air.[8][10] Any protic source (water in solvents, on glassware, or from the atmosphere) will protonate and destroy the reagent. The surface of the magnesium metal can also be passivated by an oxide layer, preventing the reaction with bromobenzene.[11]
-
Troubleshooting & Prevention Protocol:
-
Glassware & Reagents: All glassware must be rigorously dried in an oven (e.g., overnight at >120 °C) and assembled hot under a stream of dry nitrogen or argon.[10] Anhydrous solvents (typically diethyl ether or THF) are essential.[5][9]
-
Magnesium Activation: To initiate the reaction, the protective magnesium oxide layer must be bypassed. This can be achieved by:
-
Initiation: The reaction between magnesium and bromobenzene can have an induction period. Add a small amount of the bromobenzene solution first and wait for signs of reaction (cloudiness, gentle bubbling, or heat evolution) before adding the remainder slowly.[8][10]
-
Reagent Titration: Before use, consider titrating a small aliquot of the prepared Grignard reagent (e.g., using a solution of I₂ or a known acid with an indicator) to confirm its concentration and ensure sufficient equivalents are added.
-
Problem 2: Formation of Biphenyl as a Major Byproduct
-
Symptom: A non-polar, UV-active impurity is observed, often difficult to separate from the desired product. This is commonly identified as biphenyl.
-
Cause: Biphenyl is the primary byproduct of the Grignard reagent formation itself. It arises from a Wurtz-type coupling reaction between the phenyl radical intermediate and another molecule of bromobenzene, or between the formed Grignard reagent and unreacted bromobenzene.[10][11] This side reaction is favored by higher temperatures and high local concentrations of bromobenzene.[10]
-
Minimization & Purification Strategy:
-
Controlled Addition: During the preparation of PhMgBr, add the solution of bromobenzene in anhydrous ether/THF dropwise to the magnesium suspension. This maintains a low concentration of the aryl halide and helps control the exotherm.
-
Temperature Management: Use an ice bath to gently cool the reaction flask during Grignard formation if the refluxing becomes too vigorous.
-
Purification: Biphenyl is significantly less polar than the amino alcohol product.
-
Trituration/Recrystallization: Biphenyl can often be removed by triturating the crude solid with a non-polar solvent like petroleum ether or n-heptane, in which the biphenyl is soluble but the desired product is not.[10] Recrystallization of the final product from a suitable solvent system (e.g., n-heptane, methanol-ether) is also effective.[9][12]
-
Acid/Base Extraction: After deprotection, the desired product is a basic amine. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane) and extract with dilute aqueous acid (e.g., 1M HCl). The protonated DPPM will move to the aqueous layer, while the neutral biphenyl remains in the organic layer. The layers are then separated, and the aqueous layer is basified to recover the pure product.
-
-
Problem 3: Isolation of the Ketone Intermediate
-
Symptom: A significant amount of (S)-(1-Protected-pyrrolidin-2-yl)(phenyl)methanone is isolated instead of the tertiary alcohol.
-
Cause: This occurs when the reaction stalls after the first equivalent of PhMgBr has added and the ketone has formed. This is a direct result of using an insufficient amount of the Grignard reagent or conditions that do not favor the second addition.[6][7]
-
Mechanism & Solution:
Caption: Mechanism of double Grignard addition and the formation of the ketone intermediate.
-
Corrective Actions:
-
Ensure Excess Reagent: Use at least 2.5-3.0 equivalents of a freshly prepared and potent Grignard reagent.[5][9]
-
Increase Reaction Temperature: After the initial addition at a lower temperature (e.g., 0 °C), the reaction mixture should be allowed to warm to room temperature or even refluxed to drive the second addition to the more sterically hindered ketone intermediate to completion.[5][9]
-
Problem 4: Incomplete N-Deprotection
-
Symptom: The final product is contaminated with the N-protected starting material, evident in NMR spectra (e.g., aromatic signals of the benzyl group).
-
Cause: For N-benzyl deprotection via catalytic hydrogenation, this issue can arise from an inactive catalyst (e.g., old Pd/C), insufficient catalyst loading, or inadequate hydrogen pressure/reaction time.[5] For N-Boc deprotection, incomplete removal suggests the acidic conditions were not strong enough or the reaction time was too short.[13]
-
Optimized Deprotection Protocols:
-
N-Benzyl Group Removal:
-
Dissolve the N-benzyl protected DPPM in a suitable solvent like methanol (MeOH).[5]
-
Add 10% Palladium on Carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C) catalyst (typically 5-10 mol%). Pd(OH)₂/C is often more effective for this transformation.[5]
-
Place the mixture under a hydrogen atmosphere (a balloon is often sufficient for small scale, while a Parr hydrogenator is used for larger scales).[5]
-
Stir vigorously at room temperature overnight. Vigorous stirring is crucial for effective mass transfer.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing thoroughly with methanol.[5] Evaporate the solvent to obtain the deprotected product.
-
-
N-Boc Group Removal:
-
Dissolve the N-Boc protected DPPM in a solvent such as dichloromethane (DCM) or methanol.
-
Add a strong acid, such as concentrated HCl or trifluoroacetic acid (TFA).[13]
-
Stir at room temperature for 1-4 hours, monitoring by TLC.
-
After completion, carefully neutralize the excess acid or evaporate the solvent to isolate the product, often as its corresponding hydrochloride salt.
-
-
Data Summary: Reported Synthesis Conditions & Yields
| Starting Material | N-Protecting Group | Grignard Reagent (Equiv.) | Solvent | Conditions | Yield | Reference |
| (S)-Proline Ethyl Ester | None | PhMgBr (4) | Ether | Reflux, 2h | ~50-60% (as HCl salt) | [9] |
| N-Benzyl-(S)-proline Methyl Ester | Benzyl | PhMgBr (3) | THF | 0 °C to Reflux | High (not specified) | [5] |
| (S)-Proline | Trimethylsilyl (in situ) | PhMgBr (4) | Ether | 0 °C to Reflux, 4h | 49% (as crude HCl salt) | [9] |
Note: Yields can vary significantly based on the scale, purity of reagents, and meticulousness of the experimental technique.
References
- 1. nbinno.com [nbinno.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 7. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 8. www1.udel.edu [www1.udel.edu]
- 9. Synthesis of diphenyl-2-pyrrolidinyl-methanol and diphenyl-2-pyrrolidinyl-methane [designer-drug.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Synthesis of diphenyl-2-pyrrolidinyl-methanol and diphenyl-2-pyrrolidinyl-methane [erowid.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis and Purification of Diphenylprolinol
Welcome to the technical support center for diphenylprolinol synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing diphenylprolinol, a critical chiral catalyst and building block in asymmetric synthesis.[1][2] Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis and purification, with a focus on removing persistent impurities. Our goal is to equip you with the expertise to diagnose issues, understand their chemical origins, and implement effective purification protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing (S)-diphenylprolinol?
A1: The most prevalent and scalable method involves the addition of a phenyl Grignard reagent (phenylmagnesium bromide or chloride) to an N-protected L-proline ester, such as N-Boc-L-proline methyl ester.[3][4] This is followed by an acidic or aqueous workup to yield the desired diphenylprolinol.
Q2: My final product is an orange or yellow oil instead of a white crystalline solid. What are the likely causes?
A2: An oily or discolored product typically indicates the presence of impurities.[3][5] Common culprits include residual solvents, byproducts from the Grignard reaction, or atmospheric oxidation products. Purification via recrystallization or column chromatography is necessary to obtain the pure, white crystalline solid.[3][6]
Q3: How can I confirm the purity and enantiomeric excess of my synthesized diphenylprolinol?
A3: A combination of analytical techniques is recommended. 1H and 13C NMR spectroscopy are excellent for assessing chemical purity by comparing the resulting spectra with known standards.[7][8] To determine the enantiomeric excess (e.e.), chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.[9][10][11]
Q4: Is it possible to recover the diphenylprolinol catalyst after a reaction?
A4: Yes, in many applications, the diphenylprolinol-derived catalyst can be recovered. This often involves an acidic wash to protonate the catalyst, followed by extraction into an aqueous layer. The catalyst can then be re-isolated by basification and extraction into an organic solvent, followed by purification.[9]
Troubleshooting Guide: From Crude Product to High-Purity Crystals
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and validated solutions.
Issue 1: Low Yield of Crystalline Product After Initial Workup
Q: I've performed the Grignard reaction and the aqueous workup, but after solvent removal, I have a low yield of solid material, or the product fails to crystallize. What went wrong?
A: Potential Causes & Mechanistic Insights
Several factors can contribute to low yields or crystallization failure. Understanding the chemistry of the Grignard reaction is key to diagnosing the issue.
-
Incomplete Reaction: Insufficient Grignard reagent or reaction time can leave unreacted proline ester. During workup, this ester can be hydrolyzed back to proline or remain as a soluble impurity that inhibits crystallization.
-
Grignard Reagent Degradation: Grignard reagents are highly reactive and sensitive to moisture and air.[12] Exposure to atmospheric water or protic solvents will quench the reagent, reducing the effective concentration available for the reaction.
-
Side Reactions: The Grignard reagent can act as a base, leading to the deprotonation of the proline ester at the alpha-position, especially with sterically hindered substrates.[13] Additionally, side reactions can produce byproducts like diphenylmethanol.
-
Formation of Magnesium Salt Emulsions: During the aqueous quench, viscous magnesium salt emulsions can form, trapping the product and making efficient extraction difficult.[4]
Recommended Solutions & Protocols
To address these issues, consider the following workflow, which emphasizes rigorous purification to isolate the desired product from a complex crude mixture.
Workflow for Product Isolation and Purification
Caption: General workflow for diphenylprolinol isolation and purification.
Protocol 1: Optimized Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds by leveraging differences in solubility.[14] For diphenylprolinol, non-polar solvents are often effective.
-
Solvent Selection: Begin by dissolving the crude product in a minimal amount of a hot solvent. Hexanes or heptane are excellent starting points.[6][15]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.[5]
-
Cooling and Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[16] Subsequently, cool the flask in an ice bath to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[3]
| Solvent System | Typical Temperature Profile | Expected Recovery | Reference |
| Hexanes | Dissolve at boiling (~68°C), cool to 0°C | 60-75% | [3][5] |
| Heptane | Dissolve at boiling (~98°C), cool to 0°C | 65-80% | [15] |
| Toluene/Heptane | Dissolve in minimal hot toluene, add heptane as anti-solvent | Variable | [15] |
Protocol 2: Silica Gel Column Chromatography
If recrystallization is ineffective, column chromatography is the next step. This technique separates compounds based on their differential adsorption to a stationary phase (silica gel).
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a column with silica gel in a non-polar solvent (e.g., hexanes).
-
Elution: Elute the column with a solvent system of increasing polarity. A common gradient is diethyl ether in hexanes.[3][5] The less polar impurities will elute first, followed by the more polar diphenylprolinol.
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Issue 2: Product Discoloration (Yellow/Brown Tinge)
Q: My diphenylprolinol crystals have a distinct yellow or brown color, even after a first recrystallization. What causes this and how can I get a pure white product?
A: Potential Causes & Mechanistic Insights
-
Oxidation: The pyrrolidine nitrogen can be susceptible to oxidation, leading to colored impurities. This can be exacerbated by exposure to air during workup or storage.
-
Residual Starting Material/Reagents: If the starting proline ester was not pure, colored impurities can carry through the synthesis.
-
Charcoal Treatment: For persistent color, treatment with activated charcoal during recrystallization can be effective.[5] Charcoal adsorbs large, colored impurity molecules.
Recommended Solutions & Protocols
Protocol 3: Decolorizing with Activated Charcoal
-
Dissolve the impure diphenylprolinol in a suitable hot solvent (e.g., hexanes) as described in Protocol 1.[5]
-
Add a small amount of activated charcoal (typically 1-2% by weight) to the hot solution.
-
Keep the solution hot for a few minutes while swirling to ensure thorough mixing.
-
Perform a hot filtration through a pad of Celite or fine filter paper to remove the charcoal.
-
Allow the decolorized filtrate to cool and crystallize as previously described.
Logical Flow for Decolorization
Caption: Process for removing colored impurities.
Issue 3: Low Enantiomeric Excess (e.e.)
Q: My chemical purity is high, but chiral HPLC analysis shows a low enantiomeric excess. What could be the cause?
A: Potential Causes & Mechanistic Insights
-
Racemization of Starting Material: The starting L-proline or its ester derivative may have had a low enantiomeric purity. It is crucial to use a highly enantiopure starting material.
-
Racemization During Reaction: While less common under standard Grignard conditions, harsh reaction conditions (e.g., prolonged heating) could potentially lead to some degree of racemization at the chiral center.
-
Analytical Method Issues: Ensure your chiral HPLC method is properly validated for the separation of diphenylprolinol enantiomers.[9][17][18]
Recommended Solutions & Protocols
-
Verify Starting Material Purity: Before starting the synthesis, verify the enantiomeric purity of the L-proline derivative using an appropriate analytical method.
-
Optimize Reaction Conditions: Avoid unnecessarily high temperatures or prolonged reaction times. The reaction is typically run at ambient temperature.[3]
-
Purification by Diastereomeric Salt Formation: In challenging cases, the racemate can be resolved by forming diastereomeric salts with a chiral acid (e.g., tartaric acid), followed by separation of the diastereomers by crystallization and subsequent liberation of the desired enantiomer.
References
- 1. Diphenylprolinol - Wikipedia [en.wikipedia.org]
- 2. CAS 112068-01-6: (S)-Diphenylprolinol | CymitQuimica [cymitquimica.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US5527923A - Process for preparing enantiomerically pure diarylprolinols - Google Patents [patents.google.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Diphenylprolinol | C17H19NO | CID 204386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. homework.study.com [homework.study.com]
- 13. Grignard Reaction [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis of diphenyl-2-pyrrolidinyl-methanol and diphenyl-2-pyrrolidinyl-methane [designer-drug.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Catalyst loading and temperature effects in enantioselective reductions
Technical Support Center: Enantioselective Reductions
Introduction: Mastering Stereocontrol in Asymmetric Reductions
Welcome to the technical support center for enantioselective reductions. This guide is designed for researchers, chemists, and drug development professionals who aim to optimize their asymmetric synthesis protocols. Enantioselective reductions are pivotal in producing chiral molecules, where even minor variations in reaction parameters can significantly impact stereochemical outcomes. Two of the most critical, yet often misunderstood, variables are catalyst loading and reaction temperature.
This document moves beyond simple procedural lists to provide a deeper, mechanistic understanding of why these parameters are so crucial. By addressing common issues in a practical question-and-answer format, we aim to equip you with the knowledge to troubleshoot effectively, optimize rationally, and achieve high enantioselectivity and yield in your reactions.
Part 1: Troubleshooting Catalyst Loading
The amount of catalyst used is a delicate balance. Too little, and the reaction may be sluggish or dominated by a non-selective background reaction. Too much, and you may encounter issues with cost, catalyst aggregation, or solubility, which can paradoxically decrease enantioselectivity.
Frequently Asked Questions (FAQs) - Catalyst Loading
Q1: I increased the catalyst loading to speed up my reaction, but the enantiomeric excess (% ee) dropped significantly. Why did this happen?
A1: This is a common observation and can be attributed to several factors. While it seems intuitive that more catalyst would lead to a faster and better reaction, high catalyst concentrations can introduce new, less selective pathways.[1][2]
-
Catalyst Aggregation: Many chiral catalysts, particularly organocatalysts and some metal complexes, can form aggregates or dimers at high concentrations.[3][4] These aggregates may be less sterically defined than the monomeric catalyst, leading to a loss of stereocontrol and lower % ee.
-
Competing Catalytic Cycles: In some systems, a higher catalyst concentration can favor an alternative, less selective catalytic cycle or promote side reactions.
-
Solubility Issues: The catalyst or its activated form may have limited solubility. If it begins to precipitate at higher loadings, the concentration of the active, homogeneous catalyst may not increase as expected, and the solid-phase catalyst may exhibit different (and lower) selectivity.
Q2: My reaction is very slow and the yield is low. I suspect my catalyst loading is too low, but how can I be sure?
A2: Insufficient catalyst loading is a primary cause of low conversion and yield.[1][5] At very low concentrations, two main issues arise:
-
Dominant Background Reaction: Many reducing agents (e.g., boranes) can reduce the substrate without the catalyst, albeit slowly and non-selectively.[6][7][8] If the catalyzed reaction is not significantly faster than this background reaction, the final product will be a mixture of the desired enantiomer and a racemic product, resulting in low % ee and potentially incomplete conversion if the background reaction is sluggish.
-
Catalyst Poisoning: Trace impurities in reagents or solvents can deactivate the catalyst.[1] If the catalyst loading is very low, even parts-per-million (ppm) levels of impurities can consume a significant fraction of the active catalyst, effectively halting the reaction.
To diagnose this, run a control experiment without any catalyst. If you observe any product formation, a background reaction is occurring.
Workflow Diagram: Optimizing Catalyst Loading
Below is a logical workflow for troubleshooting and optimizing catalyst loading for your enantioselective reduction.
Caption: A systematic approach to diagnosing and optimizing catalyst loading.
Protocol: Experimental Design for Catalyst Loading Optimization
This protocol outlines a systematic approach to finding the ideal catalyst concentration.
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents and high-purity reagents to minimize catalyst deactivation.[1]
-
Setup: In parallel reaction vessels (e.g., a multi-well reaction block), set up 5 reactions.
-
Reaction 1 (Control): Substrate, reducing agent, solvent. No catalyst.
-
Reaction 2: 0.5 mol% catalyst loading.
-
Reaction 3: 1.0 mol% catalyst loading.
-
Reaction 4: 2.0 mol% catalyst loading.
-
Reaction 5: 5.0 mol% catalyst loading.
-
-
Execution:
-
Charge each vessel with the substrate and solvent.
-
Add the appropriate amount of catalyst stock solution to vessels 2-5.
-
Equilibrate all vessels to the desired reaction temperature.
-
Initiate all reactions simultaneously by adding the reducing agent.
-
-
Monitoring & Analysis:
-
Stir all reactions for the same duration.
-
Take aliquots at set time points (e.g., 1h, 4h, 12h) to monitor conversion.
-
After the reaction is complete, quench appropriately.
-
Analyze the conversion (by GC or NMR) and enantiomeric excess (by chiral HPLC or GC) for each reaction.
-
-
Interpretation: Plot both yield and % ee as a function of catalyst loading to identify the optimal window that provides the best balance of efficiency and selectivity.
| Catalyst Loading (mol%) | Conversion (%) | Enantiomeric Excess (% ee) | Notes |
| 0 (Control) | 5 | N/A (Racemic) | Indicates a slow background reaction is present. |
| 0.5 | 65 | 92 | Lower conversion, but good selectivity. |
| 1.0 | 98 | 95 | Optimal performance. |
| 2.0 | >99 | 94 | Excellent conversion, slight drop in ee. |
| 5.0 | >99 | 85 | High loading leads to decreased enantioselectivity. |
| Table 1: Example data from a catalyst loading optimization experiment. |
Part 2: Troubleshooting Temperature Effects
Temperature is a powerful tool in asymmetric catalysis. It directly influences reaction rates and, critically, the energy difference between the diastereomeric transition states that lead to the two enantiomers.
Frequently Asked Questions (FAQs) - Temperature
Q1: What is the general relationship between temperature and enantioselectivity?
A1: Generally, lower reaction temperatures lead to higher enantioselectivity.[2][9][10] The stereochemical outcome of the reaction is determined by the difference in the free energy of activation (ΔΔG‡) between the two competing pathways to the R and S enantiomers. According to the Eyring equation, the ratio of the two enantiomers is exponentially related to this energy difference and inversely related to the temperature. A lower temperature amplifies the impact of even a small energy difference, resulting in a more pronounced preference for the lower-energy transition state and thus a higher % ee.[1][9]
Q2: I ran my reaction at -78°C, but the % ee was lower than at 0°C. This contradicts the general rule. What could be happening?
A2: This is an excellent observation and highlights that the "lower is better" rule is not universal.[11] Several phenomena can lead to an optimal temperature that is not the lowest possible.
-
Competing Non-Catalytic Pathway: As discussed with catalyst loading, a non-catalyzed background reaction can produce a racemic product.[6][7] Both the catalyzed and uncatalyzed reactions slow down at lower temperatures, but not necessarily at the same rate. If the catalyzed (enantioselective) reaction becomes extremely sluggish at very low temperatures while the background reaction remains comparatively significant, the net result can be a lower % ee. Some studies have found the highest enantioselectivities between 20-30°C for this very reason.[6][7][8]
-
Change in Rate-Determining Step: The mechanism of a catalytic cycle can be complex. A change in temperature can sometimes alter the rate-determining step, potentially to one that is less stereochemically discriminating.
-
Catalyst State: Low temperatures can negatively affect catalyst solubility or cause a change in its aggregation state, leading to a less active or less selective species.
-
Unusual Thermodynamics: In rare cases, the reaction may be under entropic control rather than enthalpic control, which can lead to an inverted or unusual temperature dependence.[11]
Diagram: Temperature Effect on Transition State Energies
This diagram illustrates why lower temperatures generally favor higher enantioselectivity by magnifying the difference in activation energies.
Caption: Lowering temperature increases the energetic discrimination between the two transition states.
Protocol: Temperature Screening for Optimal Enantioselectivity
-
Preparation: As before, use dry glassware and anhydrous, high-purity reagents.
-
Catalyst Loading: Use the optimal catalyst loading determined from the previous experiments.
-
Setup: Prepare at least four identical reactions in a parallel reactor or in separate flasks equipped with consistent stirring.
-
Temperature Control:
-
Reaction 1: -78°C (dry ice/acetone bath)
-
Reaction 2: -20°C (cryocooler or salted ice bath)
-
Reaction 3: 0°C (ice/water bath)
-
Reaction 4: 25°C (room temperature, water bath for consistency)
-
-
Execution:
-
Charge each vessel with substrate, solvent, and catalyst.
-
Allow the mixtures to equilibrate to their target temperatures for 15-20 minutes.
-
Initiate all reactions by adding the reducing agent.
-
-
Analysis: Run all reactions for the same amount of time. Quench the reactions (be mindful that quenching a -78°C reaction with an aqueous solution can be exothermic and requires care). Analyze conversion and % ee for each temperature point.
-
Interpretation: Identify the temperature that provides the best combination of acceptable reaction rate and maximal enantioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Ascent of Supramolecular Polymers and Gels in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Unusual temperature dependence of enantioselectivity in asymmetric reductions by chiral NADH models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Diphenyl(pyrrolidin-2-yl)methanol
A Guide to Stability, Storage, and Troubleshooting for Optimal Experimental Outcomes
Welcome to the technical support center for Diphenyl(pyrrolidin-2-yl)methanol. As a Senior Application Scientist, I understand that the success of your synthesis, particularly in asymmetric catalysis, hinges on the quality and stability of your reagents. This compound, a cornerstone chiral auxiliary and organocatalyst, is exceptionally effective when handled correctly.[1] This guide is designed to provide you with practical, field-proven insights to ensure its integrity from the moment it arrives in your lab to its use in your critical reactions.
This document moves beyond simple instructions, focusing on the causality behind each recommendation. By understanding the why, you can proactively prevent common issues, troubleshoot effectively, and ensure the reproducibility of your results.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is formatted as a series of common problems you might encounter. Follow the logical steps to diagnose and resolve the issue.
Question 1: My reaction is showing inconsistent or lower-than-expected enantioselectivity and/or yield. Could the this compound catalyst be the cause?
Answer:
Yes, this is a primary indicator of potential catalyst degradation. The chiral integrity and chemical purity of the catalyst are paramount for its function. Let's diagnose this with a systematic approach.
-
Assess the Catalyst's Storage History: How has the reagent been stored? The stability of this compound is critically dependent on its environment. Exposure to atmospheric oxygen and light can lead to oxidation, which creates impurities that may inhibit or poison the catalytic cycle. Review the recommended storage conditions in the table below and compare them against your current practice.
-
Visual Inspection: Open the container in a controlled environment (e.g., a glovebox or under a stream of inert gas). Is the material a crisp white to off-white crystalline powder?[1] Any significant discoloration, such as a yellow or greenish tint, is a strong visual cue of degradation and warrants immediate investigation.
-
Purity Verification: If you have access to analytical instrumentation, a simple check can be highly informative.
-
Melting Point: A broad or depressed melting point compared to the literature value (typically 77-80°C) suggests the presence of impurities.[1][2]
-
HPLC/Chiral HPLC: This is the gold standard. Compare the purity and chiral excess of your sample against the Certificate of Analysis (CoA) provided by the manufacturer.
-
-
Review Your Reaction Setup: This compound's catalytic activity is best preserved under an inert atmosphere (Nitrogen or Argon).[3][4] Are you thoroughly degassing your solvents and ensuring the reaction vessel is free of air and moisture? Oxygen can participate in unwanted side reactions, consuming your catalyst or reagents.
Question 2: The this compound powder appears discolored and clumped. Is it still usable?
Answer:
It is strongly advised not to use a discolored or clumped reagent for any sensitive application, especially asymmetric synthesis.
-
Causality: Discoloration is a clear sign of chemical degradation, most likely oxidation. Clumping often indicates moisture absorption. Both issues introduce impurities that can have a disastrous effect on a catalytic reaction, leading to poor yields, complete reaction failure, or a loss of stereocontrol.
-
Actionable Advice:
-
Quarantine the suspect vial to prevent accidental use.
-
If the experiment is critical, procure a new, unopened lot of the reagent.
-
Implement a strict "first-in, first-out" inventory system and consider aliquoting new bottles upon arrival to minimize atmospheric exposure for the bulk of the material.
-
Question 3: I'm having trouble dissolving the compound in my reaction solvent. What could be the issue?
Answer:
This issue typically stems from one of two sources: an incorrect choice of solvent or compromised reagent quality.
-
Solvent Compatibility: First, confirm your solvent choice. This compound is known to be soluble in solvents like chloroform and methanol.[5] If you are using a non-polar hydrocarbon solvent, for example, you may encounter solubility issues.
-
Reagent Integrity: If you are using a recommended solvent and the compound still fails to dissolve, this can be another sign of degradation. Degradation products may be polymeric or have different polarity, leading to insolubility.
-
Troubleshooting Steps:
-
Attempt to dissolve a small sample in a proven solvent (e.g., chloroform) to confirm baseline solubility.
-
If it dissolves, the issue is with your reaction solvent choice.
-
If it remains insoluble, the reagent quality is suspect. Verify its purity with a melting point or HPLC analysis as described above.
-
Frequently Asked Questions (FAQs) on Storage and Handling
Q1: What are the definitive, optimal storage conditions for this compound?
A: Based on a consolidation of supplier data sheets and best practices for air-sensitive fine chemicals, the optimal storage protocol is as follows. Adherence to these conditions is the single most important factor in maximizing the shelf-life and performance of the product.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of potential decomposition reactions. While some sources permit room temperature, refrigeration is the most robust and widely recommended condition.[1][6][7] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidation. The tertiary alcohol and secondary amine moieties can be susceptible to air oxidation over time.[3][8] |
| Light | Protect from Light (Amber Vial) | Prevents photochemical degradation pathways.[8] |
| Moisture | Tightly Sealed Container | Prevents hydrolysis and physical changes like clumping. The compound should be stored in a dry environment.[3][5] |
Q2: How should I handle the compound during routine lab work?
A: Proper handling is crucial to prevent contamination and degradation.
-
Initial Receipt: Upon receiving, visually inspect the container's seal and the material's appearance.
-
Weighing and Dispensing: Whenever possible, handle the solid in a glovebox or an inert-atmosphere weighing enclosure. If this is not possible, work quickly in a fume hood, minimizing the time the container is open.[3] Use clean, dry spatulas and glassware.
-
Aliquoting: For frequently used reagents, it is highly recommended to aliquot the contents of a new bottle into several smaller, inerted vials. This protects the integrity of the main stock by preventing repeated exposure to the lab atmosphere.
Q3: Besides visual discoloration, what are other signs of degradation?
A: Beyond the obvious color change, be alert for:
-
Decreased Performance: A gradual decline in reaction yield or enantiomeric excess over time with the same bottle is a tell-tale sign.
-
Analytical Changes: A broadened melting point range or the appearance of new peaks in an HPLC chromatogram.
-
Physical Form: Any change from a free-flowing crystalline powder to a gummy or clumped solid.
Q4: What is the typical shelf-life of this compound?
A: Manufacturers do not typically provide a fixed shelf-life because it is so heavily dependent on storage and handling after the container is opened. When stored unopened under the optimal conditions described above, the compound is very stable for several years. Once opened, its usable life depends entirely on your handling protocol. Always refer to the expiration date on the Certificate of Analysis as a primary guideline. If there is any doubt about an older reagent, it is best practice to re-qualify it analytically before use in a critical synthesis.
Visual Workflow and Diagrams
To aid in your troubleshooting process, the following diagram outlines a logical workflow for diagnosing issues related to catalyst performance.
Caption: Troubleshooting workflow for catalyst performance issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (S)-(-)-α,α-二苯基脯氨醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. books.rsc.org [books.rsc.org]
- 5. echemi.com [echemi.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. chemscene.com [chemscene.com]
Validation & Comparative
A Comparative Guide for Researchers: Diphenyl(pyrrolidin-2-yl)methanol and its Proline-Derived Peers in Asymmetric Catalysis
The rise of organocatalysis has marked a paradigm shift in asymmetric synthesis, offering a robust, metal-free alternative for constructing chiral molecules.[1] Within this field, the naturally occurring amino acid (S)-proline has been a foundational scaffold, spawning a generation of highly effective catalysts.[1][2][3] This guide provides an in-depth comparison of three key proline-derived catalyst archetypes: the progenitor (S)-Proline , the versatile workhorse (S)-Diphenyl(pyrrolidin-2-yl)methanol , and the high-performance (S)-Diarylprolinol Silyl Ethers .
We will explore the causal relationships between their structural modifications and catalytic performance, present comparative experimental data, and provide actionable protocols to guide researchers in catalyst selection and application.
The Evolution from Proline: A Tale of Steric Shielding and Enhanced Activity
The utility of (S)-proline as a bifunctional catalyst, possessing both a secondary amine (Lewis base) and a carboxylic acid (Brønsted acid), is well-established in classic transformations like the Hajos-Parrish-Eder-Sauer-Wiechert reaction.[1][2] It operates primarily through an enamine-based catalytic cycle. However, its application can be limited by high catalyst loadings, moderate selectivities with certain substrates, and poor solubility in common organic solvents.
These limitations spurred the development of derivatives designed to enhance efficacy. The introduction of bulky substituents at the C2 position of the pyrrolidine ring proved to be a pivotal strategy.
(S)-Diphenyl(pyrrolidin-2-yl)methanol: The Jørgensen-Hayashi Catalyst
Synthesized from L-proline, (S)-α,α-Diphenyl-2-pyrrolidinemethanol, often called the Jørgensen-Hayashi catalyst, incorporates a diphenylhydroxymethyl group.[4][5] This bulky appendage is not merely a passive substituent; it actively participates in the stereochemical control of the reaction.
Key Advantages:
-
Steric Shielding: The two phenyl groups create a well-defined chiral pocket around the active site. This steric hindrance effectively blocks one face of the enamine intermediate, forcing the electrophile to approach from the less hindered face, thereby dictating the stereochemical outcome with high fidelity.
-
Enhanced Solubility: The large, lipophilic diphenylmethanol group significantly improves the catalyst's solubility in common non-polar organic solvents compared to proline.
-
Versatility: It has proven effective in a wide array of asymmetric transformations, including Michael additions, α-aminations, and aldol reactions.[4][6]
(S)-Diarylprolinol Silyl Ethers: The Next Generation
Further refinement led to the development of diarylprolinol silyl ethers.[7][8][9] In these catalysts, the hydroxyl group of the Jørgensen-Hayashi catalyst is protected with a silyl group (e.g., trimethylsilyl, TMS). This seemingly minor modification has profound effects on the catalyst's performance.
Key Advantages:
-
Increased Activity: The silyl ether modification often leads to higher catalytic activity, allowing for lower catalyst loadings (typically 1-5 mol%).[10]
-
Improved Selectivity: These catalysts frequently deliver superior enantioselectivities and diastereoselectivities across a broad range of reactions.[7][9][11]
-
Tunability: The steric and electronic properties of the catalyst can be fine-tuned by changing the substituents on the aryl rings and the nature of the silyl ether group, making it a highly adaptable system.[12]
Catalytic Mechanisms: Enamine and Iminium Ion Pathways
Both diphenyl(pyrrolidin-2-yl)methanol and its silyl ether derivatives operate primarily through two key activation modes, leveraging the formation of enamine or iminium ion intermediates.[12][13]
-
Enamine Catalysis (HOMO Activation): The secondary amine of the catalyst condenses with a saturated aldehyde or ketone to form a nucleophilic enamine intermediate. This intermediate then reacts with an electrophile. The catalyst's bulky framework directs this attack, ensuring high stereoselectivity.
-
Iminium Ion Catalysis (LUMO Activation): With α,β-unsaturated aldehydes, the catalyst forms a positively charged iminium ion. This activation lowers the LUMO of the aldehyde, rendering it highly susceptible to attack by a nucleophile at the β-position.
Below is a diagram illustrating the generalized enamine catalytic cycle, which is central to the reactions discussed in this guide.
Caption: Generalized enamine catalytic cycle for proline-derived organocatalysts.
Head-to-Head Performance: The Asymmetric Michael Addition
To provide a clear, data-driven comparison, we will examine a benchmark reaction: the asymmetric Michael addition of propanal to trans-β-nitrostyrene. This reaction is a powerful tool for forming carbon-carbon bonds and creating valuable chiral building blocks.[14][15]
| Catalyst | Catalyst Loading (mol%) | Additive | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| (S)-Proline | 20-30 | None | 24-72 | ~70 | ~80:20 | ~70-80 |
| (S)-Diphenyl(pyrrolidin-2-yl)methanol | 10 | Benzoic Acid | 12-24 | >95 | >95:5 | >95 |
| (S)-Diarylprolinol Silyl Ether * | 1-5 | 4-Nitrophenol | 2-8 | >99 | >99:1 | >99 |
*Data for (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether. Data is synthesized from typical results found in literature for this class of reaction.[10][16]
Analysis of Results:
-
(S)-Proline requires high catalyst loading and extended reaction times to achieve moderate yields and selectivities.
-
(S)-Diphenyl(pyrrolidin-2-yl)methanol offers a significant improvement, providing excellent yields and selectivities with a lower catalyst loading and shorter reaction time. The use of a weak acid co-catalyst is often crucial for efficient turnover.[15]
-
The Diarylprolinol Silyl Ether catalyst is clearly the most active and selective.[10][12] It operates at very low loadings, proceeds rapidly, and delivers nearly perfect diastereoselectivity and enantioselectivity. The choice of acidic co-catalyst can be critical to its performance.[10]
Experimental Protocols in Practice
Trustworthiness in scientific reporting requires transparent and reproducible methodologies. Below is a detailed protocol for the asymmetric Michael addition using a diarylprolinol silyl ether catalyst, representing the state-of-the-art for this transformation.
Protocol: Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene
Materials:
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Catalyst)
-
trans-β-Nitrostyrene (Electrophile)
-
Propanal (Nucleophile, freshly distilled)
-
4-Nitrophenol (Additive)
-
Toluene (Anhydrous)
-
Standard glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Caption: Experimental workflow for the organocatalyzed Michael addition.
Step-by-Step Procedure:
-
Inert Atmosphere Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere of nitrogen.
-
Causality: Anhydrous conditions are critical as water can hydrolyze the enamine intermediate and deactivate the catalyst, leading to lower yields and selectivity.
-
-
Reagent Charging: To the flask, add the (S)-diarylprolinol silyl ether catalyst (0.02 equiv) and 4-nitrophenol (0.05 equiv), followed by anhydrous toluene.
-
Cooling: Cool the resulting solution to 0 °C in an ice bath.
-
Causality: Lower temperatures often enhance enantioselectivity by favoring the more ordered, lower-energy transition state that leads to the desired enantiomer.
-
-
Substrate Addition: Add trans-β-nitrostyrene (1.0 equiv). Subsequently, add freshly distilled propanal (2.0 equiv) dropwise over 5 minutes.
-
Causality: Using an excess of the aldehyde pushes the equilibrium towards the formation of the enamine intermediate, maximizing the reaction rate.
-
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-8 hours.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired γ-nitroaldehyde.
Choosing Your Catalyst: A Practical Decision Framework
| Factor | (S)-Proline | (S)-Diphenyl(pyrrolidin-2-yl)methanol | (S)-Diarylprolinol Silyl Ether |
| Performance | Moderate ee/dr | High to Excellent ee/dr | Excellent to Near-Perfect ee/dr |
| Activity | Low (High Loading) | Moderate (Medium Loading) | High (Low Loading) |
| Cost | Very Low | Moderate | High |
| Substrate Scope | Moderate | Broad | Very Broad |
| Handling | Easy, but hygroscopic | Stable, easy to handle solid[5] | Sensitive to moisture |
| Best For... | Initial screening, simple systems, educational purposes. | Robust, general-purpose applications where high performance is needed without the cost of silyl ethers. | Demanding syntheses requiring the highest levels of stereocontrol, complex molecule synthesis.[11] |
Conclusion
The evolution from (S)-proline to this compound and its silyl ether derivatives represents a significant advancement in the field of asymmetric organocatalysis. The introduction of the bulky diarylmethyl group in the Jørgensen-Hayashi catalyst provided a substantial leap in performance over proline by creating a sterically defined chiral environment. The subsequent development of diarylprolinol silyl ethers further refined this system, offering unparalleled levels of activity and selectivity that have enabled the synthesis of complex molecules with exquisite stereochemical control.[9][11]
For researchers and drug development professionals, the choice of catalyst depends on a balance of required performance, cost, and reaction sensitivity. While proline remains a useful tool for simpler applications, this compound serves as a reliable and versatile workhorse. For the most challenging transformations where precision is paramount, the diarylprolinol silyl ethers stand as the catalysts of choice, consistently delivering superior results.
References
- 1. researchgate.net [researchgate.net]
- 2. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. (S)-(−)-α,α-ジフェニル-2-ピロリジンメタノール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Page loading... [wap.guidechem.com]
- 7. The diarylprolinol silyl ether system: a general organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asymmetric cycloaddition reactions catalysed by diarylprolinol silyl ethers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. "Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthe" by Gabriel J. Reyes-Rodriguez, Nomaan M. Rezayee et al. [nsuworks.nova.edu]
- 10. ethz.ch [ethz.ch]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]
- 14. mdpi.com [mdpi.com]
- 15. Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to (S)- and (R)-Diphenylprolinol in Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the quest for enantiomerically pure compounds is a cornerstone of modern chemical synthesis. Chiral organocatalysts have emerged as powerful tools in this endeavor, offering a green and efficient alternative to traditional metal-based catalysts. Among these, the enantiomers of α,α-diphenyl-2-pyrrolidinemethanol, commonly known as (S)- and (R)-diphenylprolinol, and their derivatives have garnered significant attention for their remarkable ability to induce high stereoselectivity in a wide array of carbon-carbon bond-forming reactions.
This guide provides an in-depth comparison of (S)- and (R)-diphenylprolinol in asymmetric synthesis. We will delve into the mechanistic underpinnings of their stereodirecting power, present comparative experimental data in key transformations, and provide detailed protocols for their application.
The Principle of Enantiomeric Catalysis: A Tale of Two Mirror Images
The fundamental principle governing the use of (S)- and (R)-diphenylprolinol is that these enantiomeric catalysts will produce enantiomeric products. In an ideal asymmetric transformation, the choice between the (S)- and (R)-catalyst dictates the absolute configuration of the newly formed stereocenter(s) in the product molecule. This mirror-image relationship in the catalyst translates directly to a mirror-image relationship in the product, a concept of paramount importance in the synthesis of chiral drugs, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.
Mechanistic Insights: How Chirality is Transferred
The catalytic prowess of diphenylprolinol and its derivatives, particularly the commonly employed silyl ethers, stems from their ability to form chiral enamines or iminium ions with carbonyl-containing substrates. The bulky diphenylmethyl group plays a crucial role in creating a well-defined chiral environment that directs the approach of the reacting partner.
The generally accepted mechanism involves the formation of a transient enamine from the reaction of the secondary amine of the pyrrolidine ring with an aldehyde or ketone. The stereoselectivity of the subsequent reaction is then controlled by the steric hindrance imposed by the diphenylmethyl group, which effectively shields one face of the enamine, allowing the electrophile to attack from the less hindered face.
Below is a generalized workflow for an organocatalytic asymmetric reaction using diphenylprolinol derivatives.
Caption: Generalized workflow for asymmetric synthesis using diphenylprolinol catalysts.
Comparative Performance in Key Asymmetric Reactions
The true measure of a catalyst's utility lies in its performance across a range of important chemical transformations. Here, we compare the application of (S)- and (R)-diphenylprolinol derivatives in three cornerstone reactions of asymmetric synthesis: the Michael addition, the aldol reaction, and the Diels-Alder reaction.
Asymmetric Michael Addition
The Michael addition, or conjugate addition, is a fundamental method for carbon-carbon bond formation. Diphenylprolinol silyl ethers have proven to be highly effective catalysts for the asymmetric Michael addition of aldehydes and ketones to nitroalkenes and other Michael acceptors, often affording products with excellent diastereoselectivity and enantioselectivity.[1][2]
| Catalyst | Reactants | Product | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| (S)-Diphenylprolinol TMS ether | Propanal + trans-β-Nitrostyrene | (R)-2-((R)-1-Nitro-2-phenylethyl)propanal | 95 | 95:5 | 99 | (Hypothetical data based on typical results) |
| (R)-Diphenylprolinol TMS ether | Propanal + trans-β-Nitrostyrene | (S)-2-((S)-1-Nitro-2-phenylethyl)propanal | 94 | 96:4 | >99 | (Hypothetical data based on typical results) |
As the table illustrates, the use of the (S)-catalyst leads to the (R,R)-product, while the (R)-catalyst yields the corresponding (S,S)-enantiomer, both with exceptional levels of stereocontrol. This opposing stereochemical outcome is a direct consequence of the mirror-image nature of the catalysts.
The proposed transition state for the (S)-diphenylprolinol silyl ether-catalyzed Michael addition of an aldehyde to a nitroalkene is depicted below. The bulky diphenyl(trimethylsilyloxy)methyl group effectively blocks the Re-face of the enamine, directing the nitroalkene to attack from the Si-face.
Caption: Proposed transition state for the (S)-diphenylprolinol catalyzed Michael addition.
Asymmetric Aldol Reaction
The aldol reaction is another powerful tool for constructing carbon-carbon bonds and creating new stereocenters. Diarylprolinol silyl ethers have been successfully employed as catalysts in direct asymmetric aldol reactions, providing access to chiral β-hydroxy carbonyl compounds with high enantioselectivity.[3][4]
| Catalyst | Reactants | Product | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| (S)-Diphenylprolinol TMS ether | Cyclohexanone + 4-Nitrobenzaldehyde | (S)-2-((R)-Hydroxy(4-nitrophenyl)methyl)cyclohexan-1-one | 98 | 97:3 | 99 | (Hypothetical data based on typical results) |
| (R)-Diphenylprolinol TMS ether | Cyclohexanone + 4-Nitrobenzaldehyde | (R)-2-((S)-Hydroxy(4-nitrophenyl)methyl)cyclohexan-1-one | 97 | 96:4 | >99 | (Hypothetical data based on typical results) |
Similar to the Michael addition, the (S)- and (R)-diphenylprolinol catalysts deliver the corresponding enantiomeric aldol products with excellent diastereo- and enantiocontrol.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a cycloaddition reaction that forms a six-membered ring and can generate up to four new stereocenters. Diarylprolinol silyl ethers have been shown to catalyze highly enantioselective and diastereoselective Diels-Alder reactions between α,β-unsaturated aldehydes and dienes.
| Catalyst | Reactants | Product | Yield (%) | dr (exo:endo) | ee (exo) (%) | Reference |
| (S)-Diphenylprolinol TMS ether | Crotonaldehyde + Cyclopentadiene | (1R,2S,4R)-2-Methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde | 85 | >95:5 | 96 | (Hypothetical data based on typical results) |
| (R)-Diphenylprolinol TMS ether | Crotonaldehyde + Cyclopentadiene | (1S,2R,4S)-2-Methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde | 87 | >95:5 | 97 | (Hypothetical data based on typical results) |
In the Diels-Alder reaction, the catalyst activates the α,β-unsaturated aldehyde by forming a chiral iminium ion. The facial selectivity of the diene's approach to this iminium ion is then controlled by the steric environment created by the catalyst, leading to the observed high enantioselectivity for the exo product.
Experimental Protocols
To facilitate the application of these powerful catalysts in your own research, we provide detailed, step-by-step methodologies for a representative asymmetric Michael addition reaction.
General Procedure for the Asymmetric Michael Addition of an Aldehyde to a Nitroalkene Catalyzed by (S)- or (R)-Diphenylprolinol Silyl Ether
Materials:
-
(S)- or (R)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (catalyst)
-
Aldehyde (e.g., propanal)
-
Nitroalkene (e.g., trans-β-nitrostyrene)
-
Anhydrous solvent (e.g., toluene, CH2Cl2)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the nitroalkene (1.0 mmol).
-
Dissolve the nitroalkene in the anhydrous solvent (5 mL).
-
Add the (S)- or (R)-diphenylprolinol trimethylsilyl ether catalyst (0.1 mmol, 10 mol%).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Slowly add the aldehyde (2.0 mmol, 2.0 equivalents) to the stirred solution over 10 minutes.
-
Stir the reaction mixture at the same temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl (5 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Conclusion
(S)- and (R)-diphenylprolinol and their derivatives stand as robust and versatile organocatalysts for a multitude of asymmetric transformations. Their ability to provide access to enantiomerically enriched products with high levels of stereocontrol makes them invaluable tools for synthetic chemists in academia and industry. The predictable and opposite stereochemical outcomes directed by the (S)- and (R)-enantiomers underscore the power of enantiomeric catalysis. By understanding the underlying mechanistic principles and leveraging the detailed experimental protocols, researchers can confidently employ these catalysts to tackle the challenges of modern asymmetric synthesis and accelerate the development of novel chiral molecules.
References
Introduction: The Michael Addition in the Age of Organocatalysis
An In-Depth Technical Guide to the Efficacy of Diphenylprolinol Silyl Ethers in Asymmetric Michael Additions
The Michael or conjugate addition is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular frameworks from relatively simple precursors.[1] The quest for stereochemical control in this transformation has been a major driver of catalyst development. While metal-based catalysts have long dominated the field, the last two decades have seen the remarkable ascent of organocatalysis—the use of small, chiral organic molecules to induce asymmetry. This approach offers significant advantages, including operational simplicity, stability to air and moisture, and often, a more sustainable catalytic profile.
Within the pantheon of organocatalysts, diarylprolinol silyl ethers, often referred to as Jørgensen-Hayashi catalysts, have emerged as a privileged class, particularly for their exceptional performance in asymmetric Michael additions.[2][3] Developed independently by the research groups of Karl Anker Jørgensen and Yujiro Hayashi, these catalysts have demonstrated broad applicability and exquisite stereocontrol in the addition of nucleophiles like aldehydes and ketones to various Michael acceptors.[2][3] This guide provides a comprehensive analysis of their efficacy, mechanistic underpinnings, and a comparative perspective against other catalytic systems.
The Jørgensen-Hayashi Catalyst: Mechanism of Action
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether and its derivatives are readily available, proline-derived catalysts. Their mode of action in the Michael addition of an aldehyde to an electrophile, such as a nitroolefin, proceeds through a well-understood enamine-based catalytic cycle.[3] The secondary amine of the catalyst condenses with the aldehyde donor to form a transient iminium ion, which then deprotonates to generate a nucleophilic enamine intermediate. This enamine is the key chiral species that attacks the Michael acceptor. The bulky diphenylprolinol silyl ether framework provides a sterically hindered environment, effectively shielding one face of the enamine and directing the electrophile to approach from the less hindered side. This steric control is the primary determinant of the reaction's high enantioselectivity.[4][5] After the C-C bond formation, the resulting iminium ion is hydrolyzed, releasing the product and regenerating the catalyst to complete the cycle.
Figure 1: Generalized enamine catalytic cycle for the diphenylprolinol silyl ether-catalyzed Michael addition.
Performance and Efficacy: A Quantitative Look
Diphenylprolinol silyl ethers consistently deliver high yields and exceptional levels of stereocontrol across a broad range of substrates. They are particularly effective for the conjugate addition of aldehydes to nitroalkenes, a key transformation in organic synthesis.[6][7]
Key Performance Characteristics:
-
High Enantioselectivity: Enantiomeric excesses (ee) are frequently reported in the high 90s, often reaching >99%.[8][9]
-
Excellent Diastereoselectivity: When new adjacent stereocenters are formed, these catalysts typically exhibit high diastereoselectivity, strongly favoring the syn adduct.[10][11][12]
-
Broad Substrate Scope: The reaction is compatible with a wide variety of aldehydes (linear, α-branched) and Michael acceptors, including aromatic and aliphatic nitroolefins, α,β-unsaturated aldehydes, and enones.[9][13][14]
-
Low Catalyst Loadings: Many reactions proceed efficiently with catalyst loadings as low as 3-10 mol%.[12][13]
Comparative Data for Michael Addition of Aldehydes to trans-β-Nitrostyrene
The following table summarizes typical results for the reaction between various aldehydes and trans-β-nitrostyrene, showcasing the catalyst's robust performance.
| Catalyst (mol%) | Aldehyde | Solvent | Time (h) | Yield (%) | syn/anti Ratio | ee (%) [syn] | Reference |
| (S)-TMS-DPP (10) | Propanal | Toluene | 2 | 99 | 93:7 | 99 | Hayashi et al. |
| (S)-TMS-DPP (10) | Pentanal | CHCl₃ | 2 | 94 | 95:5 | 98 | Hayashi et al. |
| (S)-TMS-DPP (10) | Isovaleraldehyde | Toluene | 24 | 99 | >99:1 | 99 | Hayashi et al. |
| (S)-TMS-DPP Salt (3) | n-Pentanal | Water | 24 | 85 | 94:6 | 98 | Ni et al.[12] |
(S)-TMS-DPP = (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether
Comparison with Alternative Organocatalysts
While Jørgensen-Hayashi catalysts are exceptionally effective, other organocatalytic systems are also employed for asymmetric Michael additions. A comparison reveals the distinct advantages of each class.
| Catalyst Class | Typical Structure | Activation Mode | Key Advantages | Common Limitations |
| Diphenylprolinol Silyl Ethers | Proline-derived secondary amine | Enamine | High activity, excellent syn-diastereo- and enantioselectivity, broad scope.[3] | Less effective for generating anti-products without catalyst modification. |
| MacMillan Catalysts | Imidazolidinone secondary amine | Iminium/Enamine | Excellent for iminium ion-activated reactions (e.g., Friedel-Crafts alkylations). | Can sometimes require higher catalyst loadings compared to DPP ethers for Michael additions. |
| Primary Amine-Thioureas | Bifunctional catalyst | Enamine + H-bonding | Dual activation can enhance reactivity and control; effective for different substrate classes.[15] | Stereochemical outcome is highly dependent on the intricate H-bonding network. |
| Cinchona Alkaloids | Natural product-derived | Brønsted Base / H-bonding | Effective for activating pronucleophiles like malonates or nitroalkanes. | Generally not used for enamine activation of simple aldehydes. |
Mechanistic Insight: The Stereochemical Model
The origin of stereoselectivity is often attributed to a simple steric shielding model. The bulky silyl ether group on the pyrrolidine ring effectively blocks one face of the enamine's C=C double bond. Consequently, the Michael acceptor can only approach from the opposite, less-hindered face, leading to a specific enantiomeric product.
However, more recent computational and experimental studies suggest a more complex picture, sometimes referred to as a Curtin-Hammett scenario.[4][5][16] These studies propose that the stereoselectivity is determined during the irreversible C-C bond-forming step, even if this is not the overall rate-determining step of the catalytic cycle.[4] This distinction is critical for a deeper understanding and optimization of the reaction.
Figure 2: A simplified diagram illustrating the steric shielding model for stereocontrol.
Innovations in Catalyst Design and Application
A significant advantage of diphenylprolinol silyl ether catalysts is their tunability and amenability to modification for improved performance and sustainability.
-
Recyclable and Water-Soluble Catalysts: By introducing charged moieties, researchers have developed water-soluble versions of these catalysts.[6][10][12][13] This allows the reaction to be performed in water, and the catalyst can be easily recovered from the aqueous phase and reused multiple times without a significant loss of activity or selectivity.[6][10][12]
-
Supported Catalysts: To facilitate catalyst recovery and purification, Jørgensen-Hayashi catalysts have been immobilized on various solid supports, including polymers, dendrimers, and even magnetic nanoparticles.[8][17] These heterogeneous systems combine the high selectivity of the molecular catalyst with the practical advantages of easy separation.
-
Tandem and Cascade Reactions: The reactive intermediates generated in the catalytic cycle can be intercepted to participate in subsequent transformations within the same pot. This has led to the development of powerful tandem Michael/Aldol, Michael/Henry, and other cascade reactions, which rapidly build molecular complexity and construct multiple stereocenters in a single operation.[11][18][19]
Experimental Protocol: Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene
This protocol is a representative example based on methodologies reported in the literature.
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (10 mol%)
-
trans-β-Nitrostyrene (1.0 equiv)
-
Propanal (3.0 equiv)
-
Toluene (Anhydrous)
-
Ethyl acetate, Hexane (for chromatography)
-
Silica gel
Procedure:
-
To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add trans-β-nitrostyrene (e.g., 0.5 mmol, 74.5 mg).
-
Add the (S)-diphenylprolinol silyl ether catalyst (0.05 mmol, 16.3 mg).
-
Dissolve the solids in anhydrous toluene (1.0 mL).
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add propanal (1.5 mmol, 87.1 mg, ~109 µL) dropwise to the stirred solution.
-
Stir the reaction mixture at the same temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, concentrate the reaction mixture directly under reduced pressure to remove the solvent and excess aldehyde.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford the pure Michael adduct.
-
Characterize the product by ¹H NMR, ¹³C NMR, and determine the diastereomeric ratio and enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
Figure 3: A flowchart of the experimental protocol for a typical Michael addition.
Conclusion
Diphenylprolinol silyl ethers stand out as exceptionally robust and reliable organocatalysts for the asymmetric Michael addition. Their ability to operate with high efficiency at low catalyst loadings, coupled with the consistent delivery of products in excellent diastereo- and enantioselectivity, has cemented their status as a go-to tool for synthetic chemists. Ongoing innovations in catalyst recyclability and their application in complex cascade reactions continue to expand their utility, promising even more powerful synthetic methodologies for researchers in academia and the pharmaceutical industry.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Organocatalysts for Asymmetric Michael Additional Reactions | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Diarylprolinol silyl ether salts as new, efficient, water-soluble, and recyclable organocatalysts for the asymmetric Michael addition on water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Log in to Peeref - Peeref [peeref.com]
- 8. researchgate.net [researchgate.net]
- 9. Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes [organic-chemistry.org]
- 10. Diarylprolinol silyl ether salts as new, efficient, water-soluble, and recyclable organocatalysts for the asymmetric Michael addition on water. | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. [PDF] Stereocontrol in Diphenylprolinol Silyl Ether Catalyzed Michael Additions: Steric Shielding or Curtin-Hammett Scenario? | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Asymmetric Synthesis of Noradamantane Scaffolds via Diphenylprolinol Silyl Ether‐Mediated Domino Michael/Epimerization/Michael (or Aldol)/1,2‐Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. docentes.fct.unl.pt [docentes.fct.unl.pt]
A Comparative Guide to Chiral Reducing Agents: Benchmarking CBS Catalysts in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the enantioselective reduction of prochiral ketones to chiral secondary alcohols is a cornerstone of modern organic synthesis. The choice of a chiral reducing agent is a critical decision that profoundly impacts the efficiency, selectivity, and scalability of a synthetic route. This guide provides an in-depth, objective comparison of the widely used Corey-Bakshi-Shibata (CBS) catalysts with other prominent classes of chiral reducing agents, supported by mechanistic insights and experimental data.
The Central Role of Enantioselective Reduction
The three-dimensional arrangement of atoms in a molecule can dramatically alter its biological activity. Consequently, the ability to selectively synthesize a single enantiomer of a chiral molecule is paramount in the pharmaceutical and agrochemical industries. The reduction of a prochiral ketone introduces a new stereocenter, and controlling the facial selectivity of hydride delivery is the primary challenge addressed by chiral reducing agents.
The Corey-Bakshi-Shibata (CBS) Catalyst: A Paradigm of Catalytic Asymmetric Reduction
First reported by E. J. Corey, R. K. Bakshi, and S. Shibata, the CBS reduction utilizes a chiral oxazaborolidine catalyst, derived from the readily available and inexpensive amino acid proline, to effect the highly enantioselective reduction of a wide range of ketones.[1][2] This method represents a significant advance over stoichiometric chiral reducing agents, as only a catalytic amount of the chiral material is required.[3]
Mechanism of Action: A Symphony of Activation
The efficacy of the CBS catalyst lies in its ability to create a highly organized, chiral environment around the ketone substrate. The mechanism involves a bifunctional activation strategy:[4][5]
-
Catalyst Activation: The stoichiometric reducing agent, typically borane (BH₃) in the form of a complex with tetrahydrofuran (THF) or dimethyl sulfide (DMS), coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst.[4] This coordination enhances the Lewis acidity of the endocyclic boron atom.
-
Substrate Coordination: The activated catalyst then coordinates to the ketone at the sterically more accessible lone pair of the carbonyl oxygen.[4] This pre-organization orients the ketone for a highly face-selective hydride transfer.
-
Enantioselective Hydride Delivery: The hydride is then transferred from the borane moiety to the carbonyl carbon via a six-membered, chair-like transition state.[4] The steric bulk of the catalyst directs the hydride to one face of the ketone, leading to the formation of a specific enantiomer of the alcohol.
-
Catalyst Regeneration: Following the hydride transfer, the resulting alkoxyborane dissociates, regenerating the catalyst for the next catalytic cycle. An acidic workup liberates the final chiral alcohol.[4]
References
- 1. CBS catalyst - Wikipedia [en.wikipedia.org]
- 2. Chiral Oxazaborolidines [Organocatalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. grokipedia.com [grokipedia.com]
A Comparative Guide to Asymmetric Organocatalysis: MacMillan Imidazolidinones vs. Diphenylprolinol Silyl Ethers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, asymmetric organocatalysis has emerged as the third pillar of catalysis, standing alongside metal- and biocatalysis.[1] It offers a powerful toolkit for constructing chiral molecules, which is of paramount importance in drug discovery and development.[1][2] Among the myriad of small organic molecules used as catalysts, two families have proven to be exceptionally versatile and robust: the imidazolidinones, pioneered by David W.C. MacMillan, and the diarylprolinol silyl ethers, developed by the groups of Yujiro Hayashi and Karl Anker Jørgensen.[3][4]
This guide provides an in-depth comparison of the performance, mechanisms, and applications of these two influential classes of organocatalysts. We will delve into their distinct modes of activation, compare their efficacy in key chemical transformations with supporting experimental data, and provide practical protocols to aid in catalyst selection and experimental design.
Part 1: Mechanistic Principles - The Foundation of Selectivity
The divergent performance of these catalyst families stems from their fundamentally different, though sometimes overlapping, modes of substrate activation.
MacMillan Imidazolidinones: Masters of Iminium Ion Catalysis
MacMillan catalysts excel by activating α,β-unsaturated aldehydes and ketones through the formation of a chiral iminium ion.[5] This process, often termed "LUMO-lowering activation," involves the reversible condensation of the catalyst's secondary amine with the substrate's carbonyl group in the presence of a Brønsted acid co-catalyst.[6] The resulting iminium ion is significantly more electrophilic than the parent aldehyde, dramatically accelerating reactions with nucleophiles, such as dienes or indoles.[6][7]
The steric bulk of the catalyst backbone effectively shields one face of the iminium ion, directing the incoming nucleophile to the opposite face and thereby controlling the stereochemical outcome of the reaction. The first- and second-generation MacMillan catalysts have been successfully applied to a wide array of transformations, including Diels-Alder reactions, 1,3-dipolar cycloadditions, and Friedel-Crafts alkylations.
Caption: Catalytic cycle for MacMillan imidazolidinones via iminium ion formation.
Diphenylprolinol Silyl Ethers: The Power of Enamine and Iminium Activation
While also capable of forming iminium ions, diphenylprolinol silyl ethers are particularly renowned for their efficacy in enamine catalysis.[8] In this activation mode, the catalyst's secondary amine condenses with a saturated aldehyde or ketone to form a chiral enamine. This transformation raises the energy of the Highest Occupied Molecular Orbital (HOMO), turning the substrate into a potent nucleophile that can readily attack electrophiles like nitroalkenes or enones.[8]
The bulky diarylprolinol silyl ether framework creates a highly constrained chiral environment. The large trialkylsilyl group effectively blocks one face of the enamine, forcing the electrophile to approach from the less hindered side, thus ensuring high stereocontrol.[4] This mode of action has made these catalysts exceptionally effective for conjugate additions (Michael reactions), providing products with two adjacent stereocenters with high diastereo- and enantioselectivity.[8][9]
Caption: Catalytic cycle for diphenylprolinol silyl ethers via enamine formation.
Part 2: Performance Comparison in Key Asymmetric Transformations
The choice between these catalyst families often depends on the specific transformation being targeted. Below is a comparative analysis based on experimental data from seminal literature.
The Diels-Alder Reaction
This cycloaddition is a classic benchmark for MacMillan catalysts. The LUMO-lowering iminium activation strategy provides a powerful handle for accelerating the reaction and controlling its stereochemistry.[3]
-
MacMillan Catalysts : In the pioneering organocatalytic Diels-Alder reaction between cyclopentadiene and cinnamaldehyde, the use of 5 mol% of a first-generation imidazolidinone catalyst afforded the products with 93% enantiomeric excess (ee) for both the endo and exo isomers.[3] Second-generation catalysts have further expanded the substrate scope to include less reactive dienes and dienophiles, consistently delivering excellent enantioselectivities.[10]
-
Diphenylprolinol Silyl Ethers : These catalysts are also effective for Diels-Alder reactions but can exhibit different selectivity. For instance, in the reaction of cinnamaldehyde and cyclopentadiene, a diphenylprolinol silyl ether catalyst promoted an exo-selective reaction, yielding the product in 99% ee.[11] This is in contrast to many Lewis acid and some imidazolidinone-catalyzed variants that favor the endo product.
The Michael Addition (Conjugate Addition)
This reaction is a stronghold for diphenylprolinol silyl ethers, which generate nucleophilic enamines with exceptional facial bias.
-
Diphenylprolinol Silyl Ethers : These catalysts are highly effective for the conjugate addition of aldehydes to nitroalkenes.[4] For example, the reaction between propanal and β-nitrostyrene using 10 mol% of the catalyst proceeds with high syn-selectivity (95:5 dr) and excellent enantioselectivity (99% ee).[4] The methodology has been successfully applied to synthesize therapeutically useful compounds like baclofen and pregabalin.[9][12]
-
MacMillan Catalysts : Imidazolidinones can also catalyze Michael additions via iminium ion activation of the α,β-unsaturated aldehyde acceptor.[3] For instance, the addition of dimethylaniline to an unsaturated aldehyde proceeds with high enantioselectivity.[3] However, for the classic Michael addition involving an enolizable aldehyde donor, the enamine pathway facilitated by diphenylprolinol ethers is often more direct and efficient.
Performance Data Summary
| Reaction | Catalyst Type | Substrates | Cat. Loading (mol%) | Temp. | Time | Yield (%) | Selectivity (ee% / dr) | Ref. |
| Diels-Alder | MacMillan Imidazolidinone | Cyclopentadiene + Cinnamaldehyde | 5 | RT | 12 h | 82 | 93% ee (endo/exo) | [3] |
| Diels-Alder | Diphenylprolinol Silyl Ether | Cyclopentadiene + Crotonaldehyde | 2 | 4 °C | 1 h | 85 | 99% ee (exo) | [11] |
| Michael Addition | MacMillan Imidazolidinone | N,N-Dimethylaniline + Enals | 10 | -20 °C | 48 h | 81-94 | 87-96% ee | [3] |
| Michael Addition | Diphenylprolinol Silyl Ether | Propanal + β-Nitrostyrene | 10 | 4 °C | 20 h | 85 | 99% ee, 95:5 (syn:anti) | [4] |
| Michael Addition | Diphenylprolinol Silyl Ether | Nitromethane + Cinnamaldehyde | 10 | RT | 20 h | 84 | 98% ee | [9] |
Part 3: Practical Application - Experimental Protocols
To illustrate the practical application of these catalysts, detailed step-by-step protocols for their flagship reactions are provided below.
Protocol 1: MacMillan Catalyst-Mediated Asymmetric Diels-Alder Reaction
This protocol is adapted from the original report by MacMillan and coworkers for the reaction between cyclopentadiene and cinnamaldehyde.[3][5]
Objective: To synthesize the chiral Diels-Alder adduct with high enantioselectivity.
Materials:
-
(5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride (MacMillan 1st Gen. Catalyst)
-
Cinnamaldehyde
-
Cyclopentadiene (freshly cracked)
-
Solvent: Methanol/Water mixture (95:5 v/v)
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred solution of cinnamaldehyde (1.0 mmol) in the methanol/water solvent (10.0 mL) at room temperature, add the imidazolidinone catalyst (0.05 mmol, 5 mol%).
-
Stir the mixture for 5-10 minutes to allow for pre-formation of the iminium ion.
-
Add freshly cracked cyclopentadiene (3.0 mmol, 3.0 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours, monitoring by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the endo and exo products.
-
Characterize the products and determine the enantiomeric excess using chiral HPLC analysis.
Causality Note: The protic solvent system is crucial for facilitating the formation and hydrolysis steps of the iminium ion catalytic cycle. The excess of diene is used to ensure complete consumption of the aldehyde.
Protocol 2: Diphenylprolinol Silyl Ether-Mediated Asymmetric Michael Addition
This protocol is based on the work of Hayashi and coworkers for the conjugate addition of an aldehyde to a nitroalkene.[4]
Objective: To synthesize the γ-nitro aldehyde product with high diastereo- and enantioselectivity.
Materials:
-
(S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)(trimethylsilyloxy)methyl)pyrrolidine (Jørgensen-Hayashi Catalyst)
-
Propanal
-
(E)-β-Nitrostyrene
-
Solvent: Toluene
-
Standard glassware for organic synthesis
Procedure:
-
In a reaction vial, dissolve (E)-β-nitrostyrene (0.5 mmol) and the diphenylprolinol silyl ether catalyst (0.05 mmol, 10 mol%) in toluene (1.0 mL).
-
Cool the mixture to 4 °C using an ice bath.
-
Add propanal (1.5 mmol, 3.0 equiv.) to the stirred solution.
-
Maintain the reaction at 4 °C for 20 hours, monitoring by TLC.
-
After the reaction is complete, directly load the mixture onto a silica gel column.
-
Purify by flash chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired syn-Michael adduct.
-
Characterize the product and determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC analysis.
Causality Note: The low temperature helps to enhance the selectivity of the reaction. The bulky bis(3,5-bis(trifluoromethyl)phenyl) groups on the catalyst create a highly effective chiral pocket, leading to excellent stereocontrol.
Part 4: Catalyst Selection Guide
Choosing the appropriate catalyst is critical for success. The following flowchart provides a simplified decision-making framework.
Caption: Decision flowchart for catalyst selection.
-
Choose MacMillan Imidazolidinones when: Your goal is to activate an α,β-unsaturated aldehyde or ketone towards a nucleophile. They are the premier choice for organocatalytic Diels-Alder, Friedel-Crafts, and 1,3-dipolar cycloaddition reactions.[7]
-
Choose Diphenylprolinol Silyl Ethers when: You need to transform a saturated aldehyde or ketone into a chiral nucleophile for a conjugate addition. They provide outstanding diastereo- and enantioselectivity in Michael additions and related cascade reactions.[4][8] They are also a strong choice for Diels-Alder reactions where exo selectivity is desired.[11]
Conclusion
Both MacMillan imidazolidinones and diphenylprolinol silyl ethers are cornerstones of modern asymmetric organocatalysis, each with a distinct domain of excellence rooted in their mechanistic pathways. MacMillan catalysts, through iminium ion activation, provide a general and powerful method for activating unsaturated carbonyls in a variety of cycloadditions and alkylations. In contrast, diphenylprolinol silyl ethers are unparalleled in their ability to generate highly nucleophilic and stereochemically defined enamines, making them the catalysts of choice for complex Michael additions. Understanding their respective strengths and the causal principles behind their selectivity empowers researchers to design more efficient, predictable, and elegant synthetic routes to complex chiral molecules.
References
- 1. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric organocatalysis: an enabling technology for medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. ias.ac.in [ias.ac.in]
- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes [organic-chemistry.org]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Cinchona Alkaloids vs. Diphenylprolinol Ethers: A Comparative Guide to Asymmetric Organocatalysis
In the landscape of asymmetric organocatalysis, the quest for efficient, selective, and practical catalysts is perpetual. For researchers, scientists, and drug development professionals, the choice of catalyst is a critical decision that dictates the stereochemical outcome of a reaction and, ultimately, the viability of a synthetic route. Among the plethora of organocatalysts, two classes have emerged as particularly powerful tools for the construction of chiral molecules: the naturally derived cinchona alkaloids and the synthetically versatile diphenylprolinol ethers.
This guide provides an in-depth, objective comparison of these two prominent catalyst classes. Moving beyond a mere listing of features, we will delve into the causality behind their catalytic prowess, supported by experimental data, mechanistic insights, and detailed protocols to empower you in your synthetic endeavors.
The Contenders: A Glimpse into their Structural and Functional Diversity
Cinchona Alkaloids: Nature's Privileged Scaffolds
Derived from the bark of the cinchona tree, these alkaloids, including quinine, quinidine, cinchonine, and cinchonidine, are renowned for their stereochemical complexity and ready availability as pseudoenantiomeric pairs.[1] This inherent chirality, coupled with a rigid bicyclic core, provides a well-defined chiral environment for asymmetric transformations. Their catalytic activity stems from a bifunctional nature, typically involving a Lewis basic quinuclidine nitrogen and a Brønsted acidic hydroxyl group at the C9 position.[1] This dual activation capacity allows for the simultaneous coordination and activation of both the nucleophile and the electrophile, leading to highly organized transition states and excellent stereocontrol. The modularity of the cinchona scaffold has led to the development of a vast library of derivatives, including thioureas, squaramides, and primary amines, each tailored for specific applications in asymmetric synthesis.[2][3]
Diphenylprolinol Ethers: Synthetic Workhorses of Enamine and Iminium Catalysis
In contrast to the natural origins of cinchona alkaloids, diphenylprolinol and its derivatives are products of synthetic design. The archetypal catalyst in this family is the silyl ether of diphenylprolinol, a testament to the power of rational catalyst design in achieving high levels of stereocontrol. These catalysts primarily operate through enamine or iminium ion catalysis. The secondary amine of the pyrrolidine ring reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine or an electrophilic iminium ion intermediate. The bulky diphenylmethylsilyl ether group provides a crucial steric shield, directing the approach of the other reactant to one face of the intermediate, thereby dictating the stereochemical outcome of the reaction.
Head-to-Head Performance: A Data-Driven Comparison in Key Asymmetric Reactions
To objectively assess the capabilities of these two catalyst classes, we will examine their performance in two of the most fundamental carbon-carbon bond-forming reactions in organic synthesis: the Michael addition and the aldol reaction.
Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a cornerstone of synthetic chemistry. Both cinchona alkaloids and diphenylprolinol ethers have proven to be exceptional catalysts for this transformation, affording access to a wide range of enantioenriched products.
Table 1: Comparative Performance in the Asymmetric Michael Addition
| Catalyst Type | Nucleophile | Electrophile | Catalyst Loading (mol%) | Yield (%) | ee (%) | dr | Reference |
| Cinchona Alkaloid (Thiourea Derivative) | 1,3-Dicarbonyl Compound | trans-β-Nitrostyrene | 1 | ~95 | 93 | >95:5 | [4] |
| Diphenylprolinol Silyl Ether | Nitromethane | Cinnamaldehyde | 10 | 90 | 98 | - | [5] |
| Cinchona Alkaloid (Primary Amine) | Nitroalkane | Cyclic Enone | 10 | 85-95 | 91-99 | - | [2] |
| Diphenylprolinol Methyl Ether | Aldehyde | Methyl Vinyl Ketone | 5 | 80 | 99 | - | [6] |
| Cinchona Alkaloid (Squaramide) | α-Aryl Isocyanoacetate | β-Trifluoromethylated Enone | 10 | 70-85 | >95 | >20:1 | [2] |
| Diphenylprolinol Silyl Ether | Aldehyde | Nitroalkene | 10 | 80-95 | >99 | >20:1 (syn) | [7] |
From the data presented, both catalyst classes demonstrate high efficacy in promoting asymmetric Michael additions. Diphenylprolinol ethers often exhibit exceptionally high enantioselectivities, frequently exceeding 99% ee, particularly in reactions involving aldehydes as nucleophiles.[6][7] Cinchona alkaloid derivatives, especially thiourea and squaramide variants, are also highly effective, providing excellent yields and enantioselectivities across a broader range of nucleophiles, including dicarbonyl compounds and nitroalkanes.[2][4] The choice between the two may therefore depend on the specific substrates and the desired level of enantiopurity.
Asymmetric Aldol Reaction
The aldol reaction, the addition of an enol or enolate to a carbonyl compound, is a powerful method for constructing β-hydroxy carbonyl compounds, a common motif in natural products and pharmaceuticals.
Table 2: Comparative Performance in the Asymmetric Aldol Reaction
| Catalyst Type | Nucleophile (Donor) | Electrophile (Acceptor) | Catalyst Loading (mol%) | Yield (%) | ee (%) | dr | Reference |
| Cinchona Alkaloid (9-Amino Derivative) | Hydroxyacetone | Aromatic Aldehyde | 10 | >95 | up to 90 | good (syn) | [8] |
| Diphenylprolinol Silyl Ether | Aldehyde | α,β-Unsaturated Aldehyde (domino Michael/Aldol) | 20 | 70-85 | >99 | >20:1 | [9] |
| Cinchona Alkaloid (Thiourea Derivative) | Isatin | α,β-Unsaturated Ketone | 10 | 18-98 | 30-97 | - | [2] |
| L-Prolinamide (Diphenylprolinol derived) | Acetone | Aromatic Aldehyde | 10 | 70-90 | up to 93 | - | [10] |
| Cinchona Alkaloid (C6'-OH Derivative) | Nitromethane | α-Ketoester | 10 | 80-95 | 85-95 | - | [11][12] |
In the context of the aldol reaction, diphenylprolinol-derived catalysts, particularly in domino sequences, can achieve outstanding enantioselectivities.[9] Cinchona alkaloids, especially 9-amino and C6'-OH derivatives, are highly versatile, catalyzing the addition of a variety of nucleophiles, including hydroxyacetone and nitroalkanes, to carbonyl compounds with good to excellent enantioselectivities.[8][11][12] The development of L-prolinamides derived from diphenylprolinol has also provided a robust platform for direct aldol reactions with high enantiocontrol.[10]
Mechanistic Underpinnings: Understanding the Source of Stereoselectivity
The remarkable stereochemical control exerted by these catalysts originates from distinct, yet elegant, mechanistic pathways.
Cinchona Alkaloids: A Symphony of Bifunctional Activation
The catalytic cycle of a cinchona alkaloid, particularly a thiourea or squaramide derivative, in a Michael addition is a prime example of bifunctional catalysis. The quinuclidine nitrogen acts as a Brønsted base, deprotonating the nucleophile to generate a reactive enolate. Simultaneously, the thiourea or squaramide moiety, with its two acidic N-H protons, acts as a hydrogen-bond donor, activating the electrophile and orienting it for a stereoselective attack by the enolate. This dual activation within a defined chiral pocket is the key to the high enantioselectivity observed.
Caption: Bifunctional activation by a Cinchona-thiourea catalyst.
Diphenylprolinol Ethers: Mastering Steric Control in Enamine/Iminium Catalysis
Diphenylprolinol silyl ethers orchestrate stereoselectivity through a different, yet equally effective, mechanism. In a typical Michael addition of an aldehyde to a nitroalkene, the catalyst's secondary amine condenses with the aldehyde to form a chiral enamine intermediate. The bulky diphenylmethylsilyl ether group effectively blocks one face of the enamine, leaving the other face exposed for the electrophilic attack by the nitroalkene. This steric hindrance dictates the trajectory of the incoming electrophile, leading to the preferential formation of one enantiomer.
Caption: Enamine catalysis by a diphenylprolinol silyl ether catalyst.
From Theory to Practice: Detailed Experimental Protocols
To bridge the gap between conceptual understanding and practical application, we provide detailed, step-by-step protocols for representative asymmetric reactions catalyzed by each class of catalyst.
Protocol 1: Asymmetric Michael Addition Catalyzed by a Cinchonine-Derived Thiourea
This protocol describes the asymmetric Michael addition of a 1,3-dicarbonyl compound to trans-β-nitrostyrene, a reaction known to proceed with high yield and enantioselectivity using a cinchona-derived thiourea catalyst.[4]
Materials:
-
Cinchonine-derived thiourea catalyst (1 mol%)
-
1,3-Dicarbonyl compound (1.2 equiv)
-
trans-β-Nitrostyrene (1.0 equiv)
-
Anhydrous toluene (as solvent)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the cinchonine-derived thiourea catalyst (0.01 mmol, 1 mol%).
-
Add anhydrous toluene (1.0 mL) and stir the mixture until the catalyst is fully dissolved.
-
Add the 1,3-dicarbonyl compound (1.2 mmol, 1.2 equiv).
-
Cool the reaction mixture to the desired temperature (e.g., room temperature or 0 °C) using a water or ice bath.
-
Add trans-β-nitrostyrene (1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Stir the reaction vigorously for the specified time (typically 24-72 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired chiral Michael adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Caption: Workflow for Cinchona-catalyzed Michael addition.
Protocol 2: Asymmetric Michael Addition Catalyzed by Diphenylprolinol Silyl Ether
This protocol outlines the direct conjugate addition of nitromethane to cinnamaldehyde, a reaction that showcases the high enantioselectivity achievable with diphenylprolinol silyl ether catalysts.[5]
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (10 mol%)
-
Cinnamaldehyde (1.0 equiv)
-
Nitromethane (3.0 equiv)
-
Benzoic acid (10 mol%)
-
Methanol (as solvent)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a solution of the diphenylprolinol silyl ether catalyst (0.06 mmol, 10 mol%) and cinnamaldehyde (0.6 mmol, 1.0 equiv) in methanol (1.2 mL) at room temperature, add benzoic acid (0.12 mmol, 10 mol%).
-
Add nitromethane (1.8 mmol, 3.0 equiv) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the organic materials with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to afford the desired γ-nitro aldehyde.
-
Determine the enantiomeric excess (ee) of the product by gas chromatography (GC) or HPLC on a chiral stationary phase.
Caption: Workflow for diphenylprolinol-catalyzed Michael addition.
Conclusion: Selecting the Optimal Catalyst for Your Synthetic Challenge
Both cinchona alkaloids and diphenylprolinol ethers stand as titans in the field of asymmetric organocatalysis, each with its unique strengths and mechanistic intricacies.
Cinchona alkaloids offer the advantages of being naturally derived, readily available in pseudoenantiomeric forms, and highly tunable through chemical modification. Their bifunctional nature makes them versatile catalysts for a wide range of reactions and nucleophiles.
Diphenylprolinol ethers , on the other hand, are exemplars of rational catalyst design, often providing unparalleled levels of enantioselectivity, particularly in reactions involving enamine and iminium ion intermediates.
The choice between these two catalyst classes is not a matter of inherent superiority but rather one of strategic selection based on the specific requirements of the desired transformation. Factors such as the nature of the substrates, the desired stereochemical outcome, and practical considerations like catalyst availability and cost will all play a role in this critical decision. By understanding the fundamental principles that govern their reactivity and selectivity, as detailed in this guide, researchers can make informed choices to accelerate their progress in the synthesis of complex, enantioenriched molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. Diphenylprolinol Methyl Ether: A Highly Enantioselective Catalyst for Michael Addition of Aldehydes to Simple Enones [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Simple and practical direct asymmetric aldol reaction of hydroxyacetone catalyzed by 9-amino Cinchona alkaloid tartrates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Asymmetric Synthesis of Noradamantane Scaffolds via Diphenylprolinol Silyl Ether‐Mediated Domino Michael/Epimerization/Michael (or Aldol)/1,2‐Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by Cinchona Alkaloids [organic-chemistry.org]
- 12. Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by Cinchona Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Computational Analysis of Transition States in Diphenylprolinol Silyl Ether Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Predictive Catalysis
Asymmetric organocatalysis has revolutionized the synthesis of chiral molecules, with diarylprolinol silyl ethers emerging as remarkably robust and versatile catalysts.[1] Understanding the intricate dance of molecules at the transition state is paramount to rationally designing more efficient and selective catalysts. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating these fleeting moments in a catalytic cycle, offering insights that are often inaccessible through experimental means alone.[2]
This guide will navigate the computational landscape of diphenylprolinol silyl ether catalysis, placing it in context with two other prominent classes of organocatalysts: the simpler, foundational L-proline and the structurally complex, naturally derived cinchona alkaloids. We will focus on a benchmark reaction, the asymmetric Michael addition, to draw direct comparisons and provide actionable insights for your research.
The Cornerstone of a Credible Computational Study: Methodological Integrity
The reliability of any computational prediction hinges on the appropriateness of the chosen theoretical methods. In the realm of organocatalysis, where non-covalent interactions play a pivotal role in dictating stereoselectivity, the selection of the DFT functional and basis set is not a trivial choice but a critical determinant of the study's validity.[3]
Causality Behind Method Selection: Why Certain Functionals Excel
For the organocatalytic systems discussed herein, the transition states are often stabilized by a network of subtle non-covalent interactions, such as hydrogen bonding and van der Waals forces. Standard DFT functionals like B3LYP can sometimes fail to accurately capture these dispersion interactions.[4] Therefore, it is common practice, and indeed our recommendation, to employ functionals that are specifically parameterized to account for dispersion.
Functionals such as the M06-2X or those augmented with an empirical dispersion correction (e.g., B3LYP-D3) have demonstrated improved accuracy for organocatalytic reaction barriers and stereoselectivities.[5][6] The choice of basis set is also crucial; a triple-ζ basis set, such as def2-TZVP or 6-311+G(d,p), generally provides a good balance between computational cost and accuracy for these systems.[4]
The following workflow outlines the logical progression of a rigorous computational analysis of an organocatalytic reaction.
Caption: A generalized workflow for computational transition state analysis.
Comparative Analysis: Diphenylprolinol Silyl Ethers vs. The Alternatives
To provide a tangible comparison, we will examine the asymmetric Michael addition of propanal to β-nitrostyrene, a reaction for which both experimental and computational data are available for our chosen catalyst classes.
Diphenylprolinol Silyl Ether Catalysis: The Reigning Champion
Diphenylprolinol silyl ethers are renowned for their ability to induce high levels of stereoselectivity in a wide range of reactions.[7] Computational studies have been instrumental in elucidating the origin of this selectivity. The bulky diphenylmethylsilyl group effectively shields one face of the enamine intermediate, forcing the electrophile to approach from the less hindered side.
A computational study on the Michael addition of propanal to β-nitrostyrene catalyzed by a diphenylprolinol silyl ether revealed that the stereoselectivity is primarily controlled by the C-C bond formation step, even though the rate-determining step may be a subsequent protonation.[8]
L-Proline Catalysis: The Foundational Benchmark
L-proline is the archetypal organocatalyst, and its mechanism has been extensively studied.[1] While generally less enantioselective than its more elaborate derivatives for many reactions, it provides a crucial baseline for comparison. Computational studies of proline-catalyzed Michael additions have shown that the stereoselectivity arises from a complex interplay of hydrogen bonding between the carboxylic acid group of proline and the nitro group of the electrophile, which orients the reactants in the transition state.[9]
Cinchona Alkaloid Catalysis: Nature's Intricate Solution
Cinchona alkaloids are a class of naturally occurring, structurally complex molecules that have found widespread use as organocatalysts.[10][11] Their mode of action often involves bifunctional catalysis, where different parts of the molecule engage in distinct non-covalent interactions with the reactants. Computational studies have been vital in dissecting these complex interactions and explaining the observed stereoselectivities.[12] For the Michael addition, the quinuclidine nitrogen typically acts as a Brønsted base, while the hydroxyl group at the C9 position can form a hydrogen bond with the electrophile.[13]
Data-Driven Comparison: Computational Predictions vs. Experimental Reality
The following table summarizes representative computational and experimental data for the Michael addition of propanal to β-nitrostyrene catalyzed by our three catalyst classes. It is important to note that direct, side-by-side experimental comparisons under identical conditions are not always available in the literature; therefore, these data are collated from various sources to provide a general overview.
| Catalyst System | Computationally Predicted ΔΔG‡ (kcal/mol)a | Predicted ee (%)b | Experimental Yield (%) | Experimental ee (%) | Reference |
| Diphenylprolinol Silyl Ether | 2.1 | 96 | 90 | 95 (S) | [8][14] |
| L-Proline | 1.2 | 76 | 75 | 76 (S) | [9][15] |
| Cinchona Alkaloid (Quinidine derivative) | 1.8 | 91 | 96 | 99 (R) | [16][17] |
a ΔΔG‡ represents the difference in the free energy of activation between the transition states leading to the major and minor enantiomers. A larger value indicates higher predicted enantioselectivity. b Predicted ee is calculated from the ΔΔG‡ value using the equation: ee = 100 * (e(ΔΔG‡/RT) - 1) / (e(ΔΔG‡/RT) + 1) at 298 K.
This data highlights the superior performance of the diphenylprolinol silyl ether and cinchona alkaloid catalysts in terms of enantioselectivity compared to L-proline for this specific transformation. The computational predictions are in good qualitative agreement with the experimental outcomes, underscoring the predictive power of these theoretical models.
Caption: A simplified comparison of the catalytic cycles.
Experimental Protocols: A Guide to Self-Validating Systems
To ensure the reproducibility and validity of the findings presented, this section provides a detailed, step-by-step methodology for a representative experimental procedure and a computational workflow.
Representative Experimental Procedure: Asymmetric Michael Addition
The following is a generalized procedure for the diphenylprolinol silyl ether-catalyzed Michael addition of propanal to β-nitrostyrene, adapted from the literature.[14]
-
To a stirred solution of the diphenylprolinol silyl ether catalyst (0.02 mmol, 10 mol%) in toluene (1.0 mL) at room temperature is added β-nitrostyrene (0.2 mmol).
-
Propanal (0.6 mmol) is then added, and the reaction mixture is stirred at room temperature for the time specified in the literature (typically 12-24 hours).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH4Cl.
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired Michael adduct.
-
The enantiomeric excess of the product is determined by chiral stationary phase HPLC analysis.
Detailed Computational Protocol: DFT Transition State Calculation
This protocol outlines the steps for locating and verifying a transition state for the C-C bond-forming step of the Michael addition using the Gaussian software package.[2][18][19]
-
Reactant and Product Optimization:
-
Construct the initial geometries of the reactants (enamine of propanal and β-nitrostyrene) and the product (the initial adduct).
-
Perform geometry optimizations for both the reactants and the product using a suitable level of theory (e.g., B3LYP-D3/6-31G(d)).
-
-
Initial Transition State Guess (QST2/QST3):
-
Use the optimized reactant and product structures as input for a Synchronous Transit-Guided Quasi-Newton (STQN) calculation. The Opt=QST2 keyword in Gaussian can be used for this purpose. If a reasonable guess for the transition state geometry can be made, a QST3 calculation can be performed with the reactant, product, and guessed transition state structures.
-
-
Transition State Optimization:
-
Use the output geometry from the QST calculation as the starting point for a full transition state optimization using an algorithm like the Berny algorithm (Opt=TS). It is often beneficial to calculate the force constants at the first step (CalcFC) to aid the optimization.
-
-
Frequency Calculation and Verification:
-
Perform a frequency calculation on the optimized transition state structure at the same level of theory.
-
A true transition state is characterized by having exactly one imaginary frequency. The vibrational mode corresponding to this imaginary frequency should correspond to the motion along the reaction coordinate (i.e., the formation of the C-C bond and the breaking of the C=C double bond).
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
To confirm that the located transition state connects the desired reactants and products, perform an IRC calculation (IRC). This will trace the reaction path downhill from the transition state to the reactant and product minima.
-
-
Single-Point Energy Refinement:
-
To obtain more accurate energy barriers, perform single-point energy calculations on the optimized reactant, transition state, and product geometries using a higher level of theory and a larger basis set (e.g., M06-2X/def2-TZVP).
-
Conclusion: From In Silico to In the Flask
The computational analysis of transition states in diphenylprolinol silyl ether catalysis, when benchmarked against robust alternatives like L-proline and cinchona alkaloids, provides invaluable insights into the origins of stereoselectivity. This guide has demonstrated that modern DFT methods, when applied with a sound understanding of their underlying principles, can reliably predict experimental outcomes and guide the rational design of more effective catalysts. By integrating these computational workflows into the research and development process, scientists can accelerate the discovery of novel, highly selective transformations, ultimately advancing the fields of chemical synthesis and drug development.
References
- 1. Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts [file.scirp.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Understanding and Practical In Silico Catalyst Design in Computational Organocatalysis and Phase Transfer Catalysis—Challenges and Opportunities [mdpi.com]
- 5. Benchmark Study of the Performance of Density Functional Theory for Bond Activations with (Ni,Pd)-Based Transition-Metal Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Diphenylprolinol Methyl Ether: A Highly Enantioselective Catalyst for Michael Addition of Aldehydes to Simple Enones [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. researchgate.net [researchgate.net]
- 12. Computational Studies on Cinchona Alkaloid-Catalyzed Asymmetric Organic Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 15. researchgate.net [researchgate.net]
- 16. Preparation of a chiral hyperbranched polymer based on cinchona alkaloids and investigation of its catalytic activity in asymmetric reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Combined Computational and Experimental Studies on the Asymmetric Michael Addition of α-Aminomaleimides to β-Nitrostyrenes Using an Organocatalyst Derived from Cinchona Alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The art of finding transition structures · The DFT Course [thisisntnathan.github.io]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Diphenyl(pyrrolidin-2-yl)methanol
Diphenyl(pyrrolidin-2-yl)methanol, a key chiral building block in asymmetric synthesis and pharmaceutical development, demands meticulous handling from procurement to disposal.[1] As researchers dedicated to innovation, our responsibility extends to ensuring that the lifecycle of our chemical reagents concludes with minimal risk to personnel and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound waste, grounded in established safety principles and regulatory frameworks.
Hazard Profile and Core Safety Principles
Understanding the inherent hazards of a chemical is the foundation of its safe management. This compound is classified as a hazardous substance, and its disposal must be approached with the same rigor as its handling in a reaction.
Causality of Protocol: The procedures outlined below are designed to mitigate the risks identified in the compound's Safety Data Sheet (SDS). The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[2][3] Therefore, every step, from segregation to final disposal, is structured to prevent unintended contact and ensure containment.
| Property | Data | Reference(s) |
| Chemical Name | This compound | [4] |
| Synonyms | α,α-Diphenyl-L-prolinol, (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine | [4] |
| Molecular Formula | C₁₇H₁₉NO | [4] |
| Molecular Weight | 253.34 g/mol | [4] |
| Appearance | White to off-white solid or crystalline powder | |
| Melting Point | 77-80 °C | [4] |
| GHS Hazard Classification | Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity – Single Exposure (Category 3) | [5] |
| Signal Word | Warning | [5] |
The Regulatory Imperative: Understanding RCRA
The disposal of laboratory chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] RCRA establishes a "cradle-to-grave" management system for hazardous waste, meaning generators are responsible for the waste from its creation to its ultimate disposal.[7][8]
Under RCRA, a chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[9] Given its classification, this compound waste must be managed as hazardous waste in accordance with federal, state, and institutional regulations.[9][10]
Step-by-Step Disposal Protocol
This protocol ensures a self-validating system for waste management, where each step logically follows the last to maintain safety and compliance.
Phase 1: Immediate Segregation at the Point of Generation
Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[11]
-
Identify Waste Streams: Immediately upon generation, determine the physical form of the waste.
-
Solid Waste: Includes unused or expired reagent, contaminated weighing papers, pipette tips, and gloves.
-
Liquid Waste: Includes solutions containing this compound. Note: This compound is soluble in chloroform.[3][5]
-
Contaminated Sharps: Needles, syringes, or broken glass that are contaminated with the chemical.
-
-
Use Dedicated Waste Containers: Never mix different waste streams. Use separate, clearly designated containers for solids, liquids, and sharps.
Phase 2: Containerization and Labeling
Proper containerization and labeling are among the most frequent areas of regulatory inspection and are vital for safety.
-
Select Appropriate Containers:
-
Label Containers Correctly:
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
Clearly write the full chemical name: "this compound". Avoid abbreviations or formulas.
-
For liquid waste, list all components of the solution, including solvents and their approximate concentrations.
-
Indicate the specific hazards (e.g., "Irritant").
-
Phase 3: Temporary Storage in a Satellite Accumulation Area (SAA)
An SAA is a designated location at or near the point of waste generation where hazardous waste can be temporarily stored before being moved to a central accumulation area.
-
Location: Store the labeled waste containers in your laboratory's designated SAA.
-
Segregation: Ensure the container is stored away from incompatible materials, such as strong oxidizing agents.[12][13]
-
Volume Limits: Be aware of the volume limits for SAAs as defined by the EPA and your institution.
Phase 4: Final Disposal
Final disposal must be handled by professionals to ensure it is done in an environmentally sound and legally compliant manner.
-
Contact Environmental Health & Safety (EHS): When your waste container is full or you are finished with the process, contact your institution's EHS department or equivalent office.
-
Arrange for Pickup: Schedule a pickup of the hazardous waste. Do not attempt to transport the waste yourself.
-
Professional Disposal: The waste will be transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[14] The ultimate disposal method, often high-temperature incineration, will be determined by the TSDF in accordance with regulations.[15] Never dispose of this chemical down the drain or in regular trash.[12][16]
Caption: Workflow for the compliant disposal of this compound waste.
Emergency Protocol: Spill Management
Accidents can happen, and a clear, rehearsed spill response plan is essential.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Don PPE: Before addressing the spill, don appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[16]
-
Contain the Spill:
-
Clean the Area: Once the bulk material is collected, clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[16]
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbents, wipes, contaminated PPE) must be collected and disposed of as hazardous waste.[16]
By adhering to this structured and well-documented disposal protocol, researchers can uphold their commitment to safety and environmental stewardship, ensuring that the valuable work conducted in the lab does not create a legacy of risk.
References
- 1. chemimpex.com [chemimpex.com]
- 2. aksci.com [aksci.com]
- 3. (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | 112068-01-6 [chemicalbook.com]
- 4. (S)-(-)-a,a-Diphenyl-2-pyrrolidinemethanol 99 112068-01-6 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. Summary of the Resource Conservation and Recovery Act | US EPA [epa.gov]
- 7. cleanmanagement.com [cleanmanagement.com]
- 8. era-environmental.com [era-environmental.com]
- 9. pfw.edu [pfw.edu]
- 10. epa.gov [epa.gov]
- 11. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 12. fishersci.com [fishersci.com]
- 13. nj.gov [nj.gov]
- 14. epa.gov [epa.gov]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Safe Handling of Diphenyl(pyrrolidin-2-yl)methanol
For the discerning researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Diphenyl(pyrrolidin-2-yl)methanol, a valuable chiral auxiliary and synthetic intermediate, demands a methodical and informed approach to its handling. This guide moves beyond a simple checklist, offering a deep dive into the causality behind safety protocols, ensuring that every step you take is a self-validating system of protection for yourself, your colleagues, and your research.
Understanding the Hazard Profile
This compound is classified as a hazardous substance with the following primary concerns:
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.
-
Serious Eye Irritation (Category 2) : Can cause serious and potentially damaging eye irritation.
-
Specific Target Organ Toxicity – Single Exposure (Category 3) : May cause respiratory irritation if inhaled.
A thorough understanding of these hazards is the foundation upon which we build our safe handling and operational plans.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach. It must be tailored to the specific procedure being undertaken. The following table outlines the minimum required PPE and additional recommendations based on the nature of the work.
| Operation | Minimum Required PPE | Recommended Additional PPE | Rationale |
| Storage and Transport | • Safety glasses• Nitrile or neoprene gloves• Laboratory coat | • Face shield (if there is a risk of splashing) | Protects against accidental spills or container breakage during transit. |
| Weighing and Aliquoting (Solid) | • Safety goggles• Nitrile or neoprene gloves• Laboratory coat | • N95 respirator• Anti-static weigh boats | Minimizes the risk of inhaling airborne particles and prevents electrostatic dispersal of the powder. |
| Solution Preparation | • Safety goggles• Nitrile or neoprene gloves• Laboratory coat | • Chemical fume hood• Face shield | Provides protection against splashes and inhalation of any potential vapors, especially when working with volatile solvents. |
| Reaction Setup and Monitoring | • Safety goggles• Nitrile or neoprene gloves• Laboratory coat | • Chemical fume hood• Blast shield (for reactions under pressure or with energetic potential) | Ensures containment of the reaction and protection from splashes, vapors, and potential unexpected events. |
| Waste Disposal | • Safety goggles• Nitrile or neoprene gloves• Laboratory coat | • Chemical resistant apron | Protects against splashes and spills during the handling and transport of waste containers. |
Glove Selection: A Critical Choice
For handling this compound and its solutions, nitrile or neoprene gloves are recommended. They provide good resistance to a broad range of chemicals, including the aromatic and amine functionalities present in this compound. Always inspect gloves for any signs of degradation or perforation before use. For extended contact or when working with aggressive solvents, consider double-gloving or using thicker, chemical-resistant gloves.
Caption: PPE selection workflow for handling this compound.
Operational Plans: Step-by-Step Guidance
Adherence to standardized procedures is paramount for ensuring reproducible results and, more importantly, a safe working environment.
Weighing and Aliquoting the Solid Compound
-
Preparation : Designate a specific area for weighing, preferably within a chemical fume hood or a ventilated balance enclosure. Cover the work surface with disposable bench paper.
-
Tare the Container : Place a labeled, sealable container on the balance and tare it.
-
Transfer the Powder : Inside the fume hood, carefully transfer the desired amount of this compound to the tared container using a clean spatula. Avoid creating dust. If the powder is statically charged, consider using an anti-static gun or weigh boat.
-
Seal and Re-weigh : Securely close the container and re-weigh it outside the fume hood to get the precise mass.
-
Cleanup : Wipe down the spatula and the weighing area with a damp cloth or paper towel to collect any residual powder. Dispose of all contaminated materials as solid hazardous waste.
Preparing a Solution
-
Solvent Dispensing : In a chemical fume hood, measure the required volume of the desired solvent into a suitable flask.
-
Addition of the Solid : Slowly add the pre-weighed this compound to the solvent while stirring to ensure dissolution.
-
Mixing : Continue to stir the solution in the fume hood until the solid is completely dissolved. Keep the container covered as much as possible.
-
Labeling : Clearly label the flask with the chemical name, concentration, solvent, date, and your initials.
Caption: Workflow for preparing a solution of this compound.
Emergency Preparedness: Spill and Exposure Response
Even with the most meticulous planning, accidents can happen. A swift and correct response is crucial to mitigate any potential harm.
Spill Response
-
Small Spills (less than 1 gram) :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.
-
Carefully sweep the absorbed material into a labeled container for hazardous waste disposal.
-
Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste.
-
-
Large Spills (more than 1 gram) :
-
Evacuate the immediate area and alert your supervisor and the institutional safety office.
-
Restrict access to the spill area.
-
If it is safe to do so, and you are trained, follow the procedure for a small spill. Otherwise, await the arrival of the emergency response team.
-
Exposure Response
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of chemical waste is not just a regulatory requirement; it is an ethical obligation to protect our environment.
Waste Segregation
-
Solid Waste : All solid waste contaminated with this compound, including weighing paper, contaminated gloves, and absorbent materials from spills, should be collected in a clearly labeled, sealed container for non-halogenated solid organic hazardous waste .
-
Liquid Waste : Unused or spent solutions of this compound should be collected in a labeled, sealed container for non-halogenated liquid organic hazardous waste . Do not mix with incompatible waste streams.
Disposal Procedure
-
Collection : Collect all waste in designated, properly labeled containers in a satellite accumulation area within the laboratory.
-
Labeling : Ensure all waste containers are clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.
-
Pickup : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Never dispose of this compound down the drain or in the regular trash.
Caption: Waste disposal workflow for this compound.
By integrating these principles and procedures into your daily laboratory workflow, you not only ensure your personal safety but also uphold the highest standards of scientific integrity and responsibility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
